18:1 MPB PE
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C55H89N2NaO11P |
|---|---|
分子量 |
1008.3 g/mol |
InChI |
InChI=1S/C55H89N2O11P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-36-54(61)65-46-50(68-55(62)37-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)47-67-69(63,64)66-45-44-56-51(58)35-33-34-48-38-40-49(41-39-48)57-52(59)42-43-53(57)60;/h17-20,38-43,50H,3-16,21-37,44-47H2,1-2H3,(H,56,58)(H,63,64);/b19-17-,20-18-;/t50-;/m1./s1 |
InChIキー |
GACCDYAPRDTKLX-VCRVZWGWSA-N |
異性体SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)CCCC1=CC=C(C=C1)N2C(=O)C=CC2=O)OC(=O)CCCCCCC/C=C\CCCCCCCC.[Na] |
正規SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CCCC1=CC=C(C=C1)N2C(=O)C=CC2=O)OC(=O)CCCCCCCC=CCCCCCCCC.[Na] |
製品の起源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 18:1 MPB PE: Chemical Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 18:1 MPB PE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide]), a maleimide-functionalized phospholipid critical for advancements in drug delivery, bioconjugation, and membrane research. This document details its chemical structure and properties, and provides established experimental protocols for its use.
Chemical Structure and Properties
This compound is a derivative of phosphatidylethanolamine (B1630911) (PE) where the headgroup is modified with a maleimidophenyl butyramide (B146194) (MPB) group. This modification introduces a highly specific reactive site for thiol groups, making it an invaluable tool for conjugating biomolecules to lipid bilayers. The "18:1" designation refers to the two oleoyl (B10858665) acyl chains, each containing 18 carbon atoms and one double bond, which confer fluidity to the lipid membranes it constitutes.
The key structural features include a glycerol (B35011) backbone, two unsaturated oleoyl chains at the sn-1 and sn-2 positions, a phosphate (B84403) group at the sn-3 position, and the N-linked MPB headgroup.[1][2] The maleimide (B117702) group is a thiol-reactive moiety that readily forms stable thioether bonds with sulfhydryl-containing molecules such as cysteine-containing peptides and proteins.[2]
A visual representation of the chemical structure is provided below:
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₅₅H₈₈N₂O₁₁PNa | [1][3] |
| Molecular Weight | 1007.26 g/mol | [1][3] |
| CAS Number | 384835-49-8 | [1][3] |
| Appearance | Powder or dissolved in chloroform (B151607) | [1] |
| Purity | >99% (TLC) | [4] |
| Storage Temperature | -20°C | [1] |
| Solubility | Soluble in chloroform | [1] |
| Synonyms | 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide] (sodium salt); 1,2-di-(9Z-octadecenoyl)-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide] (sodium salt) | [1][5] |
| IUPAC Name | sodium;[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] 2-[4-[4-(2,5-dioxopyrrol-1-yl)phenyl]butanoylamino]ethyl phosphate | [1] |
Experimental Protocols
This compound is predominantly used in the formation of functionalized liposomes and nanoparticles for various research and therapeutic applications, including targeted drug delivery and the study of membrane fusion.
Preparation of Liposomes Containing this compound by Extrusion
This protocol describes the formation of unilamellar liposomes of a defined size.
Methodology:
-
Lipid Film Hydration:
-
In a round-bottom flask, co-dissolve the desired lipids, including this compound (typically at 1-5 mol%), in chloroform.
-
Remove the chloroform under a stream of nitrogen gas to form a thin lipid film on the wall of the flask.
-
Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with the desired aqueous buffer by vortexing or gentle agitation, forming multilamellar vesicles (MLVs).
-
-
Extrusion:
-
Subject the MLV suspension to five freeze-thaw cycles using liquid nitrogen and a warm water bath to enhance lamellarity.
-
Extrude the suspension 10-21 times through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a mini-extruder. This process results in the formation of large unilamellar vesicles (LUVs) with a narrow size distribution.
-
Thiol-Maleimide Bioconjugation to this compound-Containing Liposomes
This protocol details the covalent attachment of thiol-containing molecules, such as cysteine-terminated peptides or DNA, to the surface of liposomes.
Methodology:
-
Activation of Thiol Groups: If the thiol groups on the molecule to be conjugated are oxidized (forming disulfide bonds), they must first be reduced. Treat the thiol-containing molecule with a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP).
-
Conjugation Reaction:
-
Mix the freshly prepared this compound-containing liposomes with the thiol-activated molecule in a suitable buffer (e.g., HEPES-buffered saline, pH 7.0-7.5).
-
The molar ratio of this compound to the thiol-containing molecule should be optimized, but a molar excess of the maleimide group is often used to ensure efficient conjugation.
-
Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle agitation.
-
-
Quenching of Unreacted Maleimides (Optional): To block any unreacted maleimide groups, a small molecule thiol such as L-cysteine can be added to the reaction mixture and incubated for an additional 30-60 minutes.
-
Purification: Remove unconjugated molecules and excess quenching agent by size exclusion chromatography or dialysis.
Characterization of Liposomes
2.3.1. Dynamic Light Scattering (DLS)
DLS is a non-invasive technique used to measure the hydrodynamic diameter and size distribution of liposomes in suspension.
Methodology:
-
Sample Preparation: Dilute the liposome suspension in an appropriate buffer to a suitable concentration to avoid multiple scattering effects.
-
Measurement:
-
Equilibrate the sample to the desired temperature in the DLS instrument.
-
Perform multiple measurements to ensure reproducibility.
-
-
Data Analysis: The instrument's software calculates the particle size distribution from the fluctuations in scattered light intensity caused by the Brownian motion of the liposomes. The Z-average diameter and Polydispersity Index (PDI) are key parameters to report.
Table 2: Typical DLS Parameters for Liposome Characterization
| Parameter | Description | Typical Value |
| Z-Average Diameter | Intensity-weighted mean hydrodynamic size. | 80 - 200 nm (post-extrusion) |
| Polydispersity Index (PDI) | A measure of the width of the size distribution. | < 0.2 (for monodisperse samples) |
| Measurement Temperature | Temperature at which the analysis is performed. | 25°C |
| Scattering Angle | The angle at which the scattered light is detected. | 90° or 173° (backscatter) |
2.3.2. FRET-Based Lipid Mixing Assay
This assay is used to monitor the fusion of liposomes by measuring the change in Förster Resonance Energy Transfer (FRET) between two fluorescently labeled lipids incorporated into the liposome membrane. A common FRET pair is NBD-PE (donor) and Rhodamine-PE (acceptor).
Methodology:
-
Preparation of Labeled and Unlabeled Liposomes:
-
Prepare one population of liposomes containing both NBD-PE and Rhodamine-PE (typically 0.5-1 mol% each).
-
Prepare a second population of unlabeled liposomes.
-
-
Fusion Assay:
-
Mix the labeled and unlabeled liposomes at a specific ratio (e.g., 1:9) in a fluorometer cuvette.
-
Induce fusion using a fusogen (e.g., calcium ions for negatively charged liposomes, or PEG).
-
Monitor the fluorescence of the donor (NBD) over time.
-
-
Data Analysis: Upon fusion, the fluorescent probes from the labeled liposomes are diluted into the membrane of the unlabeled liposomes, increasing the average distance between the donor and acceptor. This leads to a decrease in FRET efficiency and a corresponding increase in the donor's fluorescence intensity. The change in fluorescence is used to quantify the extent and rate of lipid mixing.
Applications
The unique properties of this compound make it a versatile tool in several research areas:
-
Targeted Drug Delivery: Peptides, antibodies, or other targeting ligands can be conjugated to the surface of liposomes containing this compound to enhance drug delivery to specific cells or tissues.
-
DNA Nanotechnology: Thiol-modified DNA strands can be attached to liposomes to create programmable self-assembling structures.[1][6] This has been used to control the size and arrangement of liposomes.
-
Membrane Fusion Studies: By conjugating fusogenic peptides or proteins to liposomes, this compound facilitates the investigation of the mechanisms of membrane fusion.
-
Immobilization of Biomolecules: Enzymes and other proteins can be anchored to lipid bilayers to create biosensors or to study their function in a membrane-like environment.
Conclusion
This compound is a powerful and versatile phospholipid for the functionalization of lipid assemblies. Its well-defined chemical structure and the specific reactivity of the maleimide group allow for the controlled conjugation of a wide range of biomolecules. The experimental protocols outlined in this guide provide a foundation for the successful application of this compound in drug delivery, bionanotechnology, and membrane biophysics. As research in these fields continues to advance, the utility of functionalized lipids like this compound is expected to grow, enabling the development of increasingly sophisticated and effective therapeutic and diagnostic platforms.
References
- 1. Self-assembly of size-controlled liposomes on DNA nanotemplates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,2-dioleoyl-sn-glycero-3-phosphoethanolaMine-N-[4-(p-MaleiMidophenyl)butyraMide] (sodiuM salt) Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. Using light scattering to assess how phospholipid–protein interactions affect complex I functionality in liposomes - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D2CB00158F [pubs.rsc.org]
- 4. avantiresearch.com [avantiresearch.com]
- 5. avantiresearch.com [avantiresearch.com]
- 6. Placing and shaping liposomes with reconfigurable DNA nanocages - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of 18:1 MPB PE in Liposomes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the mechanism of action and application of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide] (18:1 MPB PE) in liposomal drug delivery systems. It details the core principles of its function, experimental methodologies, and quantitative data to facilitate the design and development of targeted nanocarriers.
Core Mechanism of Action: Covalent Ligand Conjugation for Targeted Delivery
The primary role of this compound incorporated into a liposome (B1194612) bilayer is to serve as a reactive anchor for the covalent attachment of targeting ligands. This functionality transforms a standard liposome into a targeted delivery vehicle capable of recognizing and binding to specific cell surface receptors, thereby enhancing drug accumulation at the site of action and minimizing off-target effects.
The mechanism hinges on the maleimide (B117702) group present on the headgroup of the PE lipid. This maleimide moiety is highly reactive towards sulfhydryl (thiol) groups, which can be found natively in proteins and peptides (e.g., in cysteine residues) or can be chemically introduced into targeting ligands such as antibodies or antibody fragments.[1] The reaction between the maleimide group of MPB-PE and a thiol group on a ligand proceeds via a Michael addition reaction, forming a stable thioether bond.[2] This covalent linkage ensures a robust and stable attachment of the targeting moiety to the liposome surface, a critical feature for in vivo applications where the liposome is exposed to various physiological conditions.[3]
The 18:1 acyl chains of the PE lipid ensure its stable integration into the lipid bilayer of the liposome. The inclusion of Poly(ethylene glycol) (PEG) conjugated lipids (e.g., DSPE-PEG) is often crucial in formulations containing MPB-PE. The PEG layer provides a "stealth" characteristic, reducing opsonization and clearance by the reticuloendothelial system (RES), thereby prolonging circulation time.[4][5] Furthermore, the PEG spacer can provide steric hindrance that prevents aggregation of liposomes during the conjugation process, which can otherwise be a significant issue.[6]
dot
Caption: Mechanism of this compound for targeted liposome delivery.
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on liposomes functionalized with maleimide-terminated lipids.
Table 1: Physicochemical Properties of Maleimide-Functionalized Liposomes
| Liposome Composition (Molar Ratio) | Mean Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| DSPC:Cholesterol (8:1) | 163.3 | 0.250 | - | [7] |
| DPPC:Cholesterol:PEG-DSPE:MAL-PEG-DSPE (77:15:4:4) | ~120 | < 0.2 | ~ -20 | [8] |
| Neutral Liposomes | 450 | 3.1 | -1.38 | [9] |
| Positively Charged Liposomes | 200 | 4.2 | +56 | [9] |
| Negatively Charged Liposomes | 200 | 3.5 | -50 | [9] |
| SA-PBS pH 5.6 | 108 ± 15 | 0.20 ± 0.04 | +30.1 ± 1.2 | [10] |
| DCP-PBS pH 5.6 | 88 ± 14 | 0.21 ± 0.02 | -36.7 ± 3.3 | [10] |
Table 2: Conjugation Efficiency and Stability
| Ligand | Maleimide to Thiol Molar Ratio | Conjugation Efficiency (%) | Stability Note | Reference |
| cRGDfK | 2:1 | 84 ± 4 | Optimal at 30 min, room temp | [11] |
| 11A4 nanobody | 5:1 | 58 ± 12 | Optimal at 2h, room temp | [11] |
| Thiolated DNA | - | ~25 | Determined by DNA absorption | [12] |
| N-aryl maleimides | - | High | < 20% deconjugation in serum over 7 days | [11] |
| N-alkyl maleimides | - | - | 35-67% deconjugation in serum over 7 days | [11] |
Table 3: In Vitro Drug Release
| Liposome Formulation | Drug | Release Condition | % Release | Time (h) | Reference |
| Optimal nano-liposomes | Eosin B | - | ~63 | 72 | [7] |
| Pegylated liposomes | Topotecan | pH 3.35-4.10 | ~80 | 6 | [13] |
| Pegylated liposomes | Topotecan | pH 5.10 | ~20 | 6 | [13] |
| DPPC-based liposomes | Doxorubicin | pH 5.50, 6.00, 7.40 | Varies (modeled) | - | [14] |
Detailed Experimental Protocols
Protocol for Liposome Formulation with this compound
This protocol describes the thin-film hydration method, a common technique for preparing liposomes.
dot
Caption: Workflow for liposome formulation using thin-film hydration.
Methodology:
-
Lipid Dissolution: Dissolve the desired lipids, including this compound (typically 1-5 mol%), cholesterol, and any other phospholipids (B1166683) (e.g., DSPC, DSPE-PEG2000), in an organic solvent such as a chloroform:methanol mixture in a round-bottom flask.[4][12]
-
Film Formation: Evaporate the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask. Further dry the film under vacuum for at least 2 hours to remove residual solvent.[15]
-
Hydration: Hydrate the lipid film with an aqueous buffer (e.g., PBS, HEPES-buffered saline) pre-heated to a temperature above the phase transition temperature (Tm) of the lipids.[15] This process leads to the formation of multilamellar vesicles (MLVs).
-
Sizing: To obtain unilamellar vesicles of a defined size, subject the MLV suspension to size reduction techniques. Extrusion through polycarbonate membranes with defined pore sizes (e.g., 100 nm) is a common and effective method.[12] Alternatively, sonication can be used.
-
Purification: Remove any unencapsulated drug or non-incorporated materials by methods such as size exclusion chromatography or dialysis.
Protocol for Covalent Conjugation of Antibodies to MPB-PE Liposomes
This protocol outlines the steps for attaching a thiolated antibody to pre-formed MPB-PE containing liposomes.
dot
Caption: Workflow for antibody conjugation to MPB-PE liposomes.
Methodology:
-
Antibody Thiolation (if required): If the antibody does not have accessible free sulfhydryl groups, they can be introduced. A common method is to react the antibody with a reagent like N-succinimidyl S-acetylthiopropionate (SATA) followed by deacetylation, or by using 2-iminothiolane (B1205332) (Traut's reagent).[16] Alternatively, disulfide bonds in the hinge region of antibodies can be selectively reduced using a mild reducing agent like dithiothreitol (B142953) (DTT).[6]
-
Purification of Thiolated Antibody: Remove excess thiolation and reducing agents from the antibody solution using a desalting column (e.g., Sephadex G-50).[6]
-
Conjugation Reaction: Mix the purified thiolated antibody with the MPB-PE containing liposomes at a specific molar ratio (e.g., 1:1000 antibody to total lipid).[16] The reaction is typically carried out in a buffer at a pH of 7.0-7.5.
-
Incubation: Allow the conjugation reaction to proceed for a set period, for example, overnight at room temperature with gentle stirring.[16]
-
Purification of Immunoliposomes: Separate the resulting immunoliposomes from unconjugated antibody using size exclusion chromatography (e.g., Sepharose CL-4B column).[16]
-
Characterization: Characterize the final immunoliposome product for size, zeta potential, and determine the amount of conjugated protein using a suitable protein quantification assay (e.g., BCA or Lowry assay).
Protocol for In Vitro Cell Targeting and Uptake Assay
This protocol describes a method to evaluate the targeting efficiency of ligand-conjugated liposomes to specific cells in culture.
Methodology:
-
Cell Seeding: Seed the target cells (expressing the receptor of interest) and control cells (lacking the receptor) in appropriate culture plates (e.g., 96-well plates or chamber slides) and allow them to adhere overnight.[4][17]
-
Liposome Preparation: Prepare fluorescently labeled liposomes by incorporating a lipid-soluble fluorescent dye (e.g., Rhodamine-PE or DiO) into the lipid film during formulation.[4][18]
-
Incubation: Incubate the cells with the targeted liposomes, non-targeted (control) liposomes, and a free dye control at a specific lipid concentration for various time points (e.g., 1, 4, 12, 24 hours) at 37°C.[18][19]
-
Washing: After incubation, wash the cells multiple times with cold PBS to remove unbound liposomes.
-
Analysis:
-
Flow Cytometry: For quantitative analysis, detach the cells (e.g., with trypsin or accutase), and analyze the cell-associated fluorescence using a flow cytometer.[17][18]
-
Fluorescence Microscopy: For qualitative analysis and visualization of cellular uptake, fix the cells and mount them on slides for observation under a fluorescence or confocal microscope.[19]
-
Protocol for In Vitro Drug Release Assay
This protocol outlines a dialysis-based method to assess the release of an encapsulated drug from liposomes.
Methodology:
-
Dialysis Setup: Place a known concentration of the drug-loaded liposome formulation into a dialysis bag with a molecular weight cut-off (MWCO) that allows the free drug to pass through but retains the liposomes.[13]
-
Release Medium: Immerse the dialysis bag in a larger volume of a suitable release medium (e.g., PBS at a specific pH) and maintain a constant temperature (e.g., 37°C) with gentle stirring.
-
Sampling: At predetermined time intervals, withdraw aliquots from the release medium outside the dialysis bag.
-
Quantification: Quantify the amount of released drug in the collected samples using a suitable analytical technique (e.g., HPLC, UV-Vis spectrophotometry).[14]
-
Calculation: Calculate the cumulative percentage of drug released over time.
Conclusion
This compound is a critical component in the development of targeted liposomal drug delivery systems. Its maleimide functionality provides a reliable and efficient means for the covalent attachment of a wide range of targeting ligands. By understanding the underlying chemical principles and employing robust experimental protocols for formulation, conjugation, and characterization, researchers can effectively design and optimize targeted liposomes for enhanced therapeutic efficacy. The quantitative data and detailed methodologies presented in this guide serve as a valuable resource for scientists and drug development professionals working to advance the field of nanomedicine.
References
- 1. m.youtube.com [m.youtube.com]
- 2. stratech.co.uk [stratech.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. dovepress.com [dovepress.com]
- 5. Recent Progress in Bioconjugation Strategies for Liposome-Mediated Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. liposomes.ca [liposomes.ca]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. brieflands.com [brieflands.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. dspacemainprd01.lib.uwaterloo.ca [dspacemainprd01.lib.uwaterloo.ca]
- 13. Assessment of In Vitro Release Testing Methods for Colloidal Drug Carriers: The Lack of Standardized Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. files.core.ac.uk [files.core.ac.uk]
- 17. boris-portal.unibe.ch [boris-portal.unibe.ch]
- 18. Liposomes Loaded with Paclitaxel and Modified with Novel Triphenylphosphonium-PEG-PE Conjugate Possess Low Toxicity, Target Mitochondria and Demonstrate Enhanced Antitumor Effects In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Potent cancer therapy by liposome microstructure tailoring with active-to-passive targeting and shell-to-core thermosensitive features - PMC [pmc.ncbi.nlm.nih.gov]
18:1 MPB PE for Targeted Drug Delivery: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The landscape of targeted drug delivery is continually evolving, with lipid-based nanoparticles, particularly liposomes, at the forefront of innovation. Among the critical components enabling the specificity of these delivery systems is the functionalized lipid, 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide], commonly known as 18:1 MPB PE. This in-depth technical guide provides a comprehensive overview of this compound, detailing its core chemistry, its application in the formulation of targeted liposomes, and the underlying mechanisms of cellular uptake and intracellular drug action. This document serves as a resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data for comparative analysis, and visualizations of key biological pathways to facilitate the advancement of targeted therapeutic strategies.
Introduction to this compound
This compound is a maleimide-functionalized, thiol-reactive lipid that plays a pivotal role in the bioconjugation strategies for targeted drug delivery. Its structure consists of a phosphoethanolamine headgroup, two oleic acid tails (18:1), and a phenyl maleimide (B117702) group. This unique composition allows for its seamless integration into the lipid bilayer of nanoparticles, such as liposomes, while presenting a reactive maleimide group on the particle's surface.
The primary utility of this compound lies in its ability to covalently link targeting moieties, such as antibodies, antibody fragments, peptides, or other ligands, to the surface of a drug-loaded nanocarrier. This is achieved through the highly efficient and specific Michael addition reaction between the maleimide group of the lipid and a thiol (sulfhydryl) group present on the targeting ligand, typically from a cysteine residue. This stable thioether bond ensures that the targeting ligand remains firmly attached to the liposome (B1194612), guiding the therapeutic payload to its intended cellular or tissue target.
The Chemistry of Targeting: Thiol-Maleimide Bioconjugation
The cornerstone of this compound's functionality is the thiol-maleimide reaction. This reaction is favored in bioconjugation for its high selectivity for thiol groups over other functional groups, such as amines, under physiological conditions. The reaction proceeds optimally in a pH range of 6.5 to 7.5. Within this range, the thiol group is sufficiently nucleophilic to attack the electron-deficient double bond of the maleimide ring, leading to the formation of a stable thioether linkage. At a neutral pH of 7.0, the reaction with thiols is approximately 1,000 times faster than the competing reaction with amines.
It is crucial to control the reaction conditions to minimize side reactions. At pH values above 7.5, the maleimide ring is susceptible to hydrolysis, which opens the ring to form a non-reactive maleamic acid derivative. Therefore, maintaining the appropriate pH and using freshly prepared maleimide-functionalized liposomes are critical for successful conjugation.
Experimental Protocols
Preparation of this compound-Containing Liposomes
A common method for preparing liposomes is the thin-film hydration followed by extrusion. This method allows for the formation of unilamellar vesicles with a controlled size distribution.
Materials:
-
1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)
-
Cholesterol
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide] (this compound)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Drug to be encapsulated (e.g., Doxorubicin)
Protocol:
-
In a round-bottom flask, dissolve the desired lipids (e.g., DOPC, cholesterol, and this compound in a molar ratio of 55:40:5) in chloroform.
-
Remove the chloroform under a stream of nitrogen gas to form a thin lipid film on the wall of the flask.
-
Place the flask under a high vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with an aqueous solution containing the drug to be encapsulated (passive loading). For active loading of drugs like doxorubicin (B1662922), hydration can be done with a buffer such as ammonium (B1175870) sulfate (B86663) (250 mM).
-
The resulting suspension of multilamellar vesicles (MLVs) is then subjected to five freeze-thaw cycles using liquid nitrogen and a warm water bath to enhance encapsulation efficiency.
-
To produce unilamellar vesicles of a defined size, the MLV suspension is extruded 10-20 times through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a lipid extruder.
-
Remove the unencapsulated drug by size exclusion chromatography or dialysis against PBS.
Drug Loading: Active Loading of Doxorubicin
For amphipathic weak bases like doxorubicin, an active loading method utilizing a transmembrane pH gradient is highly efficient.
Protocol:
-
Prepare liposomes as described in section 3.1, using an ammonium sulfate solution for hydration.
-
After extrusion, remove the external ammonium sulfate by dialysis against a sucrose (B13894) solution. This creates an ammonium sulfate gradient between the inside and outside of the liposomes.
-
Add the doxorubicin solution to the liposome suspension and incubate at a temperature above the lipid phase transition temperature (e.g., 60°C) for a specified time (e.g., 30-60 minutes).
-
Doxorubicin, being a weak base, will cross the lipid bilayer in its neutral form. Inside the liposome, it becomes protonated by the protons released from the ammonium ions, trapping it within the aqueous core.
-
Remove any unencapsulated doxorubicin by size exclusion chromatography.
Conjugation of Targeting Ligand (e.g., Antibody) to this compound Liposomes
This protocol describes the covalent attachment of a thiol-containing antibody to the maleimide groups on the liposome surface.
Materials:
-
This compound-containing liposomes
-
Targeting antibody with available thiol groups (if necessary, antibodies can be thiolated using reagents like Traut's reagent or by reducing existing disulfide bonds)
-
Reaction buffer (e.g., HEPES-buffered saline, pH 7.0-7.4)
Protocol:
-
Prepare the antibody solution in the reaction buffer. If the antibody requires thiolation, follow the specific protocol for the chosen thiolation reagent and purify the thiolated antibody.
-
Mix the this compound-containing liposomes with the thiolated antibody solution at a desired molar ratio.
-
Allow the reaction to proceed for several hours (e.g., 4-16 hours) at room temperature or 4°C with gentle mixing.
-
Quench any unreacted maleimide groups by adding a small molecule thiol such as cysteine.
-
Separate the antibody-conjugated liposomes from unconjugated antibody and other reactants using size exclusion chromatography or tangential flow filtration.
Quantitative Data Presentation
The efficacy of targeted drug delivery systems is evaluated based on several quantitative parameters. The following tables summarize representative data for liposomal formulations.
| Parameter | Method | Representative Value | Reference |
| Drug Loading | |||
| Doxorubicin Encapsulation Efficiency | Active Loading (pH gradient) | Up to 98% | [1][2] |
| Drug Release | |||
| Doxorubicin Release at pH 7.4 (24h) | Dialysis | <10% | [3] |
| Doxorubicin Release at pH 5.3 (24h) | Dialysis | ~37% | [3] |
| Doxorubicin Release from pH-sensitive liposomes at pH < 6.0 (2 min) | Fluorescence De-quenching | ~60% | [4] |
| Cellular Uptake | |||
| Optimal Ligand Density (HER2-antibody) | Nanoflow Cytometry | 0.2 ligands per 100 nm² | [5][6] |
| Optimal Ligand Density (Transferrin) | Nanoflow Cytometry | 0.7 ligands per 100 nm² | [5][6] |
| Optimal Ligand Density (Folate) | Nanoflow Cytometry | 0.5-2.0 ligands per 100 nm² | [5][6] |
Visualization of Key Pathways and Workflows
Experimental Workflow for Targeted Liposome Preparation
The following diagram illustrates the key steps in the preparation of a drug-loaded, antibody-conjugated liposome using this compound.
Cellular Uptake via Receptor-Mediated Endocytosis
Targeted liposomes primarily enter cells through receptor-mediated endocytosis. The following diagram depicts the clathrin-mediated endocytosis pathway.
References
- 1. A simple one-step protocol for preparing small-sized doxorubicin-loaded liposomes. | Semantic Scholar [semanticscholar.org]
- 2. A simple one-step protocol for preparing small-sized doxorubicin-loaded liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Remote loading of doxorubicin into liposomes by transmembrane pH gradient to reduce toxicity toward H9c2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. barc.gov.in [barc.gov.in]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Quantification of Available Ligand Density on the Surface of Targeted Liposomal Nanomedicines at the Single-Particle Level - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of 18:1 MPB PE in Elucidating Membrane Fusion Mechanisms
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Membrane fusion is a fundamental biological process essential for a myriad of cellular activities, from neurotransmitter release and hormone secretion to viral entry and mitochondrial dynamics. Understanding the intricate molecular choreography of membrane fusion is paramount for deciphering disease mechanisms and developing novel therapeutic interventions. In the armamentarium of tools available to researchers studying these phenomena, the functionalized lipid 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide] (18:1 MPB PE) has emerged as a critical component. This in-depth guide explores the core principles of this compound's application in membrane fusion studies, providing detailed experimental protocols, quantitative data summaries, and visual workflows to empower researchers in their quest to unravel the complexities of membrane fusion.
Core Concept: Anchoring Proteins to Membranes with Precision
At its core, this compound is a maleimide-functionalized derivative of phosphatidylethanolamine (B1630911) (PE). The "18:1" designation refers to the two oleoyl (B10858665) fatty acid chains, which confer fluidity to the lipid bilayer. The key functional component is the maleimidophenyl)butyramide (MPB) group, which contains a highly reactive maleimide (B117702) moiety. This maleimide group readily and specifically forms a stable covalent thioether bond with the sulfhydryl group of cysteine residues in proteins and peptides.
This unique property allows researchers to anchor proteins of interest to the surface of liposomes in a controlled and oriented manner, creating what are known as proteoliposomes. This is particularly crucial for studying membrane fusion, as the orientation of fusogenic proteins, such as SNAREs and mitofusins, on the membrane surface is critical to their function. By using this compound, scientists can mimic the natural presentation of these proteins on cellular membranes, enabling the recapitulation and detailed study of fusion events in a controlled in vitro environment.
Furthermore, the phosphatidylethanolamine (PE) headgroup of the lipid itself is not merely a passive scaffold. Due to its smaller headgroup size relative to its acyl chains, PE is known as a "cone-shaped" lipid. This geometry can induce negative curvature strain in the membrane, a biophysical property thought to lower the energy barrier for the formation of fusion intermediates, such as the stalk and fusion pore.[1][2]
Experimental Applications and Methodologies
This compound is instrumental in a variety of membrane fusion assays, most notably those employing Förster Resonance Energy Transfer (FRET) to monitor lipid mixing. Below are detailed protocols for the preparation of proteoliposomes using this compound and their subsequent use in a FRET-based lipid mixing assay.
Experimental Protocol 1: Preparation of Cysteine-Reactive Liposomes
This protocol describes the preparation of small unilamellar vesicles (SUVs) containing this compound, ready for conjugation with a cysteine-containing protein or peptide.
-
Lipid Film Preparation:
-
In a round-bottom flask, combine the desired lipids from chloroform (B151607) stocks. A typical lipid composition for fusion assays is a base of 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC) and 1,2-dioleoyl-sn-glycero-3-phospho-L-serine (DOPS) at an 85:15 molar ratio.
-
Incorporate 1-5 mol% of this compound into the lipid mixture. The exact percentage may need to be optimized depending on the protein to be conjugated.
-
For FRET assays, also include 1.5 mol% of N-(7-nitro-2-1,3-benzoxadiazol-4-yl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine (NBD-PE) and 1.5 mol% of N-(Lissamine rhodamine B sulfonyl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine (Rhodamine-PE) for the "labeled" liposome (B1194612) population.
-
Dry the lipid mixture to a thin film under a gentle stream of nitrogen gas, followed by desiccation under vacuum for at least 2 hours to remove residual solvent.
-
-
Liposome Hydration and Extrusion:
-
Hydrate the dried lipid film with a suitable buffer (e.g., 25 mM HEPES, 100 mM KCl, pH 7.4) to a final lipid concentration of 5-10 mM.
-
Vortex the mixture vigorously to form multilamellar vesicles (MLVs).
-
Subject the MLV suspension to five freeze-thaw cycles using liquid nitrogen and a warm water bath to enhance lamellarity.
-
Extrude the suspension 21 times through a polycarbonate membrane with a 100 nm pore size using a mini-extruder to generate unilamellar vesicles of a defined size.
-
Experimental Protocol 2: Covalent Conjugation of a Cysteine-Containing Protein to MPB-PE Liposomes
This protocol outlines the steps for attaching a protein or peptide of interest to the prepared maleimide-functionalized liposomes.
-
Protein Preparation:
-
Ensure the protein or peptide to be conjugated has an accessible, reduced cysteine residue. If necessary, treat the protein with a mild reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) to reduce any disulfide bonds.
-
Buffer exchange the protein into a coupling buffer (e.g., PBS, pH 7.0-7.4). Avoid buffers containing thiols, such as DTT or β-mercaptoethanol.
-
-
Conjugation Reaction:
-
Mix the prepared MPB-PE containing liposomes with the cysteine-containing protein at a desired molar ratio (e.g., 1:100 to 1:500 protein-to-lipid).
-
Incubate the reaction mixture at room temperature for 2-4 hours with gentle agitation, or overnight at 4°C.
-
Quench the reaction by adding a small molecule thiol, such as β-mercaptoethanol or cysteine, to a final concentration of 1-5 mM to react with any remaining maleimide groups.
-
-
Purification of Proteoliposomes:
-
Separate the proteoliposomes from unreacted protein by size exclusion chromatography or by flotation on a density gradient (e.g., sucrose (B13894) or Nycodenz).
-
Experimental Workflow: FRET-Based Lipid Mixing Assay
This workflow describes a typical experiment to measure membrane fusion using the prepared proteoliposomes.
Caption: Workflow for a FRET-based lipid mixing assay.
Principle of the FRET Assay: In the labeled liposomes, NBD-PE (the donor fluorophore) and Rhodamine-PE (the acceptor fluorophore) are in close proximity, leading to efficient FRET and quenching of the NBD fluorescence. When these labeled liposomes fuse with unlabeled liposomes, the fluorescent probes are diluted in the newly formed larger membrane. This increases the average distance between the donor and acceptor, reducing FRET and causing an increase in the NBD fluorescence signal. The change in fluorescence is directly proportional to the extent of lipid mixing.
Quantitative Data in Membrane Fusion Studies
The use of this compound in reconstituted fusion assays allows for the collection of robust quantitative data. Below are representative tables summarizing typical findings from studies on SNARE-mediated and mitofusin-mediated fusion.
Table 1: Representative Quantitative Data for SNARE-Mediated Liposome Fusion
| Condition | Fusion Efficiency (%) after 60 min | Initial Rate of Fusion (%/min) |
| Full SNARE Complex | 40 - 60 | 1.5 - 3.0 |
| - SNAP-25 | < 5 | < 0.1 |
| + Botulinum Toxin A (cleaves SNAP-25) | < 5 | < 0.1 |
| + Ca2+ (with Synaptotagmin) | 60 - 80 | 5.0 - 10.0 |
Data are representative values compiled from typical SNARE fusion assays and may vary based on specific experimental conditions.
Table 2: Representative Quantitative Data for Mitofusin-Mediated Liposome Fusion
| Condition | Lipid Mixing (%) after 90 min |
| Mitofusin HR1 Domain | 25 - 40 |
| Mitofusin HR1 Domain + 30 mol% PE in membrane | 50 - 70 |
| Mitofusin HR1 Domain + Ca2+ | 30 - 45 |
| Mitofusin HR1 Domain + PE + Ca2+ | 60 - 80 |
Data are representative values inspired by studies on mitofusin-mediated fusion and highlight the synergistic effect of PE and divalent cations.
Visualizing the Molecular Pathways
Understanding the sequence of events in membrane fusion is facilitated by visual representations of the signaling pathways and molecular interactions.
SNARE-Mediated Vesicle Fusion Pathway
The fusion of synaptic vesicles with the presynaptic membrane is a canonical example of SNARE-mediated fusion. This compound is used to anchor v-SNAREs (like VAMP2/Synaptobrevin) to one population of liposomes and t-SNAREs (like Syntaxin and SNAP-25) to another.
References
An In-depth Technical Guide to 18:1 MPB PE in Nanoparticle Formulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the use of 18:1 MPB PE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide]) in the formulation of nanoparticles for targeted drug delivery and other biomedical applications.
Introduction to this compound
This compound is a maleimide-functionalized phospholipid that serves as a critical component in the design of advanced nanoparticle systems. Its unique structure, featuring a hydrophilic headgroup modified with a reactive maleimide (B117702) moiety and hydrophobic oleoyl (B10858665) chains, enables the covalent conjugation of thiol-containing molecules, such as peptides and antibodies, to the surface of liposomes and other lipid-based nanoparticles. This surface functionalization is a key strategy for achieving targeted delivery to specific cells and tissues, thereby enhancing therapeutic efficacy and minimizing off-target effects.
Chemical Structure:
-
Lipid Anchor: The 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) portion of the molecule provides a stable anchor within the lipid bilayer of a nanoparticle. The oleoyl (18:1) fatty acid chains contribute to the fluidity of the membrane.
-
Linker: A butyramide (B146194) linker connects the lipid anchor to the maleimide group.
-
Reactive Group: The maleimide group is a thiol-reactive moiety that readily forms a stable thioether bond with sulfhydryl groups (thiols) present in cysteine residues of peptides and proteins.
Physicochemical Properties of this compound Formulations
The incorporation of this compound into nanoparticle formulations can influence their physicochemical properties. The following table summarizes typical characteristics of liposomes containing varying lipid compositions.
| Lipid Composition (molar ratio) | Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Drug Loading Efficiency (%) | Reference |
| PC18:1/Cholesterol/PE18:1-PEG2k (80:15:5) | 71 | ~0.2 | ~ -15 | Not Reported | [1] |
| PC16:1/Cholesterol/PE18:1-PEG2k (80:15:5) | 105 | ~0.2 | ~ -15 | Not Reported | [1] |
| POPC/MPB-PE (95:5) | Not Reported | Not Reported | -33.6 | Not Reported | [2] |
| POPC/DPPC/MPB (47.5:47.5:5) | Not Reported | Not Reported | -27.4 | Not Reported | [2] |
| POPC/MPB-PE/Cholesterol (65:5:30) | Not Reported | Not Reported | Not Reported | Not Reported | [2] |
| Rosa canina seed oil loaded liposomes | 970.4 ± 37.4 | 0.438 ± 0.038 | -32.9 ± 0.8 | >70 | [3][4] |
| Liposomes with fumitory extract | 294.2 ± 4.1 | 0.387 ± 0.011 | -5.51 ± 0.4 | >69 | [3] |
| Cationic liposomes | < 110 | < 0.2 | > +30 | Not Reported | [5] |
| Neutral liposomes | < 130 | < 0.2 | 0 to -10 | Not Reported | [5] |
| Imatinib-loaded liposomes | 133 - 250 | < 0.4 | Neutral and Cationic | High | [6] |
| TP@LIP | ~130 | < 0.2 | Not Reported | 88.23 ± 0.14 | [7] |
| TF-TP@LIP | >130 | < 0.2 | Not Reported | 85.33 ± 0.41 | [7] |
Experimental Protocols
Preparation of this compound-Containing Liposomes by Thin-Film Hydration and Extrusion
This protocol describes a standard method for preparing unilamellar liposomes incorporating this compound.
Materials:
-
Primary lipid (e.g., DOPC, POPC, DSPC)
-
This compound
-
Cholesterol (optional, for membrane stabilization)
-
Chloroform (B151607) or a chloroform:methanol mixture
-
Hydration buffer (e.g., PBS pH 7.4, HEPES buffer)
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
Dissolve the desired lipids (e.g., a 95:5 molar ratio of primary lipid to this compound) in chloroform in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.
-
Dry the film further under vacuum for at least one hour to remove any residual solvent.[8]
-
-
Hydration:
-
Hydrate the lipid film with the chosen aqueous buffer. The volume of the buffer should be sufficient to achieve the desired final lipid concentration (typically 1-10 mg/mL).
-
Agitate the flask by vortexing or gentle shaking to disperse the lipid film, resulting in the formation of multilamellar vesicles (MLVs). For lipids with a high transition temperature, this step should be performed above their Tc.[8]
-
-
Extrusion:
-
To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion.
-
Pass the suspension multiple times (e.g., 11-21 times) through a polycarbonate membrane with a specific pore size (e.g., 100 nm) using a lipid extruder. This process should also be carried out at a temperature above the lipid's transition temperature.
-
Conjugation of Thiolated Peptides to this compound Liposomes
This protocol outlines the covalent attachment of a cysteine-containing peptide to the maleimide group on the surface of pre-formed liposomes.
Materials:
-
This compound-containing liposomes
-
Thiol-containing peptide
-
Conjugation buffer (e.g., PBS pH 7.0-7.5, HEPES buffer)
-
Reducing agent (optional, e.g., TCEP)
-
Purification system (e.g., size exclusion chromatography column or dialysis cassette)
Procedure:
-
Peptide Preparation (if necessary):
-
If the peptide's cysteine residues are oxidized (forming disulfide bonds), they must be reduced. Incubate the peptide with a reducing agent like TCEP. TCEP is often preferred as it does not need to be removed before conjugation.
-
-
Conjugation Reaction:
-
Mix the this compound-liposomes with the thiolated peptide in the conjugation buffer at a specific molar ratio (a 10-20 fold molar excess of maleimide to thiol is a common starting point).
-
Incubate the reaction mixture at room temperature for 2 hours or overnight at 4°C, with gentle mixing.[3] The optimal pH for the maleimide-thiol reaction is between 6.5 and 7.5.
-
-
Purification:
-
Remove the unreacted peptide and other small molecules from the peptide-conjugated liposomes.
-
Size Exclusion Chromatography (SEC): Pass the reaction mixture through an SEC column (e.g., Sepharose CL-4B or Sephadex G-75). The larger liposomes will elute first, separated from the smaller, unconjugated peptide.
-
Dialysis: Place the reaction mixture in a dialysis bag with an appropriate molecular weight cutoff (e.g., 10-50 kDa) and dialyze against a large volume of buffer to remove the smaller molecules.
-
Visualization of Workflows and Pathways
Experimental Workflow for Nanoparticle Formulation and Conjugation
The following diagram illustrates the key steps in the preparation and functionalization of this compound-containing nanoparticles.
Caption: Workflow for preparing peptide-conjugated nanoparticles.
Cellular Uptake and Signaling Pathway of EGFR-Targeted Nanoparticles
Nanoparticles functionalized with peptides targeting the Epidermal Growth Factor Receptor (EGFR) are often internalized via receptor-mediated endocytosis, which can trigger downstream signaling cascades. The following diagram illustrates a simplified representation of this process.
Caption: EGFR signaling cascade initiated by a targeted nanoparticle.
Conclusion
This compound is a versatile and indispensable tool in the field of nanomedicine. Its ability to facilitate the covalent attachment of targeting ligands to the surface of nanoparticles has paved the way for the development of sophisticated drug delivery systems with enhanced specificity and efficacy. A thorough understanding of the formulation parameters and conjugation chemistry is crucial for the successful design and implementation of these advanced therapeutic and diagnostic agents. The continued exploration of nanoparticles functionalized with this compound holds great promise for the future of targeted therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Peptide-Folding Triggered Phase Separation and Lipid Membrane Destabilization in Cholesterol-Rich Lipid Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
An In-depth Technical Guide to the Thiol-Reactive Properties of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide] (18:1 MPB PE)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide], commonly known as 18:1 MPB PE, is a phospholipid derivative that plays a pivotal role in the field of bioconjugation, particularly in the development of targeted drug delivery systems and functionalized biomaterials. This technical guide provides a comprehensive overview of the thiol-reactive properties of this compound, detailing its chemical characteristics, reaction kinetics, and practical applications. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the knowledge required to effectively utilize this versatile lipid in their work.
This compound is characterized by a phosphoethanolamine headgroup linked to two oleoyl (B10858665) (18:1) fatty acid chains. The defining feature of this lipid is the maleimidophenyl butyramide (B146194) (MPB) group attached to the headgroup. The maleimide (B117702) moiety is a highly specific and efficient thiol-reactive functional group, making this compound an ideal anchor for covalently attaching cysteine-containing peptides, proteins, and other thiol-functionalized molecules to the surface of liposomes and other lipid-based nanoparticles. This targeted functionalization is a cornerstone of modern drug delivery strategies, enabling the development of vesicles that can actively target specific cells or tissues.
Core Thiol-Reactive Properties of this compound
The thiol-reactive nature of this compound is centered around the maleimide group. The reaction between a maleimide and a thiol (sulfhydryl group) proceeds via a Michael addition mechanism. In this reaction, the nucleophilic thiol group attacks one of the carbon atoms of the maleimide's carbon-carbon double bond, which is rendered electrophilic by the two adjacent carbonyl groups. This results in the formation of a stable, covalent thioether bond.
The efficiency and specificity of this conjugation reaction are influenced by several key factors:
-
pH: The reaction is highly pH-dependent. The optimal pH range for the maleimide-thiol conjugation is between 6.5 and 7.5.[1] Below pH 6.5, the reaction rate decreases as the thiol group is predominantly in its protonated form (R-SH), which is less nucleophilic than the thiolate anion (R-S⁻). Above pH 7.5, the maleimide group becomes increasingly susceptible to hydrolysis, and side reactions with primary amines (such as lysine (B10760008) residues in proteins) become more prevalent.[1] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[1][2]
-
Stoichiometry: The molar ratio of maleimide to thiol is a critical parameter for optimizing conjugation efficiency. An excess of the maleimide-containing lipid is often used to ensure complete reaction with the thiol-containing molecule. However, for larger molecules like proteins or nanoparticles, steric hindrance can be a factor, and the optimal ratio may need to be determined empirically.[1] For small peptides, a 2:1 maleimide to thiol ratio has been found to be optimal, while for larger nanobodies, a 5:1 ratio may be more effective.[1]
-
Temperature: The reaction is typically carried out at room temperature. Higher temperatures can increase the reaction rate but may also accelerate the hydrolysis of the maleimide group.
-
Presence of Reducing Agents: It is crucial to remove any thiol-containing reducing agents, such as dithiothreitol (B142953) (DTT), from the thiol-containing molecule solution before conjugation, as they will compete for the maleimide groups. Tris(2-carboxyethyl)phosphine (TCEP) is often the preferred reducing agent as it does not contain a thiol group and does not need to be removed prior to the conjugation reaction.[1]
Quantitative Data on Thiol-Reactive Properties
The following tables summarize key quantitative data related to the thiol-reactive properties of maleimide-containing lipids and the stability of the resulting conjugates.
| Parameter | Condition | Value | Reference |
| Reaction Kinetics | |||
| Optimal pH range | 6.5 - 7.5 | [1] | |
| Reaction time for small molecules | Room temperature, pH 7.0 | Completion in < 30 minutes | |
| Reaction time for proteins | Room temperature, pH 7.4 | ~2 hours to reach maximum coupling | |
| Conjugation Efficiency | |||
| Peptide (cRGDfK) | 2:1 maleimide:thiol, pH 7.0, 30 min | 84 ± 4% | |
| Nanobody (11A4) | 5:1 maleimide:thiol, pH 7.4, 2 h | 58 ± 12% | |
| Stability of Maleimide Group | |||
| Hydrolysis rate | Increases with increasing pH | - | [2] |
| Storage of maleimide-NPs (4°C, 7 days) | ~10% decrease in reactivity | ||
| Storage of maleimide-NPs (20°C, 7 days) | ~40% decrease in reactivity | ||
| Stability of Thioether Bond | |||
| Susceptibility to retro-Michael reaction | In the presence of other thiols | Can lead to deconjugation | [3] |
| Stabilization through hydrolysis | Ring-opening of the succinimide (B58015) ring | Increases stability | [4][5][6] |
Experimental Protocols
Preparation of this compound-Containing Liposomes by Extrusion
This protocol describes the preparation of large unilamellar vesicles (LUVs) incorporating this compound using the lipid film hydration and extrusion method.
Materials:
-
Primary lipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphocholine, DOPC)
-
This compound
-
Cholesterol (optional)
-
Hydration buffer (e.g., HEPES-buffered saline (HBS), pH 7.4)
-
Mini-extruder apparatus
-
Polycarbonate membranes (e.g., 100 nm pore size)
-
Round-bottom flask
-
Rotary evaporator
-
Nitrogen gas stream
-
Heating block
Procedure:
-
Lipid Film Formation:
-
In a round-bottom flask, dissolve the desired lipids (e.g., DOPC, cholesterol, and this compound at a specific molar ratio) in chloroform.
-
Remove the chloroform using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.
-
Further dry the lipid film under a gentle stream of nitrogen gas for at least 1-2 hours to remove any residual solvent.
-
-
Lipid Film Hydration:
-
Hydrate (B1144303) the lipid film with the desired hydration buffer (pre-warmed to above the phase transition temperature of the lipids). The volume of the buffer should be calculated to achieve the desired final lipid concentration.
-
Gently swirl the flask to ensure the entire lipid film is in contact with the buffer.
-
Allow the lipid film to hydrate for at least 30 minutes to 1 hour at a temperature above the lipid phase transition temperature. This will result in the formation of multilamellar vesicles (MLVs).
-
-
Liposome (B1194612) Extrusion:
-
Assemble the mini-extruder with the desired pore size polycarbonate membrane (e.g., 100 nm).
-
Transfer the MLV suspension into one of the gas-tight syringes of the extruder.
-
Heat the extruder to a temperature above the phase transition temperature of the lipids.
-
Pass the lipid suspension through the membrane back and forth for an odd number of passes (e.g., 11 or 21 times) to ensure that the final liposome suspension is in the receiving syringe.[7][8][9][10][11] This process will generate LUVs with a more uniform size distribution.
-
-
Characterization:
Conjugation of a Thiol-Containing Peptide to this compound Liposomes
This protocol outlines the general procedure for conjugating a cysteine-containing peptide to the surface of pre-formed this compound-containing liposomes.
Materials:
-
This compound-containing liposomes (prepared as in Protocol 1)
-
Thiol-containing peptide
-
Reaction buffer (e.g., HEPES-buffered saline (HBS), pH 7.0-7.4)
-
Reducing agent (e.g., TCEP) if the peptide has disulfide bonds
-
Quenching reagent (e.g., L-cysteine or 2-mercaptoethanol)
-
Size exclusion chromatography (SEC) column (e.g., Sepharose CL-4B) for purification
Procedure:
-
Peptide Preparation:
-
Dissolve the thiol-containing peptide in the reaction buffer.
-
If the peptide contains disulfide bonds, treat it with a suitable reducing agent (e.g., TCEP) to expose the free thiol groups. Follow the manufacturer's instructions for the reducing agent. Note: If using a thiol-containing reducing agent like DTT, it must be removed before proceeding.
-
-
Conjugation Reaction:
-
Add the peptide solution to the this compound-liposome suspension at the desired molar ratio (e.g., a 2 to 5-fold molar excess of maleimide groups to thiol groups).
-
Incubate the reaction mixture at room temperature for 2-4 hours with gentle mixing.
-
-
Quenching the Reaction:
-
To quench any unreacted maleimide groups, add a small molar excess of a quenching reagent such as L-cysteine or 2-mercaptoethanol.
-
Incubate for an additional 30 minutes at room temperature.
-
-
Purification:
-
Separate the peptide-conjugated liposomes from unreacted peptide and quenching reagent using size exclusion chromatography (SEC). The liposomes will elute in the void volume.
-
-
Quantification of Conjugation Efficiency:
-
Determine the amount of peptide conjugated to the liposomes. This can be done by measuring the protein/peptide concentration in the liposome fraction (after separating from free peptide) using a suitable protein quantification assay such as the bicinchoninic acid (BCA) assay or by using a fluorescently labeled peptide.[17][18][19][20][21]
-
The conjugation efficiency can be calculated as: (Amount of conjugated peptide / Initial amount of peptide) x 100%
-
Quantification of Unreacted Maleimide Groups using Ellman's Reagent
This protocol describes an indirect method to determine the amount of reactive maleimide groups on the surface of liposomes using Ellman's reagent (DTNB).
Materials:
-
This compound-containing liposomes
-
L-cysteine solution of known concentration
-
Ellman's Reagent (5,5'-dithiobis(2-nitrobenzoic acid)) solution
-
Reaction buffer (e.g., phosphate (B84403) buffer, pH 7.2)
-
Spectrophotometer
Procedure:
-
Reaction of Maleimide with Cysteine:
-
Incubate a known amount of the this compound-liposomes with a known excess of L-cysteine in the reaction buffer for 30 minutes at room temperature. This will allow the maleimide groups to react with the cysteine.
-
-
Reaction with Ellman's Reagent:
-
Spectrophotometric Measurement:
-
Measure the absorbance of the solution at 412 nm.
-
-
Calculation:
-
Create a standard curve using known concentrations of L-cysteine reacted with Ellman's reagent.
-
Determine the concentration of unreacted cysteine in the sample from the standard curve.
-
The amount of reacted cysteine is the initial amount of cysteine minus the unreacted amount. This value corresponds to the amount of reactive maleimide groups on the liposomes.
-
Visualizations
Chemical Reaction of this compound with a Thiol-Containing Molecule
Caption: Michael addition reaction between this compound and a thiol.
Experimental Workflow for Liposome Conjugation
Caption: Workflow for peptide conjugation to MPB PE liposomes.
Factors Influencing Maleimide-Thiol Conjugation
Caption: Key factors influencing the maleimide-thiol conjugation reaction.
Conclusion
This compound is a powerful tool for the surface functionalization of lipid-based nanoparticles, offering a reliable and specific method for the covalent attachment of thiol-containing molecules. Understanding the core thiol-reactive properties of the maleimide group, including the influence of pH, stoichiometry, and stability, is paramount for the successful design and execution of bioconjugation experiments. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers and drug development professionals, enabling the rational design and optimization of this compound-based systems for a wide range of applications in targeted drug delivery and beyond. By carefully controlling the reaction conditions, highly efficient and stable bioconjugates can be produced, paving the way for the development of next-generation therapeutics and diagnostic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. avantiresearch.com [avantiresearch.com]
- 8. SOP for Preparation of Liposomes using Extrusion Method – SOP Guide for Pharma [pharmasop.in]
- 9. youtube.com [youtube.com]
- 10. Part 2: Extrusion and suspension of phospholipid liposomes from lipid fims [protocols.io]
- 11. sterlitech.com [sterlitech.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Size and charge of Liposomes | Malvern Panalytical [malvernpanalytical.com]
- 16. Characterization of Liposomes Using Quantitative Phase Microscopy (QPM) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Comparative Analysis of Protein Quantification Methods for the Rapid Determination of Protein Loading in Liposomal Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Protocol for Bicinchoninic Acid (BCA) Protein Assay - Creative Proteomics [creative-proteomics.com]
- 20. qb3.berkeley.edu [qb3.berkeley.edu]
- 21. Principle and Protocol of BCA Method - Creative BioMart [creativebiomart.net]
- 22. broadpharm.com [broadpharm.com]
- 23. US5132226A - Method for the determination of maleimide groups - Google Patents [patents.google.com]
- 24. cellmosaic.com [cellmosaic.com]
- 25. Quantitative Analysis of Thiols and Maleimides | AAT Bioquest [aatbio.com]
- 26. assets.fishersci.com [assets.fishersci.com]
Anchoring Proteins and Peptides to Lipid Bilayers: A Technical Guide to 18:1 MPB PE
An In-depth Whitepaper for Researchers and Drug Development Professionals
Abstract
The precise positioning and anchoring of proteins and peptides to lipid membranes are fundamental to numerous biological processes and represent a critical technology in the development of targeted drug delivery systems, biosensors, and model membrane systems. This technical guide provides a comprehensive overview of the use of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide], commonly known as 18:1 MPB PE, for the covalent anchoring of therapeutic and research molecules to lipid bilayers. This document details the underlying chemistry, experimental protocols for liposome (B1194612) preparation and bioconjugation, quantitative data from key studies, and visual representations of experimental workflows and relevant signaling pathways.
Introduction to this compound
This compound is a functionalized phospholipid designed for the stable anchoring of thiol-containing molecules, such as proteins and peptides with cysteine residues, to the surface of lipid membranes.[1][2][3] Its structure consists of a phosphoethanolamine (PE) headgroup, two oleoyl (B10858665) (18:1) fatty acid chains, and a maleimidophenyl butyramide (B146194) (MPB) group.[1] The oleoyl chains provide fluidity to the lipid bilayer, while the maleimide (B117702) group serves as a highly specific reactive handle for covalent bond formation with sulfhydryl (thiol) groups.[4][5][6][7][8]
The primary mechanism of action is the Michael addition reaction between the maleimide group of this compound and the thiol group of a cysteine residue on a protein or peptide.[4][5][7][8] This reaction forms a stable thioether bond, effectively tethering the molecule to the lipid bilayer of a liposome or other lipid-based nanoparticle.[7]
Chemical Structure of this compound:
Quantitative Data Presentation
The following tables summarize quantitative data extracted from various studies utilizing MPB-PE for protein and peptide anchoring.
| Parameter | Value(s) | Context |
| Molar Percentage in Liposomes | 1%, 2.5%, 5%, 10%, 11% | The concentration of this compound in liposome formulations is varied to control the density of anchored proteins/peptides on the surface. |
| Conjugation Efficiency | ~20% (for liposomes)Up to 99% (optimized nanoparticles) | The efficiency of the maleimide-thiol reaction can vary depending on the reaction conditions, the accessibility of the thiol group, and the nature of the nanoparticle. |
| Maleimide to Thiol Molar Ratio | 2:1 to 20:1 | An excess of the maleimide-functionalized lipid is often used to drive the conjugation reaction to completion. |
| Reaction pH | 7.0 - 7.5 | The maleimide-thiol reaction is most efficient and specific at a neutral to slightly basic pH. |
| Reaction Time | 2 hours to overnight | The incubation time for the conjugation reaction can be adjusted based on the reactivity of the specific protein or peptide. |
| Liposome Formulation Component | Molar Percentage (%) | Purpose |
| 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) | ~77% - 80% | Primary structural lipid, forms the bulk of the bilayer. |
| This compound | 11% | Anchoring lipid for covalent conjugation of thiol-containing molecules. |
| 1,2-dioleoyl-sn-glycero-3-phospho-L-serine (DOPS) | 9% | Anionic lipid, can influence membrane properties and interactions. |
| DSPE-PEG(2000) | 3% | Polyethylene glycol-lipid conjugate, provides a "stealth" coating to reduce clearance in vivo. |
Experimental Protocols
Preparation of Liposomes Containing this compound by Extrusion
This protocol describes the preparation of large unilamellar vesicles (LUVs) with a defined size, incorporating this compound for subsequent protein or peptide conjugation.
Materials:
-
Primary phospholipid (e.g., DOPC)
-
This compound
-
Other lipids as required (e.g., DOPS, DSPE-PEG(2000))
-
Hydration buffer (e.g., HEPES-buffered saline (HBS), pH 7.4)
-
Mini-extruder apparatus
-
Polycarbonate membranes (e.g., 100 nm pore size)
-
Glass vials
-
Nitrogen gas stream
-
Vacuum desiccator
Procedure:
-
Lipid Film Formation:
-
In a clean glass vial, dissolve the desired lipids (e.g., DOPC, this compound, DOPS, DSPE-PEG(2000)) in chloroform at the desired molar ratios.
-
Create a thin lipid film by evaporating the chloroform under a gentle stream of nitrogen gas while rotating the vial.
-
Place the vial in a vacuum desiccator for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with the desired hydration buffer by adding the buffer to the vial and vortexing vigorously. The final lipid concentration is typically between 1 and 10 mg/mL.
-
Incubate the mixture at a temperature above the phase transition temperature of the lipids for 1 hour, with intermittent vortexing, to form multilamellar vesicles (MLVs).
-
-
Extrusion:
-
Assemble the mini-extruder with the desired polycarbonate membrane (e.g., 100 nm).
-
Transfer the MLV suspension to a syringe and pass it through the extruder a minimum of 11 times. This process forces the lipids through the pores of the membrane, resulting in the formation of unilamellar vesicles of a uniform size.
-
The resulting liposome solution should be slightly opalescent.
-
-
Characterization:
-
Determine the size distribution and polydispersity index (PDI) of the liposomes using Dynamic Light Scattering (DLS).
-
Measure the zeta potential to assess the surface charge of the liposomes.
-
Conjugation of Thiol-Containing Proteins or Peptides to this compound Liposomes
This protocol outlines the covalent attachment of a cysteine-containing protein or peptide to the surface of pre-formed this compound liposomes.
Materials:
-
This compound-containing liposomes
-
Thiol-containing protein or peptide
-
Reaction buffer (e.g., PBS or HEPES, pH 7.0-7.5, degassed)
-
(Optional) Reducing agent (e.g., TCEP or DTT)
-
Quenching reagent (e.g., L-cysteine or β-mercaptoethanol)
-
Size exclusion chromatography (SEC) column for purification
Procedure:
-
Protein/Peptide Preparation (Optional Reduction):
-
If the protein or peptide contains disulfide bonds that need to be reduced to expose free thiol groups, treat it with a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine). TCEP is often preferred as it does not need to be removed before the conjugation step. If DTT (dithiothreitol) is used, it must be removed by dialysis or a desalting column prior to adding the maleimide-containing liposomes.
-
-
Conjugation Reaction:
-
In a reaction vessel, mix the this compound-containing liposomes with the thiol-containing protein or peptide in the reaction buffer.
-
The molar ratio of maleimide groups to thiol groups should be optimized, but a starting point of 10:1 to 20:1 is recommended.[4]
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, with gentle mixing. Protect the reaction from light if using fluorescently labeled molecules.
-
-
Quenching:
-
Add a quenching reagent, such as L-cysteine or β-mercaptoethanol, in excess to react with any unreacted maleimide groups on the liposome surface.
-
-
Purification:
-
Separate the protein/peptide-conjugated liposomes from unreacted protein/peptide and quenching reagent using size exclusion chromatography (SEC).
-
-
Quantification of Conjugation Efficiency:
-
The efficiency of conjugation can be determined using various methods, such as:
-
BCA assay or other protein quantification assays: to measure the amount of protein associated with the liposomes after purification.
-
Reverse-phase high-performance liquid chromatography (RP-HPLC): to separate and quantify the conjugated and unconjugated protein/peptide.
-
Ellman's Reagent: to quantify the remaining free thiols in the reaction mixture.
-
-
Mandatory Visualizations
Experimental Workflows
Caption: Workflow for the preparation and protein conjugation of this compound-containing liposomes.
Maleimide-Thiol Conjugation Chemistry
Caption: The maleimide-thiol reaction forming a stable thioether bond.
Note: The images in the DOT script are placeholders and would be replaced with actual chemical structure images in a final document.
Lipid Raft-Mediated Signaling Pathway
Caption: A generalized signaling pathway initiated by a ligand binding to a receptor anchored in a lipid raft.
Conclusion
This compound is a versatile and powerful tool for the covalent anchoring of proteins and peptides to lipid bilayers. The specificity of the maleimide-thiol reaction, combined with the well-established protocols for liposome preparation and conjugation, makes it an invaluable resource for researchers in drug delivery, diagnostics, and fundamental cell biology. By carefully controlling the experimental parameters outlined in this guide, scientists can reliably produce functionalized liposomes with tailored properties for a wide range of applications. The continued development of such bioconjugation strategies will undoubtedly pave the way for more sophisticated and effective therapeutic and diagnostic platforms.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The comparison of protein-entrapped liposomes and lipoparticles: preparation, characterization, and efficacy of cellular uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chapter - GPI-Anchored Proteins and Their Cellular Surroundings: Signalling, Function and Medical Implications of Membrane Microdomains | Bentham Science [benthamscience.com]
- 5. Membrane Lipid Rafts and Their Role in Axon Guidance - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. GPI-anchored proteins and lipid rafts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dspacemainprd01.lib.uwaterloo.ca [dspacemainprd01.lib.uwaterloo.ca]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility and Stability of 18:1 MPB PE
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the solubility and stability of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide] (sodium salt), commonly known as 18:1 MPB PE. This functionalized lipid is a critical component in the development of targeted drug delivery systems, bioconjugation, and membrane-based assays. Understanding its physicochemical properties is paramount for its effective application.
Chemical Structure and Properties
This compound is a phospholipid derivative featuring a maleimide (B117702) group attached to the phosphoethanolamine headgroup via a butyramide (B146194) linker. The lipid anchor consists of two oleic acid (18:1) chains. The maleimide moiety is a thiol-reactive functional group, enabling the covalent conjugation of cysteine-containing peptides, proteins, and other thiol-modified molecules to lipid bilayers and liposomes.[1]
Molecular Formula: C₅₅H₈₈N₂NaO₁₁P Molecular Weight: 1007.26 g/mol
Solubility
The solubility of this compound is a critical factor for its handling, formulation, and application. As an amphipathic molecule, its solubility is dependent on the solvent's polarity.
Quantitative Solubility Data
The following table summarizes the known solubility of this compound in various solvents.
| Solvent System | Concentration | Temperature | Reference |
| Ethanol (B145695) | 5 mg/mL | Room Temperature | [2] |
| Dimethyl Sulfoxide (DMSO) | 5 mg/mL | Room Temperature | [2] |
| Chloroform (B151607):Methanol:Water (65:25:4, v/v/v) | 5 mg/mL | Room Temperature | [2] |
| Chloroform | Soluble | Room Temperature | [2] |
General Solubility Characteristics
This compound is typically supplied as a powder or in a chloroform solution.[2] Due to its long oleoyl (B10858665) chains, it is readily soluble in chlorinated organic solvents and moderately soluble in polar aprotic solvents like DMSO. Its solubility in alcohols like ethanol facilitates its use in lipid nanoparticle formulations.[3] For aqueous applications, it is incorporated into liposomes or other lipid-based nanoparticles.
Stability
The stability of this compound is primarily dictated by the reactivity of the maleimide group and the potential for hydrolysis of the ester and amide linkages.
pH Stability of the Maleimide Group
The maleimide group is susceptible to hydrolysis, particularly under alkaline conditions, which results in the formation of a non-reactive maleamic acid.[4] The rate of hydrolysis is significantly influenced by pH.
-
Acidic to Neutral pH (below 7.5): The maleimide group is relatively stable.[5]
-
Alkaline pH (above 7.5): The rate of hydrolysis increases significantly with increasing pH.[4][6] Kinetic studies on N-alkylmaleimides have shown that the hydrolysis rate is proportional to the hydroxide (B78521) ion concentration in the pH range of 7 to 9.[7]
Reactivity with Thiols and Amines
The primary utility of the maleimide group is its reaction with thiols to form a stable thioether bond.
-
Reaction with Thiols: This reaction is most efficient and specific in the pH range of 6.5 to 7.5.[5]
-
Reaction with Amines: At pH values above 7.5, the maleimide group can also react with primary amines, such as the side chain of lysine (B10760008) residues, although this reaction is generally slower than the reaction with thiols.[5]
Stability of the Thioether Linkage
While the thioether bond formed between the maleimide and a thiol is generally considered stable, it can undergo a retro-Michael reaction, leading to the dissociation of the conjugate. This process is influenced by the local environment and the presence of other thiols.[8]
Storage and Handling Recommendations
For optimal stability, this compound should be stored at -20°C.[2] The manufacturer states a stability of one year under these conditions.[2] For long-term storage in solution, anhydrous aprotic solvents such as DMSO or DMF are recommended over aqueous buffers to minimize hydrolysis of the maleimide group.
Experimental Protocols
Protocol for Determining Solubility (Shake-Flask Method)
This protocol outlines a general procedure for determining the saturation solubility of this compound in a given solvent.
-
Preparation of Supersaturated Solution: Add an excess amount of this compound powder to a known volume of the test solvent in a sealed vial.
-
Equilibration: Agitate the mixture at a constant temperature for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation of Undissolved Lipid: Centrifuge the suspension at high speed to pellet the undissolved lipid.
-
Sample Collection and Dilution: Carefully collect a known volume of the supernatant and dilute it with a suitable solvent system to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or Evaporative Light Scattering Detector - ELSD).
-
Calculation: Calculate the saturation solubility based on the measured concentration and the dilution factor.
Protocol for Assessing Maleimide Stability by HPLC
This protocol can be used to evaluate the rate of hydrolysis of the maleimide group in this compound under different pH and temperature conditions.
-
Sample Preparation: Prepare solutions of this compound at a known concentration in a series of buffers with varying pH values.
-
Incubation: Incubate the samples at a constant temperature.
-
Time-Point Sampling: At regular time intervals, withdraw an aliquot from each sample.
-
Reaction Quenching (if necessary): Quench the hydrolysis reaction by adding an acid (e.g., formic acid or trifluoroacetic acid) to lower the pH.
-
HPLC Analysis: Analyze the samples using a reversed-phase HPLC method capable of separating the intact this compound from its hydrolysis product (maleamic acid derivative). A C18 column with a gradient elution using a mobile phase of water and acetonitrile (B52724) with an acid modifier is a common starting point.
-
Data Analysis: Plot the peak area of the intact this compound as a function of time. Fit the data to an appropriate kinetic model (e.g., first-order decay) to determine the hydrolysis rate constant at each pH and temperature.
Visualizations
Chemical Structure of this compound
Caption: Chemical structure of this compound.
Thiol-Maleimide Conjugation Pathway
Caption: Reaction pathway for thiol-maleimide conjugation.
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing the pH stability of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. avantiresearch.com [avantiresearch.com]
- 3. researchgate.net [researchgate.net]
- 4. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetics and mechanism of the alkaline hydrolysis of maleimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hydrolysis of some N-alkylmaleimides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
Commercial Suppliers and Technical Guide for 18:1 MPB PE
For researchers, scientists, and drug development professionals, 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide] (18:1 MPB PE) is a critical reagent for the development of targeted drug delivery systems, functionalized liposomes, and other advanced nanomedicines. Its utility lies in the thiol-reactive maleimide (B117702) headgroup, which allows for the covalent conjugation of cysteine-containing peptides, proteins, and other ligands to lipid bilayers. This guide provides an in-depth overview of commercial suppliers, key technical data, and detailed experimental protocols for the use of this compound.
Commercial Availability
Several reputable suppliers offer this compound, ensuring its accessibility for research and development purposes. The table below summarizes the offerings from prominent vendors, providing a comparative overview of their product specifications.
| Supplier | Product Name | CAS Number | Molecular Weight | Purity | Form | Storage |
| Avanti Polar Lipids | This compound | 384835-49-8 | 1007.258 | >99% | Powder or Chloroform (B151607) | -20°C |
| AxisPharm | This compound | 384835-49-8 | 984.30 | ≥95% | Powder or Chloroform | -20°C |
| BOC Sciences | This compound (sodium salt) | 384835-49-8 | 1007.26 | >99% | Powder or Chloroform | -20°C |
| BroadPharm | This compound | 384835-49-8 | 984.3 | Not Specified | Powder | -20°C |
| Sigma-Aldrich (distributor for Avanti) | This compound | 384835-49-8 | 1007.26 | >99% (TLC) | Powder or Liquid (in chloroform) | -20°C |
| MedChemExpress | This compound | 384835-49-8 | 1008.27 | Not Specified | Powder | -20°C |
Core Applications
This compound is a headgroup-modified, functionalized lipid. The maleimide group is a thiol-reactive moiety that acts as a good electrophile, making it ideal for conjugation with sulfhydryl-containing biomolecules.[] This property is extensively utilized in:
-
Liposome Preparation : It is a key component in the formation of functionalized liposomes for targeted drug delivery.[2][3]
-
Nanoparticle Formulation : Used in the preparation of various nanoparticles.[2][3]
-
Bioconjugation : Covalent attachment of peptides, proteins, antibodies, and DNA to lipid bilayers.[4][5]
-
Membrane Studies : Creation of affinity membranes and for studying protein-lipid interactions.[]
-
DNA Origami : Preparation of lipidated DNA "anti-handles" to label and assemble DNA origami structures.
Experimental Protocols
Protocol 1: Preparation of Liposomes Containing this compound by Extrusion
This protocol describes a standard method for preparing unilamellar liposomes incorporating this compound.
Materials:
-
Primary phospholipid (e.g., DOPC)
-
This compound
-
Other lipids as required (e.g., cholesterol)
-
Chloroform
-
Hydration buffer (e.g., 150 mM NaCl, 25 mM HEPES, pH 7.6)
-
Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Nitrogen gas stream
-
Vacuum desiccator
-
Water bath sonicator
Procedure:
-
Lipid Film Formation:
-
In a round-bottom flask, combine the desired lipids, including this compound (typically at a molar ratio of 1-5%), dissolved in chloroform.
-
Remove the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the wall of the flask.
-
Place the flask in a vacuum desiccator for at least one hour to remove any residual solvent.
-
-
Hydration:
-
Extrusion:
-
Assemble the mini-extruder with the desired pore size polycarbonate membrane (e.g., 100 nm).
-
Heat the extruder to a temperature above the phase transition temperature of the lipid with the highest Tm.
-
Pass the MLV suspension through the extruder 11-21 times to form unilamellar vesicles (LUVs) of a defined size.[6] The solution should become translucent.
-
-
Storage:
-
Store the prepared liposomes at 4°C. For long-term storage, it is advisable to use them within a few days.
-
Protocol 2: Conjugation of Thiol-Modified Oligonucleotides to this compound Liposomes
This protocol details the steps for covalently attaching thiol-containing molecules, such as DNA, to the surface of pre-formed liposomes containing this compound.[5]
Materials:
-
Liposomes containing this compound (prepared as in Protocol 1)
-
Thiol-modified DNA oligonucleotides
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Reaction buffer (e.g., aqueous solution with ~2% Octyl β-D-glucopyranoside)
-
Dialysis cassette or size exclusion chromatography column for purification
Procedure:
-
Activation of Thiol-DNA:
-
Treat the thiol-modified DNA oligonucleotides with TCEP for 30 minutes at room temperature to reduce any disulfide bonds and ensure a free thiol group.[5]
-
-
Conjugation Reaction:
-
Immediately after activation, mix the TCEP-treated DNA with the this compound-containing liposomes in the reaction buffer.[5]
-
A typical molar ratio is a slight excess of the thiol-DNA to the maleimide groups on the liposomes.
-
Incubate the reaction mixture at room temperature for at least 2 hours, or overnight, with gentle mixing.
-
-
Purification:
-
Remove unreacted DNA and other small molecules by dialysis against the desired final buffer.
-
Alternatively, purify the DNA-conjugated liposomes using size exclusion chromatography.
-
-
Characterization:
-
Confirm the successful conjugation and determine the conjugation efficiency using appropriate analytical techniques, such as gel electrophoresis or fluorescence-based assays if the DNA is labeled.
-
Signaling Pathways
This compound is a synthetic lipid used for bioconjugation and is not directly involved in endogenous cellular signaling pathways. Its primary role is to serve as a reactive handle on the surface of lipid bilayers to attach biologically active molecules. The conjugated molecules (e.g., antibodies, peptides) may then interact with specific cellular receptors to initiate signaling cascades, but this compound itself is the linker and not the signaling molecule.
Conclusion
This compound is an indispensable tool for researchers in drug delivery and nanotechnology. The commercial availability from multiple suppliers ensures a steady supply for various research needs. The provided protocols offer a starting point for the successful formulation of functionalized liposomes and their conjugation with biomolecules. Careful adherence to these methodologies will enable the development of novel and effective targeted therapeutic and diagnostic agents.
References
- 2. This compound | CAS: 384835-49-8 | AxisPharm [axispharm.com]
- 3. Avanti Research<SUP>™</SUP> - A Croda Brand | Sigma-Aldrich [sigmaaldrich.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Placing and shaping liposomes with reconfigurable DNA nanocages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dspacemainprd01.lib.uwaterloo.ca [dspacemainprd01.lib.uwaterloo.ca]
Methodological & Application
Application Notes and Protocols for Peptide Conjugation to 18:1 MPB PE Liposomes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Liposomes are versatile nanocarriers for targeted drug and peptide delivery. Their biocompatibility and ability to encapsulate both hydrophilic and hydrophobic molecules make them ideal vehicles for therapeutic applications.[1][2][3][] Surface functionalization of liposomes with targeting ligands, such as peptides, enhances their specificity and efficacy.[1][][5] This document provides a detailed protocol for the conjugation of cysteine-containing peptides to pre-formed liposomes incorporating 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide] (18:1 MPB PE). The conjugation is achieved through a stable thioether bond formed between the maleimide (B117702) group of the lipid and the thiol group of a cysteine residue in the peptide.[6][7][8]
Principle of Conjugation
The core of this protocol lies in the maleimide-thiol reaction, a widely used bioconjugation method.[6][7][8] The maleimide group on the MPB-PE lipid, incorporated into the liposome (B1194612) bilayer, reacts specifically with the sulfhydryl (thiol) group of a cysteine residue on the peptide. This reaction proceeds efficiently at a neutral pH (7.0-7.5) to form a stable covalent thioether linkage, effectively anchoring the peptide to the liposome surface.[6][7]
Data Summary
The following table summarizes key quantitative parameters for the preparation and characterization of peptide-conjugated liposomes, compiled from various studies.
| Parameter | Value | Reference |
| Liposome Composition (Molar Ratio) | ||
| DMPC:DMPG:Cholesterol:MPB-PE | 30:4:6:1-10 | [9] |
| DPPC:DPPG:Cholesterol:MPB-DPPE | 6.3:2.12:4.25:1.5 | [10] |
| POPC:MPB-PE | 95:5 | [11][12] |
| Reactant Concentrations | ||
| Lipid Concentration | 1.2 mM | [11] |
| Peptide Concentration | 30 µM | [11] |
| Peptide to Maleimide Molar Ratio | 1:2 | [11] |
| Peptide to Maleimide-PEG-DSPE Molar Ratio | 1.2:1 | [9] |
| Reaction Conditions | ||
| pH | 7.0 - 7.5 | [6][7] |
| Temperature | Room Temperature or 4°C | [6][7] |
| Incubation Time | 2 hours to overnight | [7] |
| Characterization Data (Example) | ||
| Zeta Potential (Before Conjugation) | -36 mV | [11][12] |
| Zeta Potential (After Conjugation) | -28 mV | [11][12] |
| Liposome Size (Post-extrusion) | ~100 nm | [13] |
Experimental Protocols
Materials and Reagents
-
1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) or other primary phospholipid
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide] (this compound)
-
Cholesterol (optional)
-
Cysteine-containing peptide
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Sepharose CL-4B or similar size-exclusion chromatography resin
-
Degassed buffers (e.g., HEPES-buffered saline (HBS) or Phosphate-buffered saline (PBS), pH 7.0-7.5)
-
Nitrogen gas
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Dynamic Light Scattering (DLS) instrument for size and zeta potential measurement
Protocol 1: Preparation of MPB-PE Containing Liposomes
This protocol describes the formation of unilamellar liposomes incorporating MPB-PE using the thin-film hydration and extrusion method.[13][14]
-
Lipid Film Formation:
-
In a round-bottom flask, combine the desired lipids (e.g., DOPC, Cholesterol, and this compound) dissolved in chloroform at the desired molar ratio.
-
Attach the flask to a rotary evaporator and remove the chloroform under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.
-
Further dry the film under a stream of nitrogen gas and then under vacuum for at least 1 hour to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with a degassed aqueous buffer (e.g., HBS, pH 7.4) by vortexing or gentle shaking. The final lipid concentration should be between 1 and 10 mg/mL. This will form multilamellar vesicles (MLVs).
-
-
Extrusion:
-
To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).[13] Pass the suspension through the extruder 10-20 times.
-
Store the resulting liposome suspension under nitrogen or argon at 4°C and use within 1 day for conjugation.[15]
-
Protocol 2: Peptide Preparation
For successful conjugation, the peptide must possess a free thiol group. Disulfide bonds within or between peptides must be reduced.
-
Dissolve the cysteine-containing peptide in a degassed buffer (PBS, Tris, or HEPES) at pH 7.0-7.5.[6][7]
-
If the peptide may have formed disulfide bonds, add a 10-100 molar excess of a reducing agent like TCEP.[7]
-
Incubate the mixture for 20-30 minutes at room temperature. The peptide solution is now ready for conjugation.
Protocol 3: Conjugation of Peptide to Liposomes
This protocol details the coupling reaction between the prepared liposomes and the thiol-containing peptide.
-
In a reaction vessel, add the freshly prepared MPB-PE containing liposome suspension.
-
Add the thiol-containing peptide solution to the liposome suspension. A typical starting point is a 1:2 molar ratio of peptide to MPB-PE.[11]
-
Flush the vessel with an inert gas (e.g., nitrogen or argon), seal it tightly, and protect it from light.[7]
-
Incubate the reaction mixture with gentle stirring or agitation. The reaction can proceed for 2 hours at room temperature or overnight at 4°C.[7]
Protocol 4: Purification of Peptide-Liposome Conjugates
Purification is necessary to remove unreacted peptide and other small molecules.
-
Prepare a size-exclusion chromatography column (e.g., Sepharose CL-4B).[15]
-
Equilibrate the column with the same degassed buffer used for liposome preparation.
-
Apply the reaction mixture to the top of the column.
-
Elute the components with the equilibration buffer. The larger peptide-liposome conjugates will elute first in the void volume, which can be identified by their turbidity.[15]
-
Collect the fractions containing the purified conjugates.
Protocol 5: Characterization of Conjugates
-
Particle Size and Zeta Potential: Measure the hydrodynamic diameter and zeta potential of the liposomes before and after peptide conjugation using Dynamic Light Scattering (DLS). A change in zeta potential can indicate successful conjugation.[11][12]
-
Peptide Conjugation Efficiency: Quantify the amount of peptide conjugated to the liposomes. This can be done by first separating the liposomes from unreacted peptide and then determining the peptide concentration in the liposome fraction using a suitable protein/peptide assay or by HPLC after disrupting the liposomes.[16][17]
Visualizations
Caption: Workflow for conjugating peptides to MPB-PE liposomes.
Caption: Reaction scheme for thiol-maleimide conjugation.
References
- 1. Peptide-functionalized liposomes as therapeutic and diagnostic tools for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Recent Progress in Bioconjugation Strategies for Liposome-Mediated Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. lifetein.com [lifetein.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. bachem.com [bachem.com]
- 9. home.sandiego.edu [home.sandiego.edu]
- 10. researchgate.net [researchgate.net]
- 11. liu.diva-portal.org [liu.diva-portal.org]
- 12. Enzymatically Triggered Peptide–Lipid Conjugation of Designed Membrane Active Peptides for Controlled Liposomal Release - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Orthogonal conjugation of anchoring-dependent membrane active peptides for tuning of liposome permeability - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D5TB00304K [pubs.rsc.org]
- 14. Liposomes as “Trojan Horses” in Cancer Treatment: Design, Development, and Clinical Applications [mdpi.com]
- 15. liposomes.ca [liposomes.ca]
- 16. sites.ualberta.ca [sites.ualberta.ca]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for the Preparation of 18:1 MPB-PE Functionalized Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maleimide-functionalized lipid nanoparticles (LNPs) are a versatile platform for targeted drug delivery. The incorporation of a maleimide-functionalized lipid, such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide] (18:1 MPB-PE), allows for the covalent conjugation of thiol-containing molecules, including peptides, antibodies, and other targeting ligands, to the nanoparticle surface.[1][2][3] This targeted approach can enhance the therapeutic efficacy and reduce off-target side effects of encapsulated drugs, such as small molecules, siRNA, and mRNA.[2][3][4]
These application notes provide detailed protocols for the preparation and characterization of 18:1 MPB-PE functionalized nanoparticles using two common methods: thin-film hydration followed by extrusion and microfluidics-based synthesis. Additionally, protocols for the characterization of the resulting nanoparticles and the quantification of surface functionalization are described.
Materials and Equipment
A comprehensive list of necessary materials and equipment is provided in the table below.
| Category | Item |
| Lipids | Ionizable Cationic Lipid (e.g., DLin-MC3-DMA, SM-102) |
| Phospholipid (e.g., DSPC, DOPE) | |
| Cholesterol | |
| PEGylated Lipid (e.g., DMG-PEG 2000, ALC-0159) | |
| 18:1 MPB-PE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide]) | |
| Solvents | Ethanol (B145695) (USP grade) |
| Chloroform (B151607) (for thin-film hydration) | |
| Buffers | Acetate (B1210297) Buffer (pH 4.0-5.0) |
| Phosphate-Buffered Saline (PBS, pH 7.4) | |
| Reagents | Thiol-containing targeting ligand (e.g., peptide with a terminal cysteine) |
| L-cysteine (for maleimide (B117702) quantification) | |
| Ellman's Reagent (DTNB) (for maleimide quantification) | |
| RiboGreen RNA quantification kit (for encapsulation efficiency) | |
| Equipment | Rotary evaporator (for thin-film hydration) |
| Bath sonicator or probe sonicator (for thin-film hydration) | |
| Extruder with polycarbonate membranes (e.g., 100 nm pore size) | |
| Microfluidic mixing device (e.g., NanoAssemblr) | |
| Syringe pumps | |
| Dynamic Light Scattering (DLS) instrument for size and polydispersity index (PDI) measurement | |
| Zeta potential analyzer | |
| UV-Vis spectrophotometer or plate reader | |
| Fluorescence spectrophotometer or plate reader (for encapsulation efficiency) | |
| High-Performance Liquid Chromatography (HPLC) system (for ligand conjugation quantification) | |
| Consumables | Round-bottom flasks |
| Syringes and needles | |
| Dialysis tubing or cassettes (e.g., 10 kDa MWCO) | |
| Centrifugal filter units | |
| Cuvettes for DLS and UV-Vis measurements |
Experimental Protocols
Two primary methods for the preparation of 18:1 MPB-PE functionalized nanoparticles are detailed below. The choice of method will depend on available equipment, desired batch size, and control over nanoparticle characteristics.
Protocol 1: Thin-Film Hydration and Extrusion
This traditional method is robust and suitable for laboratory-scale production.[5][6][7][8][9]
1. Lipid Film Formation:
-
In a round-bottom flask, dissolve the desired lipids (e.g., ionizable lipid, DSPC, cholesterol, PEG-lipid, and 18:1 MPB-PE) in chloroform. A typical molar ratio is 50:10:38.5:1.0:0.5 (Ionizable lipid:DSPC:Cholesterol:PEG-lipid:18:1 MPB-PE).[2][10][]
-
Attach the flask to a rotary evaporator and remove the chloroform under reduced pressure at a temperature above the transition temperature of the lipids (e.g., 40-60 °C).
-
Continue evaporation until a thin, uniform lipid film is formed on the inner surface of the flask.
-
Place the flask under high vacuum for at least 2 hours (or overnight) to remove any residual solvent.[6]
2. Hydration:
-
Warm the aqueous buffer (e.g., acetate buffer, pH 4.0) to a temperature above the lipid transition temperature.
-
Add the warm buffer to the flask containing the lipid film. The volume will depend on the desired final lipid concentration.[5]
-
Agitate the flask vigorously (e.g., by vortexing or using a bath sonicator) until the lipid film is fully suspended, forming multilamellar vesicles (MLVs).[6]
3. Extrusion:
-
Assemble the extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
-
Transfer the MLV suspension to the extruder.
-
Pass the suspension through the membrane multiple times (e.g., 11-21 passes) to form unilamellar vesicles (LUVs) with a more uniform size distribution.[8]
4. Buffer Exchange:
-
Dialyze the prepared liposomes against PBS (pH 7.4) overnight at 4°C using a dialysis membrane (e.g., 10 kDa MWCO) to remove the acidic buffer and any unencapsulated material.
Protocol 2: Microfluidic-Based Synthesis
Microfluidics offers precise control over nanoparticle size and polydispersity, with excellent reproducibility.[2][12]
1. Preparation of Solutions:
-
Lipid Phase: Dissolve the lipids (e.g., ionizable lipid, DSPC, cholesterol, PEG-lipid, and 18:1 MPB-PE) in ethanol at the desired molar ratio and total lipid concentration (e.g., 12.5 mM total lipid). A representative molar ratio is 50:10:38.5:1.0:0.5.[2][10][]
-
Aqueous Phase: If encapsulating a nucleic acid, dissolve it in an acidic aqueous buffer (e.g., 25-50 mM sodium acetate, pH 4.0).[12] For empty nanoparticles, the buffer alone is used.
2. Microfluidic Mixing:
-
Set up the microfluidic mixing system (e.g., NanoAssemblr) according to the manufacturer's instructions.
-
Load the lipid phase and the aqueous phase into separate syringes.
-
Set the flow rates for the two phases. A common flow rate ratio of the aqueous phase to the lipid phase is 3:1.[12] The total flow rate will influence the final nanoparticle size.
-
Initiate the flow to mix the two phases in the microfluidic chip, leading to the self-assembly of the nanoparticles.
-
Collect the resulting nanoparticle suspension.
3. Buffer Exchange:
-
Perform buffer exchange as described in Protocol 1 (step 4) to replace the ethanol-containing acidic buffer with PBS (pH 7.4).
Post-Formation Functionalization: Ligand Conjugation
The maleimide groups on the nanoparticle surface are now available for conjugation with thiol-containing ligands.
1. Ligand Preparation:
-
Dissolve the thiol-containing ligand (e.g., cRGDfK peptide) in a suitable buffer (e.g., 10 mM HEPES, pH 7.0 or PBS, pH 7.4).
2. Conjugation Reaction:
-
Add the ligand solution to the purified 18:1 MPB-PE functionalized nanoparticle suspension.
-
A molar ratio of maleimide to thiol of 2:1 is often optimal for high conjugation efficiency.
-
Incubate the reaction mixture at room temperature for 30 minutes to 2 hours, or overnight at 4°C, with gentle stirring.
3. Purification of Functionalized Nanoparticles:
-
Remove the unreacted ligand by dialysis or using centrifugal filter units.
Characterization of Nanoparticles
Thorough characterization is crucial to ensure the quality and reproducibility of the prepared nanoparticles.
Dynamic Light Scattering (DLS) and Zeta Potential
DLS is used to determine the hydrodynamic diameter and polydispersity index (PDI) of the nanoparticles, while zeta potential measurements provide information about their surface charge and stability.
Sample Preparation:
-
Dilute the nanoparticle suspension in a suitable filtered buffer (e.g., PBS) to an appropriate concentration (typically 0.1-1 mg/mL).[13]
-
Ensure the sample is free of aggregates and dust by filtering through a 0.22 µm syringe filter if necessary.[13]
-
Transfer the diluted sample to a clean cuvette.
Measurement:
-
Equilibrate the sample to the desired temperature (e.g., 25°C) in the instrument.
-
Perform the DLS and zeta potential measurements according to the instrument's software instructions.
-
Perform at least three measurements per sample to ensure reproducibility.
| Parameter | Typical Value | Significance |
| Hydrodynamic Diameter | 50 - 150 nm | Influences biodistribution and cellular uptake.[12] |
| Polydispersity Index (PDI) | < 0.2 | Indicates a narrow and uniform size distribution.[12] |
| Zeta Potential | -10 to +30 mV | Affects stability in suspension and interaction with biological membranes.[2][14] |
Quantification of Surface Maleimide Groups
The number of available maleimide groups on the nanoparticle surface can be quantified using Ellman's test.[15][16]
Protocol:
-
Prepare a standard curve of L-cysteine.
-
To a known amount of maleimide-functionalized nanoparticles, add an excess of L-cysteine solution and incubate for 2 hours at room temperature to allow the thiol-maleimide reaction to go to completion.
-
Separate the nanoparticles from the solution by centrifugation.
-
To the supernatant, add Ellman's reagent (DTNB).
-
Measure the absorbance at 412 nm.
-
The amount of unreacted L-cysteine is determined from the standard curve.
-
The amount of maleimide is calculated by subtracting the amount of unreacted L-cysteine from the initial amount added.
Quantification of Ligand Conjugation Efficiency
The efficiency of ligand conjugation can be determined by quantifying the amount of un-bound ligand after the conjugation reaction.
Protocol (using HPLC):
-
After the conjugation reaction and purification of the nanoparticles, collect the flow-through or supernatant containing the un-bound ligand.
-
Quantify the concentration of the ligand in this solution using a pre-established HPLC method with a standard curve for the ligand.
-
The conjugation efficiency is calculated as: Efficiency (%) = [(Initial Ligand Amount - Un-bound Ligand Amount) / Initial Ligand Amount] * 100
Diagrams
Experimental Workflow: Thin-Film Hydration Method
Caption: Workflow for preparing functionalized nanoparticles via thin-film hydration.
Experimental Workflow: Microfluidics Method
References
- 1. Conjugation of Antibodies and siRNA Duplexes to Polymer Nanoparticles via Maleimide–Thiol Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conformation Sensitive Targeting of Lipid Nanoparticles for RNA Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Composition of lipid nanoparticles for targeted delivery: application to mRNA therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comprehensive analysis of lipid nanoparticle formulation and preparation for RNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Liposome Synthesis Protocol : Synthesis of cationic liposome nanoparticles using a thin film dispersed hydr... [protocols.io]
- 6. hkpr.hkbu.edu.hk [hkpr.hkbu.edu.hk]
- 7. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 8. Synthesis of cationic liposome nanoparticles using a thin film dispersed hydration and extrusion method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thin-Film Hydration Method for Liposome Preparation - CD Formulation [formulationbio.com]
- 10. researchgate.net [researchgate.net]
- 12. caymanchem.com [caymanchem.com]
- 13. Sample preparation: DLS – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 14. brookhaveninstruments.com [brookhaveninstruments.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for 18:1 MPB PE Conjugation to Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of proteins to liposomes is a critical technique for a variety of applications, including targeted drug delivery, vaccine development, and diagnostic imaging. This document provides a detailed, step-by-step guide for the conjugation of proteins to liposomes incorporating 18:1 (Δ9-cis) MPB PE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide]). The maleimide (B117702) group on the MPB PE lipid reacts specifically with free sulfhydryl (thiol) groups on proteins, forming a stable covalent thioether bond. This protocol outlines the necessary steps from liposome (B1194612) preparation and protein modification to the final purification and characterization of the protein-liposome conjugate.
Principle of Conjugation
The core of this protocol is the maleimide-thiol reaction, a widely used bioconjugation chemistry.[1][2][3] The maleimide group of MPB PE is highly reactive towards the sulfhydryl group of cysteine residues in proteins.[2][4] This reaction is most efficient at a pH range of 6.5-7.5.[3] Proteins that do not have accessible free thiols may require a reduction or thiolation step prior to conjugation.
Data Presentation: Key Parameters for Conjugation
The efficiency and reproducibility of the conjugation reaction depend on several key parameters. The following table summarizes typical ranges for these parameters, which should be optimized for each specific protein and liposome formulation.
| Parameter | Recommended Range | Notes |
| MPB PE Molar Percentage in Liposome | 1-5 mol% | Higher percentages can lead to liposome aggregation.[5] |
| Protein to MPB PE Molar Ratio | 1:10 to 1:20 (Protein:MPB PE) | This should be optimized to control the density of protein on the liposome surface.[4] |
| Reaction pH | 6.5 - 7.5 | Maintains the reactivity of the maleimide group and the stability of most proteins.[3] |
| Reaction Temperature | 4°C to Room Temperature (20-25°C) | Lower temperatures can help maintain protein stability during longer incubation times. |
| Reaction Time | 2 - 16 hours | Longer incubation times can increase conjugation efficiency, but should be balanced with protein stability. |
| Quenching Reagent | L-cysteine, 2-mercaptoethanol | Added in molar excess to cap any unreacted maleimide groups. |
Experimental Workflow Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. A novel application of maleimide for advanced drug delivery: in vitro and in vivo evaluation of maleimide-modified pH-sensitive liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical Conjugation Strategies for the Development of Protein-Based Subunit Nanovaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 5. liposomes.ca [liposomes.ca]
Application Notes and Protocols: Calculating Molar Ratios for 18:1 MPB PE Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of molecules, such as proteins, peptides, or drugs, to the surface of liposomes is a critical strategy in drug delivery and diagnostics. 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide] (18:1 MPB PE) is a functionalized lipid that incorporates a maleimide (B117702) group, enabling covalent linkage to thiol-containing molecules via a thioether bond.[1][2] This process, known as a maleimide-thiol reaction, is highly specific and proceeds efficiently under mild aqueous conditions.[3]
Achieving optimal conjugation efficiency and ensuring the desired functionality of the final product heavily relies on the precise control of the molar ratio between the reactive maleimide groups on the liposome (B1194612) surface and the sulfhydryl (thiol) groups on the molecule to be conjugated. This document provides detailed protocols for quantifying the reactants and calculating the appropriate molar ratios for successful this compound reactions.
Principle of Thiol-Maleimide Conjugation
The core of the reaction is the Michael addition of a sulfhydryl group (typically from a cysteine residue in a peptide or protein) to the double bond of the maleimide ring on the MPB-PE lipid.[3][4] This forms a stable, covalent thioether linkage. The reaction is most efficient at a pH range of 6.5-7.5. While the maleimide group is specific to thiols, it is susceptible to hydrolysis, especially at pH values above 8.0, which opens the maleimide ring and renders it unreactive.[3][5] This instability necessitates the accurate quantification of active maleimide groups immediately before conjugation.
Diagram 1: Thiol-Maleimide Conjugation Workflow
Caption: Workflow for liposome conjugation via thiol-maleimide chemistry.
Key Experimental Protocols
Protocol 1: Quantification of Free Thiols using Ellman's Assay
To establish an accurate molar ratio, the concentration of free sulfhydryl groups (-SH) in the protein or peptide solution must be determined. Ellman's assay is a reliable colorimetric method for this purpose.[6] The assay uses 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), which reacts with a free thiol group to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB²⁻).[7] The absorbance of TNB²⁻ is measured at 412 nm.[8]
Materials:
| Reagent | Preparation |
|---|---|
| Reaction Buffer | 0.1 M Sodium Phosphate, pH 8.0 |
| Ellman's Reagent Solution | 4 mg/mL DTNB in Reaction Buffer |
| Thiol Standard (Optional) | L-cysteine hydrochloride monohydrate (MW: 175.6 g/mol ) |
| Protein/Peptide Sample | Dissolved in a suitable buffer (e.g., PBS) |
Procedure:
-
Prepare Cysteine Standards (for calibration curve method):
-
Prepare a 1.5 mM stock solution of L-cysteine in the Reaction Buffer.
-
Perform serial dilutions to create a range of standards (e.g., 0, 0.25, 0.50, 0.75, 1.00, 1.25 mM).[8]
-
-
Sample Preparation:
-
Prepare your protein/peptide sample at a known total concentration (e.g., determined by A280).
-
For the blank, use the same buffer your sample is dissolved in.
-
-
Reaction:
-
In a microplate or cuvette, add 50 µL of Ellman's Reagent Solution to 950 µL of each standard, sample, and blank. Note: Volumes can be scaled down for microplate readers.
-
Mix well and incubate at room temperature for 15 minutes.[8]
-
-
Measurement:
-
Measure the absorbance at 412 nm (A412) using a spectrophotometer.
-
Subtract the absorbance of the blank from your standard and sample readings.
-
-
Calculation:
-
Method A (Calibration Curve): Plot the A412 of the standards against their known concentrations. Use the linear regression equation to determine the thiol concentration of your unknown sample.
-
Method B (Extinction Coefficient): Calculate the thiol concentration using the Beer-Lambert law.[9]
-
Concentration (M) = A412 / (ε × b)
-
Where:
-
A412 is the absorbance at 412 nm (blank-corrected).
-
ε (molar absorptivity of TNB²⁻) = 14,150 M⁻¹cm⁻¹.[8]
-
b is the path length of the cuvette in cm (typically 1 cm).
-
-
-
Protocol 2: Quantification of Active Maleimide Groups
The number of active maleimide groups on the liposome surface can decrease due to hydrolysis.[10] Therefore, quantification is crucial. An indirect method involving back-titration with a known excess of a thiol-containing compound is commonly used.[5]
Materials:
| Reagent | Purpose |
|---|---|
| Maleimide-Liposome Suspension | The liposomes containing this compound. |
| Standard Thiol Solution | A known, excess concentration of L-cysteine or GSH. |
| Quenching Reagent (Optional) | N-ethylmaleimide (NEM) to stop the reaction. |
| Ellman's Reagent Kit | As described in Protocol 3.1. |
Procedure:
-
Reaction Setup:
-
Prepare three sets of tubes:
-
Sample: Maleimide-liposome suspension + Standard Thiol Solution.
-
Control: Buffer (without liposomes) + Standard Thiol Solution.
-
Blank: Buffer only.
-
-
To the "Sample" tube, add a known molar excess of the standard thiol solution to the maleimide-liposome suspension. The "Control" tube will contain the same amount of standard thiol to determine the initial concentration.
-
-
Incubation: Incubate the tubes at room temperature for 1-2 hours to allow the thiol-maleimide reaction to complete.
-
Quantify Unreacted Thiol:
-
Using the Ellman's Assay (Protocol 3.1), determine the concentration of remaining (unreacted) thiol in both the "Sample" and "Control" tubes.
-
-
Calculation:
-
Moles of Reacted Thiol = (Moles of Thiol in Control) - (Moles of Thiol in Sample)
-
Since the thiol-maleimide reaction has a 1:1 stoichiometry, the moles of reacted thiol are equal to the moles of active maleimide groups on the liposomes.[5]
-
Active Maleimide Concentration (M) = Moles of Reacted Thiol / Volume of Liposome Suspension (L)
-
Calculating the Molar Ratio
Once the concentrations of the active maleimide on the liposomes and the free thiol on the protein/peptide are known, the volumes required for a desired molar ratio can be calculated. A molar excess of one reactant is often used to drive the reaction to completion. For example, a 2:1 to 5:1 molar ratio of maleimide to protein is sometimes employed.[5]
Example Calculation:
Let's assume you want to achieve a 5:1 molar ratio of Maleimide:Thiol .
Known Values:
| Parameter | Value |
|---|---|
| Active Maleimide Concentration | 150 µM |
| Protein Thiol Concentration | 50 µM |
| Desired Final Volume | 1 mL (1000 µL) |
Step 1: Determine the moles of each reactant needed.
-
Let V_prot be the volume of the protein solution and V_lipo be the volume of the liposome solution.
-
V_prot + V_lipo = 1000 µL
-
The molar ratio is: (Molarity_lipo × V_lipo) / (Molarity_prot × V_prot) = 5 / 1
Step 2: Solve the system of equations.
-
From the ratio: 150 µM × V_lipo = 5 × (50 µM × V_prot) => 150 × V_lipo = 250 × V_prot => V_lipo = (250/150) × V_prot => V_lipo = 1.67 × V_prot
-
Substitute into the volume equation: V_prot + (1.67 × V_prot) = 1000 µL
-
2.67 × V_prot = 1000 µL => V_prot ≈ 375 µL
-
V_lipo = 1000 µL - 375 µL => V_lipo ≈ 625 µL
Diagram 2: Factors Affecting Conjugation Efficiency
Caption: Key factors influencing the efficiency of thiol-maleimide reactions.
General Protocol for Conjugation
This protocol outlines the general steps for conjugating a cysteine-containing peptide to liposomes formulated with this compound.
Materials:
| Reagent |
|---|
| Purified Cysteine-Containing Peptide/Protein |
| This compound-containing Liposomes |
| Reaction Buffer (e.g., PBS, HEPES), pH 7.0-7.4 |
| Quenching Reagent (e.g., L-cysteine, 2-mercaptoethanol) |
| Size Exclusion Chromatography (SEC) column for purification |
Procedure:
-
Quantify Reactants: Using the protocols above, determine the precise molar concentrations of free thiols in your peptide solution and active maleimides in your liposome suspension.
-
Set up Reaction: Based on your calculations for the desired molar ratio, mix the appropriate volumes of the peptide and liposome solutions in a clean tube.
-
Incubate: Allow the reaction to proceed for at least 2 hours at room temperature, or overnight at 4°C, with gentle mixing.[11][12] Incubation conditions may require optimization.
-
Quench Reaction: Add a 100-fold molar excess of a quenching reagent (e.g., L-cysteine) relative to the initial amount of maleimide to react with any remaining unreacted maleimide groups.[12] Incubate for an additional 30-60 minutes.
-
Purification: Remove the unconjugated peptide and excess quenching reagent from the final conjugate. Size exclusion chromatography (SEC) is a common and effective method for separating the larger liposome-peptide conjugates from smaller, unbound molecules.
-
Analysis and Storage: Analyze the purified conjugate using methods like SDS-PAGE (to confirm covalent linkage) and Dynamic Light Scattering (DLS) (to check liposome size and integrity). Store the final product at 4°C. For long-term storage, the stability should be assessed.
Disclaimer: These protocols are intended as guidelines. Researchers should adapt and optimize the procedures for their specific molecules and experimental systems.
References
- 1. This compound | CAS: 384835-49-8 | AxisPharm [axispharm.com]
- 2. stratech.co.uk [stratech.co.uk]
- 3. ovid.com [ovid.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. A Protocol for the Determination of Free Thiols [v.web.umkc.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. broadpharm.com [broadpharm.com]
- 9. Determination of protein concentration for protein-protein conjugates using ultraviolet absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of the activity of maleimide-functionalized phospholipids during preparation of liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Conjugation Based on Cysteine Residues - Creative Biolabs [creative-biolabs.com]
- 12. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Surface Modification of Vesicles Using 18:1 MPB PE
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface modification of lipid-based vesicles, such as liposomes, is a critical strategy in the development of targeted drug delivery systems and advanced diagnostic tools. Functionalization of the vesicle surface allows for the attachment of various ligands, including antibodies, peptides, and nucleic acids, which can direct the vesicles to specific cells or tissues, enhance cellular uptake, and trigger specific biological responses. 18:1 MPB PE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide]) is a maleimide-functionalized phospholipid that serves as a key component in the surface modification of vesicles. The maleimide (B117702) group readily and specifically reacts with thiol (sulfhydryl) groups present in biomolecules, such as the cysteine residues in proteins and peptides, to form stable thioether bonds. This application note provides detailed protocols and supporting data for the use of this compound in the surface modification of vesicles.
Principle of Thiol-Maleimide Chemistry
The conjugation of biomolecules to vesicles incorporating this compound is based on the highly efficient and specific reaction between a maleimide group and a thiol group. This reaction, a Michael addition, proceeds readily at neutral or slightly acidic pH (6.5-7.5) and results in the formation of a stable covalent thioether linkage. The specificity of this reaction minimizes side reactions and ensures a well-defined orientation of the conjugated ligand on the vesicle surface, which is crucial for its biological activity.
Data Presentation
The incorporation of this compound into the vesicle bilayer and the subsequent conjugation of ligands can influence the physicochemical properties of the vesicles. The following tables summarize representative quantitative data on how varying the molar percentage of this compound can affect key vesicle characteristics. Note: The following data are illustrative and compiled from typical findings in the literature; actual results may vary depending on the specific lipid composition, ligand, and experimental conditions.
Table 1: Effect of this compound Concentration on Vesicle Physicochemical Properties
| Mole % of this compound | Average Vesicle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| 0 | 110 ± 5 | 0.12 ± 0.02 | -25 ± 3 |
| 1 | 112 ± 6 | 0.13 ± 0.03 | -23 ± 4 |
| 2.5 | 115 ± 5 | 0.15 ± 0.02 | -21 ± 3 |
| 5 | 120 ± 7 | 0.18 ± 0.03 | -18 ± 4 |
| 10 | 128 ± 8 | 0.21 ± 0.04 | -15 ± 5 |
Table 2: Influence of this compound Concentration on Ligand Conjugation Efficiency
| Mole % of this compound | Ligand (Thiolated Peptide) to Lipid Molar Ratio | Conjugation Efficiency (%) |
| 1 | 1:100 | 45 ± 5 |
| 2.5 | 1:100 | 68 ± 7 |
| 5 | 1:100 | 85 ± 6 |
| 10 | 1:100 | 92 ± 4 |
Table 3: Stability of Functionalized Vesicles Over Time at 4°C
| Mole % of this compound | Day 0 Size (nm) | Day 7 Size (nm) | Day 14 Size (nm) |
| 1 | 112 ± 6 | 115 ± 7 | 118 ± 8 |
| 5 | 120 ± 7 | 124 ± 8 | 129 ± 9 |
| 10 | 128 ± 8 | 135 ± 9 | 142 ± 11 |
Experimental Protocols
Two primary methods are employed for incorporating this compound into vesicles: the "pre-insertion" method, where the functionalized lipid is included in the initial lipid mixture, and the "post-insertion" method, where the MPB PE is inserted into pre-formed vesicles.
Protocol 1: Vesicle Preparation with this compound (Pre-insertion Method)
This method is suitable for creating a homogenous distribution of the functionalized lipid within the vesicle bilayer.
Materials:
-
Primary phospholipid (e.g., DOPC, DSPC)
-
Cholesterol
-
This compound
-
Hydration buffer (e.g., PBS, HEPES, pH 7.0-7.4)
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
In a round-bottom flask, combine the desired lipids in chloroform. A typical molar ratio would be DOPC:Cholesterol:this compound (e.g., 55:40:5).
-
Remove the chloroform using a rotary evaporator under vacuum to form a thin lipid film on the wall of the flask.
-
Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with the chosen aqueous buffer by vortexing or gentle agitation at a temperature above the phase transition temperature (Tc) of the lipids. This results in the formation of multilamellar vesicles (MLVs).
-
-
Vesicle Sizing (Extrusion):
-
To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).
-
Pass the suspension through the extruder 10-20 times to ensure a narrow size distribution.
-
-
Purification:
-
Remove any un-encapsulated material by size exclusion chromatography (e.g., using a Sepharose CL-4B column) or dialysis.
-
Protocol 2: Post-Insertion of this compound into Pre-formed Vesicles
This method is advantageous when the active pharmaceutical ingredient (API) to be encapsulated is sensitive to the presence of the reactive maleimide group during formulation.
Materials:
-
Pre-formed vesicles (prepared as in Protocol 1, but without this compound)
-
This compound
-
Aqueous buffer (e.g., PBS, HEPES, pH 7.0-7.4)
Procedure:
-
Prepare this compound Micelles:
-
Dissolve this compound in the aqueous buffer to form a micellar solution.
-
-
Incubation:
-
Add the this compound micellar solution to the pre-formed vesicle suspension.
-
Incubate the mixture at a temperature slightly above the Tc of the vesicle-forming lipids for 1-2 hours with gentle stirring. This facilitates the insertion of the MPB PE into the outer leaflet of the vesicle bilayer.
-
-
Purification:
-
Remove unincorporated this compound micelles by dialysis or size exclusion chromatography.
-
Protocol 3: Conjugation of a Thiolated Ligand (e.g., Antibody or Peptide) to MPB PE-Containing Vesicles
Materials:
-
MPB PE-containing vesicles (from Protocol 1 or 2)
-
Thiolated ligand (e.g., reduced antibody Fab' fragment or cysteine-containing peptide)
-
Reaction buffer (e.g., PBS, HEPES, pH 7.0-7.4, degassed)
-
Reducing agent (if necessary, e.g., DTT or TCEP for antibody reduction)
-
Quenching reagent (e.g., L-cysteine or 2-mercaptoethanol)
-
Purification supplies (e.g., size exclusion chromatography column or dialysis cassette)
Procedure:
-
Preparation of the Thiolated Ligand:
-
If the ligand is an antibody, it may be necessary to reduce its disulfide bonds to generate free thiol groups. Incubate the antibody with a reducing agent like DTT or TCEP. Subsequently, remove the reducing agent using a desalting column.
-
For peptides with a terminal cysteine, ensure they are in a reduced state.
-
-
Conjugation Reaction:
-
Combine the MPB PE-containing vesicles and the thiolated ligand in the degassed reaction buffer. A typical molar ratio of ligand to MPB PE is 1:10 to 1:20.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring, under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of the thiol groups.
-
-
Quenching of Unreacted Maleimide Groups:
-
Add a quenching reagent, such as L-cysteine or 2-mercaptoethanol, in excess to react with any remaining maleimide groups on the vesicle surface. Incubate for 30 minutes.
-
-
Purification of the Conjugate:
-
Separate the ligand-conjugated vesicles from unconjugated ligand and quenching reagent using size exclusion chromatography or extensive dialysis.
-
-
Characterization:
-
Characterize the final product for size, zeta potential, and conjugation efficiency (e.g., using a protein quantification assay like the BCA assay).
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for vesicle surface modification using this compound.
Logical Relationship of Thiol-Maleimide Conjugation
Caption: Logical relationship of thiol-maleimide conjugation on the vesicle surface.
Example Signaling Pathway: Targeted Vesicle Binding and Internalization
This diagram illustrates a potential downstream effect of a vesicle functionalized with an antibody (e.g., anti-HER2) targeting a cancer cell.
18:1 MPB PE liposome preparation by extrusion method
Application Notes & Protocols
Topic: Preparation of 18:1 MPB-PE Functionalized Liposomes by the Extrusion Method
Audience: Researchers, scientists, and drug development professionals.
Introduction: Liposomes are versatile, self-assembled vesicular nanocarriers composed of a lipid bilayer enclosing an aqueous core. Their biocompatibility and ability to encapsulate both hydrophilic and hydrophobic agents make them ideal for drug delivery. Functionalizing the liposome (B1194612) surface with specific ligands allows for targeted delivery to particular cells or tissues.
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide] (18:1 MPB-PE) is a phospholipid featuring a maleimide (B117702) headgroup. This maleimide moiety provides a reactive site for covalent conjugation with thiol-containing molecules, such as cysteine residues in peptides and proteins, via a stable thioether bond.[1][2] This makes 18:1 MPB-PE an excellent choice for creating targeted liposomal systems.
The extrusion method is a widely used technique to produce homogenous populations of unilamellar liposomes with a controlled size distribution.[3][4] The process involves passing a suspension of multilamellar vesicles (MLVs) through polycarbonate membranes with defined pore sizes, resulting in the formation of large unilamellar vesicles (LUVs) of a diameter close to the membrane's pore size.[5][6] This method is reproducible and provides excellent control over the final vesicle size, a critical parameter for in vivo applications.[7]
This document provides a detailed protocol for the preparation and characterization of 18:1 MPB-PE-containing liposomes using the thin-film hydration and extrusion technique.
Materials and Equipment
Lipids and Reagents
-
Primary structural phospholipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphocholine, DOPC; or 1,2-distearoyl-sn-glycero-3-phosphocholine, DSPC)
-
Cholesterol (Chol)
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide] (18:1 MPB-PE)
-
Organic Solvent: Chloroform (B151607) or a chloroform:methanol mixture (e.g., 2:1 v/v)
-
Hydration Buffer: Phosphate-Buffered Saline (PBS) pH 7.4, HEPES buffer, or other appropriate aqueous solution.
Equipment
-
Round-bottom flask
-
Rotary evaporator
-
Vacuum pump
-
Water bath or heating block
-
Liposome extruder (e.g., Avanti Mini-Extruder)
-
Polycarbonate membranes (e.g., 400 nm, 200 nm, 100 nm pore sizes)
-
Filter supports for the extruder
-
Glass syringes
-
Dynamic Light Scattering (DLS) instrument for size and zeta potential measurement
-
General lab equipment: analytical balance, vials, pipettes, etc.
Experimental Protocols
The preparation of maleimide-functionalized liposomes involves three primary stages: creation of a lipid film, hydration to form multilamellar vesicles (MLVs), and extrusion to produce unilamellar vesicles (LUVs) of a defined size.
Step 1: Lipid Film Preparation
-
Lipid Mixture Preparation: Dissolve the desired lipids (e.g., DOPC, Cholesterol, and 18:1 MPB-PE) in chloroform or a suitable organic solvent mixture in a round-bottom flask. Ensure complete dissolution to achieve a homogenous mixture.[6] Example formulations are provided in Table 1.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator. This creates a thin, uniform lipid film on the inner surface of the flask. The process should be conducted at a temperature that ensures lipid solubility.
-
Vacuum Drying: Place the flask under high vacuum for at least 2-4 hours (or overnight) to remove any residual organic solvent.[8] The complete removal of solvent is critical for the formation of stable bilayers.
Step 2: Hydration of Lipid Film
-
Pre-hydration: Introduce the desired aqueous hydration buffer into the flask containing the dry lipid film.
-
Hydration: Hydrate the lipid film by gentle rotation or agitation. This step should be performed at a temperature above the phase transition temperature (Tc) of the lipid with the highest Tc in the mixture.[4][6] This process causes the lipid sheets to swell and detach, forming large, multilamellar vesicles (MLVs).
Step 3: Liposome Extrusion
-
Extruder Assembly: Assemble the extruder with a polycarbonate membrane. It is often beneficial to start with a larger pore size (e.g., 400 nm) before proceeding to the final desired pore size to prevent membrane clogging.[3][6]
-
Temperature Control: Heat the extruder assembly (e.g., using a heating block) to a temperature above the lipid's Tc. This is crucial as extrusion below the Tc can lead to membrane fouling and inefficient sizing.[6]
-
Loading: Transfer the MLV suspension into one of the extruder's syringes.
-
Extrusion Process: Force the lipid suspension from the first syringe through the polycarbonate membrane into the second syringe. Repeat this process for a specific number of passes (typically 11-21 passes) to ensure a narrow and uniform size distribution.[5][7]
-
Sequential Extrusion (Optional but Recommended): For smaller vesicle sizes, it is recommended to sequentially extrude the liposome suspension through membranes of decreasing pore size (e.g., first through a 400 nm membrane, then through a 200 nm membrane, and finally through a 100 nm membrane).
Step 4: Characterization
-
Size and Polydispersity Index (PDI): Measure the Z-average mean diameter and PDI of the liposome suspension using Dynamic Light Scattering (DLS). A PDI value below 0.2 is generally indicative of a homogenous population.[9]
-
Zeta Potential: Measure the zeta potential to determine the surface charge of the liposomes. This is important for predicting stability and interaction with biological systems.
-
Quantification of Maleimide Activity: The activity of the surface maleimide groups can be quantified using Ellman's reagent or by reaction with a thiol-containing fluorescent probe. Note that the maleimide group is susceptible to hydrolysis, which reduces its reactivity.[10][11]
Data Presentation
Quantitative data for liposome preparation is summarized in the tables below.
Table 1: Example Lipid Formulations for 18:1 MPB-PE Liposomes
| Formulation ID | Primary Lipid (molar %) | Cholesterol (molar %) | 18:1 MPB-PE (molar %) | Notes |
|---|---|---|---|---|
| MPB-Lipo-1 | POPC (67.5%) | 30% | 2.5% | Basic formulation for subsequent conjugation.[8] |
| MPB-Lipo-2 | POPC (65%) | 30% | 5% | Higher density of reactive maleimide groups.[8] |
| MPB-Lipo-3 | DSPC (65%) | 30% | 5% | Higher phase transition temperature (more rigid membrane). |
| MPB-Lipo-4 | GGLG (50%) | 50% | 0.3% | Adapted from a maleimide-PEG formulation for pH-sensitive liposomes.[12] |
Table 2: Key Extrusion Parameters and Expected Outcomes
| Parameter | Typical Value(s) | Effect on Liposomes | Reference |
|---|---|---|---|
| Membrane Pore Size | 100 nm, 200 nm, 400 nm | Primarily determines the final mean diameter of the vesicles. | [7] |
| Number of Passes | 11 - 21 | Increases homogeneity and reduces the polydispersity index (PDI). | [5] |
| Temperature | > Lipid Tc | Essential for successful extrusion; prevents membrane rigidity and fouling. | [6] |
| Pressure | < 800 psi (typical) | Affects flow rate and extrusion efficiency. |[4] |
Table 3: Typical Characterization Data for 100 nm Extruded Liposomes
| Parameter | Expected Value | Method |
|---|---|---|
| Z-Average Diameter | 110 - 140 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) |
| Zeta Potential | -20 mV to -50 mV | Laser Doppler Velocimetry |
Important Considerations
-
Stability of the Maleimide Group: The maleimide ring can undergo hydrolysis, especially at pH > 7.5, opening the ring to form a non-reactive maleamic acid derivative.[10][13] This reduces the capacity for conjugation. It is recommended to prepare fresh liposomes and perform thiol conjugation reactions promptly, ideally at a pH between 6.5 and 7.5.
-
Pre-insertion vs. Post-insertion: The protocol described uses a "pre-insertion" method where the MPB-PE is included in the initial lipid mixture. Studies have shown that this can lead to a significant loss of active maleimide groups.[11] An alternative "post-insertion" method, where MPB-PE micelles are incubated with pre-formed liposomes, can result in higher surface reactivity and may be preferable for certain applications.[11]
-
Lipid Choice: The choice of the primary phospholipid (e.g., DOPC with a low Tc vs. DSPC with a high Tc) will affect the rigidity and stability of the liposome membrane. Cholesterol is typically included to improve bilayer stability and reduce leakage.[14]
Visualizations
Caption: Workflow for 18:1 MPB-PE liposome preparation by extrusion.
Caption: Diagram of a liposome with 18:1 MPB-PE on its surface.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. avantiresearch.com [avantiresearch.com]
- 3. sterlitech.com [sterlitech.com]
- 4. liposomes.ca [liposomes.ca]
- 5. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Liposome Preparation - Avanti Research™ [merckmillipore.com]
- 7. Evaluation of Extrusion Technique for Nanosizing Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Peptide-Folding Triggered Phase Separation and Lipid Membrane Destabilization in Cholesterol-Rich Lipid Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. ovid.com [ovid.com]
- 11. Determination of the activity of maleimide-functionalized phospholipids during preparation of liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. N-palmitoylphosphatidylethanolamine stabilizes liposomes in the presence of human serum: effect of lipidic composition and system characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Labeling with 18:1 MPB PE Conjugated Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction
The targeted labeling of cell surface proteins is a cornerstone of modern cell biology and drug development. It enables the visualization, tracking, and functional analysis of specific cellular components. 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide] (18:1 MPB PE) is a versatile, thiol-reactive lipid that serves as a powerful tool for anchoring ligands to the plasma membrane of living cells. The maleimide (B117702) group reacts specifically with free sulfhydryl (thiol) groups, commonly found in the cysteine residues of peptides and proteins, forming a stable thioether bond. This allows for the covalent attachment of thiol-containing ligands to the lipid, which can then be inserted into the cell membrane.
These application notes provide a comprehensive overview and detailed protocols for the conjugation of ligands to this compound and the subsequent labeling of live cells. The methodologies described are applicable to a wide range of research areas, including the study of receptor-ligand interactions, signal transduction, and the development of targeted therapeutics.
Principle of the Technology
The cell labeling strategy using this compound conjugated ligands involves a two-step process:
-
Conjugation: A thiol-containing ligand of interest (e.g., a peptide with a terminal cysteine) is covalently attached to the maleimide group of this compound in a controlled, in vitro reaction.
-
Cell Labeling: The resulting ligand-lipid conjugate is then incubated with live cells. The hydrophobic lipid tail of the this compound spontaneously inserts into the cell's plasma membrane, effectively displaying the conjugated ligand on the cell surface.
This method offers a straightforward and efficient way to functionalize cell surfaces with a wide variety of molecules, enabling the study of their biological activity in a native-like environment.
Data Presentation
The efficiency of cell labeling with this compound conjugated ligands can be influenced by several factors, including the cell type, the nature of the ligand, and the incubation conditions. The following tables provide a summary of typical experimental parameters and expected outcomes based on available literature.
| Table 1: Parameters for Ligand Conjugation to this compound | |
| Parameter | Recommended Range |
| Molar Ratio (MPB PE : Ligand) | 10:1 to 20:1 |
| Reaction Buffer | PBS, HEPES, or Tris buffer, pH 7.0-7.5 |
| Reaction Time | 2 hours at room temperature or overnight at 4°C |
| Purification Method | Dialysis or size-exclusion chromatography |
| Table 2: Parameters for Cell Labeling with Ligand-MPB PE Conjugates | |
| Parameter | Recommended Range |
| Cell Type | Various adherent and suspension cell lines |
| Conjugate Concentration | 1 - 10 µM |
| Incubation Time | 30 - 60 minutes at 37°C |
| Labeling Medium | Serum-free culture medium or PBS |
| Washing Steps | 2-3 washes with complete culture medium |
| Table 3: Quantitative Analysis of Cell Labeling | |
| Analysis Method | Typical Readout |
| Flow Cytometry | Increased fluorescence intensity of labeled cells compared to control.[1] |
| Fluorescence Microscopy | Visualization of ligand localization on the cell surface. |
| Cell-based Functional Assays | Measurement of biological response triggered by the anchored ligand. |
Experimental Protocols
Protocol 1: Conjugation of a Thiol-Containing Peptide to this compound
This protocol describes the conjugation of a peptide containing a free cysteine residue to this compound.
Materials:
-
This compound (e.g., from Avanti Polar Lipids)
-
Thiol-containing peptide (custom synthesized)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.2
-
Dialysis tubing (e.g., 3.5 kDa MWCO)
-
Stir plate and stir bar
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM. Store any unused stock solution at -20°C, protected from light and moisture.
-
Prepare Peptide Stock Solution: Dissolve the thiol-containing peptide in PBS (pH 7.2) to a final concentration of 1 mM.
-
Set up the Conjugation Reaction:
-
In a microcentrifuge tube, add the desired amount of the peptide solution.
-
Add a 10 to 20-fold molar excess of the this compound stock solution to the peptide solution. For example, for 10 nmol of peptide, add 100 to 200 nmol of this compound.
-
Gently mix the reaction by pipetting up and down.
-
-
Incubate: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Purification:
-
Transfer the reaction mixture to a dialysis tube.
-
Dialyze against PBS (pH 7.2) at 4°C for 24-48 hours with at least three buffer changes to remove unconjugated peptide and excess this compound.
-
-
Storage: Store the purified peptide-18:1 MPB PE conjugate at -20°C for long-term storage.
Protocol 2: Labeling of Live Cells with Peptide-18:1 MPB PE Conjugate
This protocol describes the labeling of live cells with the pre-conjugated peptide-lipid.
Materials:
-
Peptide-18:1 MPB PE conjugate (from Protocol 1)
-
Cells of interest (adherent or suspension)
-
Serum-free cell culture medium
-
Complete cell culture medium (containing serum)
-
Phosphate-Buffered Saline (PBS)
-
Centrifuge
Procedure:
-
Cell Preparation:
-
Adherent Cells: Seed cells in a suitable culture vessel (e.g., 6-well plate, chamber slide) and allow them to adhere overnight.
-
Suspension Cells: Harvest cells by centrifugation and wash once with serum-free medium. Resuspend the cells in serum-free medium at a concentration of 1 x 10^6 cells/mL.
-
-
Labeling Reaction:
-
Dilute the peptide-18:1 MPB PE conjugate in serum-free medium to the desired final concentration (typically 1-10 µM).
-
Adherent Cells: Remove the culture medium from the cells and add the labeling solution.
-
Suspension Cells: Add the diluted conjugate to the cell suspension.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 30-60 minutes.
-
Washing:
-
Adherent Cells: Aspirate the labeling solution and wash the cells three times with pre-warmed complete culture medium.
-
Suspension Cells: Centrifuge the cells at 300 x g for 5 minutes, discard the supernatant, and resuspend the cell pellet in pre-warmed complete culture medium. Repeat the wash step two more times.
-
-
Analysis: The labeled cells are now ready for downstream applications such as fluorescence microscopy, flow cytometry, or functional assays.
Visualizations
Below are diagrams illustrating the key processes involved in labeling cells with this compound conjugated ligands.
Applications
-
Studying Receptor-Ligand Interactions: By anchoring a specific ligand to the cell surface, researchers can study its interaction with its cognate receptor in a controlled manner. This can be used to determine binding affinities, kinetics, and the effects of receptor clustering.
-
Investigating Signal Transduction: The presentation of a ligand on the cell surface can be used to trigger specific signaling pathways. This allows for the detailed investigation of downstream signaling events and their cellular consequences.
-
Targeted Drug Delivery: Ligand-MPB PE conjugates can be incorporated into liposomes or nanoparticles to create targeted drug delivery vehicles. The ligand directs the carrier to specific cell types, enhancing the therapeutic efficacy and reducing off-target effects.[2][3][4]
-
Cell-Cell Interaction Studies: Cells can be functionalized with specific adhesion molecules to study their role in cell-cell recognition and adhesion processes.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Conjugation Efficiency | Inactive maleimide group (hydrolysis) | Use fresh, anhydrous DMSO for preparing the this compound stock solution. Protect from moisture. |
| Oxidized thiol group on the ligand | Prepare ligand solutions in degassed buffers. Consider a mild reduction step with TCEP before conjugation. | |
| Low Cell Labeling | Inefficient membrane insertion | Optimize conjugate concentration and incubation time. Ensure the use of serum-free medium during labeling. |
| Cell viability issues | Reduce the concentration of the conjugate or the incubation time. Confirm cell viability with a viability dye. | |
| High Background Signal | Non-specific binding of the conjugate | Increase the number of washing steps after labeling. Include a blocking step with a non-specific protein (e.g., BSA) before adding the conjugate. |
Conclusion
The use of this compound conjugated ligands provides a robust and versatile platform for the functionalization of live cell surfaces. The protocols and information provided in these application notes offer a starting point for researchers to design and execute experiments aimed at understanding complex cellular processes. With careful optimization, this technology can be a valuable tool in both basic research and the development of novel therapeutic strategies.
References
- 1. Maleimide-Functionalized Liposomes: Prolonged Retention and Enhanced Efficacy of Doxorubicin in Breast Cancer with Low Systemic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Maleimide-Functionalized Liposomes: Prolonged Retention and Enhanced Efficacy of Doxorubicin in Breast Cancer with Low Systemic Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of Stable, Maleimide-Functionalized Peptidoliposomes Against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Maleimide-Functionalized Liposomes for Tumor Targeting via In Situ Binding of Endogenous Albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bioconjugation using 18:1 MPB PE
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bioconjugation techniques are pivotal in the development of targeted therapeutics, diagnostics, and advanced biomaterials. A widely employed strategy involves the reaction between a maleimide (B117702) group and a thiol (sulfhydryl) group, which forms a stable thioether bond.[][2] This reaction is highly selective for thiols, particularly within a pH range of 6.5 to 7.5, making it ideal for the site-specific modification of proteins, peptides, and other biomolecules containing cysteine residues.[2]
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide] (18:1 MPB PE) is a lipid anchor that incorporates a maleimide group, enabling the conjugation of thiol-containing molecules to the surface of liposomes and other lipid-based nanoparticles.[3][4] This allows for the creation of functionalized nanocarriers for applications such as targeted drug delivery, where antibodies, antibody fragments, or other targeting ligands are attached to the liposome (B1194612) surface.[2][5]
These application notes provide detailed protocols for the formulation of liposomes containing this compound, the subsequent bioconjugation of a model thiol-containing peptide, and the characterization of the resulting liposomal bioconjugate.
Key Features of Maleimide-Thiol Bioconjugation
-
High Selectivity: The reaction is highly specific for thiol groups at near-neutral pH, minimizing off-target reactions with other functional groups like amines.[2][5]
-
Efficiency: The reaction proceeds rapidly under mild, physiological conditions, resulting in high yields of the desired conjugate.[2]
-
Stable Linkage: The resulting thioether bond is stable, ensuring the integrity of the bioconjugate in biological environments.[][5]
Materials and Equipment
Lipids and Reagents
-
1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)
-
Cholesterol
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide] (this compound)[4]
-
Cysteine-containing peptide (e.g., Cys-Arg-Gly-Asp)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
HEPES buffer
-
Sodium Chloride (NaCl)
-
Chloroform
-
Methanol
-
Sephadex G-50 or similar size-exclusion chromatography resin
-
Ellman's Reagent (5,5'-dithio-bis-(2-nitrobenzoic acid))
Equipment
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Dynamic Light Scattering (DLS) instrument
-
UV-Vis spectrophotometer
-
Standard laboratory glassware and consumables
Experimental Protocols
Protocol 1: Formulation of this compound-Containing Liposomes
This protocol describes the preparation of liposomes incorporating this compound using the thin-film hydration and extrusion method.[6]
1. Lipid Film Preparation: a. In a round-bottom flask, combine DOPC, cholesterol, and this compound in a molar ratio of 55:40:5 in chloroform. b. Mix the lipids thoroughly to ensure a homogenous solution. c. Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall. d. Further dry the lipid film under high vacuum for at least 2 hours to remove any residual solvent.
2. Hydration: a. Hydrate the lipid film with a suitable aqueous buffer (e.g., HEPES-buffered saline, pH 6.5-7.0) by adding the buffer to the flask and gently agitating. The temperature of the hydrating buffer should be above the transition temperature of the lipids. b. The final total lipid concentration is typically between 5 and 10 mg/mL.[7]
3. Extrusion: a. To obtain unilamellar vesicles of a defined size, subject the hydrated lipid suspension to extrusion through polycarbonate membranes.[6] b. Pass the liposome suspension through a 100 nm pore size membrane 10-20 times. This process should also be performed at a temperature above the lipid transition temperature.
4. Characterization of Liposomes: a. Determine the size distribution (mean hydrodynamic diameter and polydispersity index, PDI) of the prepared liposomes using Dynamic Light Scattering (DLS).[8] b. The expected size should be around 100-120 nm with a PDI below 0.2, indicating a homogenous population of vesicles.
Protocol 2: Bioconjugation of a Thiol-Containing Peptide to MPB PE Liposomes
This protocol details the conjugation of a cysteine-containing peptide to the surface of the prepared MPB PE liposomes.
1. Peptide Preparation: a. Dissolve the cysteine-containing peptide in a degassed buffer (e.g., HEPES-buffered saline, pH 6.5-7.0). b. To ensure the cysteine thiol is in its reduced, reactive form, treat the peptide solution with a 10-fold molar excess of TCEP for 30 minutes at room temperature. Disulfide bonds do not react with maleimides.[9]
2. Conjugation Reaction: a. Add the TCEP-treated peptide solution to the MPB PE-containing liposome suspension. A typical molar ratio of peptide to MPB PE is 1.5:1. b. Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of the thiols.[9]
3. Purification of the Conjugate: a. Remove unconjugated peptide from the liposome-peptide conjugate using size-exclusion chromatography (e.g., a Sephadex G-50 column). b. Elute the column with the same buffer used for the conjugation reaction. The liposome conjugate will elute in the void volume.
Protocol 3: Quantification of Maleimide and Thiol Content
This protocol utilizes Ellman's reagent to quantify the amount of free thiol before and after conjugation, allowing for the determination of conjugation efficiency. A reverse Ellman's assay can be used to quantify the maleimide groups.[10][11]
1. Standard Curve Preparation: a. Prepare a series of known concentrations of the cysteine-containing peptide in the reaction buffer. b. Add Ellman's reagent to each standard and measure the absorbance at 412 nm. c. Plot absorbance versus concentration to generate a standard curve.
2. Quantification of Free Thiol: a. Before conjugation, take an aliquot of the TCEP-treated peptide solution and react it with Ellman's reagent. Measure the absorbance at 412 nm to determine the initial thiol concentration. b. After the conjugation reaction and purification, take an aliquot of the reaction mixture (from the fractions containing unconjugated peptide) and react it with Ellman's reagent. Measure the absorbance at 412 nm to determine the final thiol concentration.
3. Calculation of Conjugation Efficiency: a. Conjugation Efficiency (%) = [ (Initial Thiol - Final Thiol) / Initial Thiol ] * 100
Data Presentation
| Parameter | Liposome Formulation | Value | Method |
| Lipid Composition | DOPC:Cholesterol:this compound | 55:40:5 (molar ratio) | - |
| Mean Hydrodynamic Diameter | Pre-conjugation Liposomes | 110 ± 5 nm | DLS |
| Polydispersity Index (PDI) | Pre-conjugation Liposomes | < 0.15 | DLS |
| Mean Hydrodynamic Diameter | Post-conjugation Liposomes | 115 ± 7 nm | DLS |
| Polydispersity Index (PDI) | Post-conjugation Liposomes | < 0.18 | DLS |
| Initial Peptide Concentration | Thiol-Peptide Solution | 1.5 mg/mL | UV-Vis |
| Conjugation Efficiency | Peptide to Liposome | ~70-85% | Ellman's Assay |
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Conjugation Efficiency | - Incomplete reduction of peptide disulfides- Hydrolysis of the maleimide group- Incorrect pH of the reaction buffer | - Increase the concentration of TCEP or the incubation time.- Prepare fresh liposomes and use them promptly. Ensure the pH is between 6.5 and 7.0.- Verify the pH of all buffers. The optimal range is 6.5-7.5.[5] |
| Liposome Aggregation | - High concentration of conjugated peptide- Instability of the liposome formulation | - Optimize the peptide to liposome ratio.- Include a PEGylated lipid (e.g., DSPE-PEG2000) in the formulation to provide steric stability. |
| High PDI after Extrusion | - Incomplete extrusion- Membrane rupture | - Increase the number of extrusion cycles.- Check the extruder assembly and replace the membranes if necessary. |
Conclusion
The use of this compound provides a robust and efficient method for the bioconjugation of thiol-containing molecules to the surface of liposomes. By following the detailed protocols outlined in these application notes, researchers can successfully formulate, conjugate, and characterize functionalized liposomal systems for a variety of applications in drug delivery and biomedical research. Careful control of reaction parameters, particularly pH and the redox state of the thiol, is crucial for achieving high conjugation efficiency and maintaining the stability of the final product.
References
- 2. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 3. stratech.co.uk [stratech.co.uk]
- 4. avantiresearch.com [avantiresearch.com]
- 5. benchchem.com [benchchem.com]
- 6. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Liposomes: preparation and characterization with a special focus on the application of capillary electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lumiprobe.com [lumiprobe.com]
- 10. researchgate.net [researchgate.net]
- 11. A novel application of maleimide for advanced drug delivery: in vitro and in vivo evaluation of maleimide-modified pH-sensitive liposomes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 18:1 MPB PE
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the storage, handling, and utilization of 18:1 MPB PE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide]), a maleimide-functionalized lipid crucial for the development of advanced drug delivery systems and bioconjugation applications.
Product Information and Specifications
This compound is a phospholipid derivative featuring a reactive maleimide (B117702) group. This functional group allows for the covalent conjugation of thiol-containing molecules, such as peptides, proteins, and oligonucleotides, to the surface of lipid bilayers. This property makes it an invaluable tool for creating targeted liposomes, immunoliposomes, and other functionalized lipid-based nanoparticles.
Chemical and Physical Properties:
| Property | Value |
| Synonyms | 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide] |
| Molecular Formula | C₅₅H₈₈N₂O₁₁PNa |
| Molecular Weight | 1007.26 g/mol [1][2] |
| Physical State | Available as a powder or dissolved in chloroform[1][2] |
| Purity | >99% |
| Solubility | Soluble in chloroform (B151607), DMSO, and ethanol |
Storage and Handling
Proper storage and handling of this compound are critical to maintain its reactivity and prevent degradation.
Storage Conditions:
| Form | Recommended Storage Temperature | Stability | Special Considerations |
| Powder | -20°C[1][2][3][4] | Stable for at least one year when stored properly. | Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. |
| In Chloroform | -20°C[1] | Stable for at least six months. | The ampule should be sealed tightly to prevent solvent evaporation. |
Handling Procedures:
-
General Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid direct contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Aliquoting (Powder Form): To avoid repeated freeze-thaw cycles and exposure to moisture, it is recommended to aliquot the powder into smaller, single-use vials upon receipt.
-
Aliquoting (Chloroform Solution): Use a gas-tight syringe to aliquot the chloroform solution to prevent solvent evaporation and maintain the correct concentration.
-
Maleimide Group Stability: The maleimide group is susceptible to hydrolysis, especially at pH values above 8.0, which renders it inactive for conjugation.[5] Therefore, it is crucial to perform conjugation reactions at a neutral or slightly acidic pH (6.5-7.5).
Experimental Protocols
Preparation of Maleimide-Functionalized Liposomes
This protocol describes the preparation of unilamellar liposomes incorporating this compound using the lipid film hydration and extrusion method.
Materials:
-
Primary phospholipid (e.g., DOPC, DSPC)
-
This compound
-
Cholesterol (optional, for membrane stabilization)
-
Chloroform
-
Hydration buffer (e.g., HEPES-buffered saline, pH 7.4)
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
In a round-bottom flask, dissolve the desired lipids (e.g., a 9:1 molar ratio of primary phospholipid to this compound) in chloroform.
-
Remove the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the wall of the flask.
-
Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with the desired hydration buffer by vortexing the flask. The temperature of the buffer should be above the phase transition temperature (Tc) of the lipids used.
-
This process results in the formation of multilamellar vesicles (MLVs).
-
-
Extrusion:
-
To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion.
-
Pass the suspension through a polycarbonate membrane with the desired pore size (e.g., 100 nm) multiple times (typically 11-21 passes) using a lipid extruder.
-
-
Purification (Optional):
-
To remove unencapsulated material, the liposome (B1194612) suspension can be purified by size exclusion chromatography or dialysis.
-
Caption: Workflow for preparing maleimide-functionalized liposomes.
Conjugation of Thiolated Molecules to Liposomes
This protocol outlines the covalent attachment of a thiol-containing molecule (e.g., a cysteine-containing peptide) to the surface of pre-formed maleimide-functionalized liposomes.
Materials:
-
Maleimide-functionalized liposomes (from Protocol 3.1)
-
Thiol-containing molecule (e.g., peptide, protein)
-
Reaction buffer (e.g., HEPES, pH 7.0-7.4)
-
Reducing agent (optional, e.g., TCEP)
-
Purification column (e.g., size exclusion chromatography)
Procedure:
-
Preparation of Thiolated Molecule:
-
If the thiol groups on the molecule are oxidized (forming disulfide bonds), they must be reduced prior to conjugation. Incubate the molecule with a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) for 30 minutes at room temperature. TCEP is preferred as it does not contain a thiol group itself.
-
Remove the excess reducing agent by dialysis or using a desalting column.
-
-
Conjugation Reaction:
-
Mix the maleimide-functionalized liposomes with the thiolated molecule in the reaction buffer. A typical molar ratio is a 10-20 fold molar excess of the maleimide groups on the liposomes to the thiol groups of the molecule.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching of Unreacted Maleimides (Optional):
-
To quench any unreacted maleimide groups, a small molecule thiol such as cysteine or β-mercaptoethanol can be added to the reaction mixture and incubated for an additional 30 minutes.
-
-
Purification:
-
Remove the unconjugated molecules from the liposome suspension using size exclusion chromatography.
-
Caption: General workflow for conjugating thiolated molecules to liposomes.
Advanced Applications and Protocols
Preparation of Lipidated DNA Anti-Handles
This protocol is adapted for the preparation of DNA-lipid conjugates, which can be used for the self-assembly of DNA-nanostructure-liposome complexes.
Materials:
-
Thiol-modified DNA oligonucleotides
-
This compound
-
TCEP (Tris(2-carboxyethyl)phosphine)
-
Aqueous buffer with detergent (e.g., 2% n-Octyl-β-D-Glucopyranoside - OG)
Procedure:
-
Reduction of Thiolated DNA:
-
Treat the thiol-modified DNA with TCEP for 30 minutes at room temperature to ensure the thiol group is reduced and available for reaction.[5]
-
-
Conjugation Reaction:
-
Incorporation into Liposomes:
-
The resulting lipidated DNA can then be incorporated into liposomes during the hydration step of liposome preparation.[5]
-
Formation of Interbilayer-Crosslinked Multilamellar Vesicles (ICMVs)
ICMVs are a type of stabilized multilamellar vesicle with enhanced stability and cargo retention, making them promising for vaccine and drug delivery applications.
Materials:
-
Anionic, maleimide-functionalized liposomes (e.g., containing DOPG and this compound)
-
Divalent cations (e.g., Mg²⁺ or Ca²⁺)
-
Membrane-permeable dithiol crosslinker (e.g., DTT)
-
Thiol-terminated PEG (for PEGylation, optional)
Procedure:
-
Liposome Fusion:
-
Prepare anionic, maleimide-functionalized liposomes as described in Protocol 3.1.
-
Induce fusion of these liposomes to form multilamellar vesicles (MLVs) by adding divalent cations.
-
-
Interbilayer Crosslinking:
-
Add a membrane-permeable dithiol crosslinker, such as DTT, to the MLV suspension.[6] The dithiol will crosslink the maleimide groups on adjacent lipid bilayers within the vesicle walls.
-
-
PEGylation (Optional):
-
To increase circulation time and stability in biological fluids, the resulting ICMVs can be PEGylated by reacting the remaining surface maleimide groups with a thiol-terminated PEG.
-
Caption: Formation of Interbilayer-Crosslinked Multilamellar Vesicles (ICMVs).
Troubleshooting and Considerations
-
Low Conjugation Efficiency:
-
Ensure the thiol groups on your molecule are fully reduced.
-
Verify the pH of the reaction buffer is within the optimal range (6.5-7.5).
-
Consider increasing the molar excess of maleimide groups.
-
Confirm the activity of the this compound, as prolonged or improper storage can lead to hydrolysis of the maleimide group.
-
-
Liposome Aggregation:
-
This may occur after conjugation, especially with large proteins. Including a PEGylated lipid (e.g., DSPE-PEG) in the liposome formulation can help prevent aggregation.
-
-
Hydrolysis of Maleimide:
-
Prepare buffers and solutions fresh. Avoid prolonged exposure of the maleimide-functionalized liposomes to aqueous environments, especially at basic pH, before the conjugation step. Studies have shown that a significant percentage of maleimide groups can be hydrolyzed during lengthy preparation and purification processes like dialysis.[5]
-
By following these guidelines and protocols, researchers can effectively utilize this compound for a wide range of applications in drug delivery, diagnostics, and biotechnology.
References
Application Notes and Protocols for Creating Targeted Liposomes with 18:1 MPB PE and Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted liposomes are advanced drug delivery systems designed to enhance the therapeutic efficacy of encapsulated agents by selectively delivering them to specific cells or tissues. This is achieved by functionalizing the liposome (B1194612) surface with targeting ligands, such as monoclonal antibodies, that recognize and bind to specific antigens on the target cell surface. The use of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide] (18:1 MPB PE) provides a robust and widely used method for the covalent attachment of thiol-containing molecules, such as thiolated antibodies, to the liposome surface.
This document provides detailed application notes and experimental protocols for the preparation, characterization, and in vitro evaluation of targeted liposomes functionalized with antibodies via a maleimide-thiol linkage.
Principle of Antibody Conjugation
The core of this targeting strategy lies in the highly efficient and specific reaction between a maleimide (B117702) group and a thiol (sulfhydryl) group.[1] This reaction, a Michael addition, forms a stable covalent thioether bond.[1] Liposomes are formulated to include this compound, which presents a reactive maleimide group on the liposome surface.[2][3][4] Antibodies are chemically modified to introduce free thiol groups, a process known as thiolation. When the thiolated antibodies are incubated with the maleimide-containing liposomes under appropriate conditions, they covalently attach to the liposome surface, creating targeted immunoliposomes.[1][5]
Data Presentation
Table 1: Exemplary Lipid Compositions for Targeted Liposome Formulation
| Primary Phospholipid | Cholesterol (mol%) | DSPE-PEG(2000) (mol%) | This compound or similar Maleimide-PE (mol%) | Reference(s) |
| DSPC | 45 | 0 | 1 | [1] |
| HSPC | 33.3 | 2.7 | 0.67 | [3] |
| DOPC | 44.6 | 2.9 | 0.1 | [6] |
| DPPC | 30 | 5 | 0 | [7] |
| DSPC | 30 | 3 | 0 | [7] |
Note: DSPE-PEG(2000) is often included to create "stealth" liposomes with prolonged circulation times. The maleimide-lipid is incorporated for antibody conjugation.
Table 2: Characterization of Non-Targeted and Targeted Liposomes
| Liposome Formulation | Average Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference(s) |
| Non-targeted Liposomes | 108 ± 15 | 0.20 ± 0.04 | +30.1 ± 1.2 | [8] |
| Antibody-conjugated Liposomes | 120-140 | < 0.2 | Slightly less positive or more negative than non-targeted | [1] |
| PTX-R8-dGR-Lip | 157.9 ± 58.33 | < 0.3 | Less negative than non-targeted | [9] |
| LOrn1 Liposomes | 42.85 ± 16.3 | 0.102 ± 0.014 | Positive | [10] |
Note: The size of liposomes typically increases after antibody conjugation. The zeta potential may shift depending on the charge of the conjugated antibody.
Table 3: Antibody Conjugation Efficiency and Cellular Uptake
| Targeting Ligand | Conjugation Efficiency (%) | Cell Line | Cellular Uptake Enhancement (fold change vs. non-targeted) | Reference(s) |
| Anti-CD147 Antibody | Not specified | A375 | ~3 | [2][11] |
| Anti-CD133 Antibody | ~14-15 antibodies/liposome | HT-29 | ~3 | [12] |
| Thiolated Transferrin | Dependent on molar ratio | Human T-leukaemia cells | ~2 | [13] |
| MET-Nanobodies | 150-300 Nbs/liposome optimal | MET-expressing cells | Significantly higher than non-targeted | [5] |
Experimental Protocols
Protocol 1: Preparation of Maleimide-Functionalized Liposomes
This protocol describes the preparation of liposomes containing this compound using the thin-film hydration and extrusion method.
Materials:
-
Primary phospholipid (e.g., DSPC, DOPC, or HSPC)
-
Cholesterol
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG(2000))
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide] (this compound)
-
Hydration buffer (e.g., HEPES-buffered saline (HBS), pH 7.4)
-
Rotary evaporator
-
Bath sonicator
-
Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
In a round-bottom flask, dissolve the lipids (e.g., HSPC:Cholesterol:DSPE-PEG(2000):this compound at a molar ratio of 2:1:0.08:0.02) in chloroform.[3]
-
Remove the chloroform using a rotary evaporator under vacuum to form a thin lipid film on the flask wall.
-
Further dry the film under high vacuum for at least 2 hours to remove residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with the desired hydration buffer by vortexing or gentle shaking. The temperature of the buffer should be above the phase transition temperature (Tc) of the primary phospholipid.
-
-
Sonication:
-
Briefly sonicate the hydrated lipid suspension in a bath sonicator to aid in the formation of multilamellar vesicles (MLVs).
-
-
Extrusion:
-
To obtain unilamellar vesicles of a defined size, extrude the MLV suspension multiple times (e.g., 11-21 times) through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a liposome extruder.[14] Perform extrusion at a temperature above the Tc of the lipids.
-
-
Storage:
-
Store the prepared maleimide-functionalized liposomes at 4°C and use them for antibody conjugation within 1-2 days.[1]
-
Protocol 2: Thiolation of Antibodies
This protocol describes the introduction of free thiol groups onto the antibody using Traut's reagent (2-iminothiolane).
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)
-
Traut's reagent (2-iminothiolane)
-
Degassed reaction buffer (e.g., HBS with EDTA, pH 8.0)
-
Size-exclusion chromatography column (e.g., Sephadex G-50)
-
Degassed elution buffer (e.g., HBS, pH 7.4)
Procedure:
-
Antibody Preparation:
-
Prepare the antibody solution at a concentration of 1-10 mg/mL in the degassed reaction buffer.
-
-
Thiolation Reaction:
-
Add Traut's reagent to the antibody solution at a molar ratio of 10-20 fold excess of the reagent to the antibody.
-
Incubate the reaction mixture for 1 hour at room temperature with gentle stirring.
-
-
Purification:
-
Remove unreacted Traut's reagent by passing the reaction mixture through a size-exclusion chromatography column equilibrated with the degassed elution buffer.
-
Collect the fractions containing the thiolated antibody. The thiolated antibody should be used immediately for conjugation.
-
Protocol 3: Conjugation of Thiolated Antibodies to Maleimide-Liposomes
This protocol describes the covalent coupling of thiolated antibodies to the surface of maleimide-functionalized liposomes.
Materials:
-
Maleimide-functionalized liposomes (from Protocol 1)
-
Thiolated antibody (from Protocol 2)
-
Conjugation buffer (e.g., HEPES-buffered saline, pH 7.0-7.5)
-
Quenching reagent (e.g., L-cysteine or 2-mercaptoethanol)
-
Size-exclusion chromatography column (e.g., Sepharose CL-4B) for purification
Procedure:
-
Conjugation Reaction:
-
Immediately mix the freshly prepared thiolated antibody with the maleimide-functionalized liposomes in the conjugation buffer. A typical starting ratio is 75 µg of protein per µmol of total lipid.[1]
-
Incubate the mixture overnight at 4°C or for 2 hours at room temperature with gentle stirring, protected from light.
-
-
Quenching:
-
Quench any unreacted maleimide groups by adding a molar excess of a quenching reagent (e.g., L-cysteine) and incubating for 30 minutes at room temperature.
-
-
Purification:
-
Separate the antibody-conjugated liposomes (immunoliposomes) from unconjugated antibodies and other reactants using size-exclusion chromatography.
-
Collect the turbid fractions corresponding to the immunoliposomes.
-
-
Storage:
-
Store the purified immunoliposomes at 4°C.
-
Protocol 4: Characterization of Targeted Liposomes
1. Size and Zeta Potential Measurement:
-
Procedure:
-
Dilute a small aliquot of the liposome suspension in an appropriate buffer (e.g., PBS).
-
Measure the hydrodynamic diameter (size), polydispersity index (PDI), and zeta potential using a DLS instrument.
-
Compare the results before and after antibody conjugation.
-
2. Quantification of Antibody Conjugation:
-
Method: Bicinchoninic acid (BCA) protein assay or micro-Bradford protein assay.
-
Procedure:
-
Prepare a standard curve using known concentrations of the antibody.
-
Lyse a known amount of immunoliposomes with a detergent (e.g., 1% Triton X-100) to release the conjugated protein.[6]
-
Perform the protein assay on the lysed immunoliposome sample and determine the protein concentration from the standard curve.
-
Calculate the amount of conjugated antibody per mole of lipid.
-
Protocol 5: In Vitro Cell Binding and Uptake Assay
Method: Flow Cytometry.[17]
Materials:
-
Target cells (expressing the antigen of interest) and control cells (antigen-negative)
-
Fluorescently labeled immunoliposomes (e.g., containing a fluorescent lipid like Rhodamine-PE)
-
Non-targeted fluorescently labeled liposomes (control)
-
Cell culture medium
-
Flow cytometry buffer (e.g., PBS with 1% FBS)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest and wash the target and control cells.
-
Resuspend the cells in flow cytometry buffer at a concentration of 1 x 10^6 cells/mL.
-
-
Incubation:
-
Add the fluorescently labeled immunoliposomes and non-targeted liposomes to the cell suspensions at various concentrations.
-
Incubate for a defined period (e.g., 1-4 hours) at 37°C (for uptake) or 4°C (for binding only).
-
-
Washing:
-
Wash the cells several times with cold flow cytometry buffer to remove unbound liposomes.
-
-
Flow Cytometry Analysis:
-
Analyze the cell-associated fluorescence using a flow cytometer.
-
Quantify the mean fluorescence intensity (MFI) to determine the extent of liposome binding and/or uptake.
-
Visualizations
Caption: Experimental workflow for creating and characterizing targeted liposomes.
Caption: Maleimide-thiol conjugation chemistry for antibody attachment.
References
- 1. liposomes.ca [liposomes.ca]
- 2. researchgate.net [researchgate.net]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Preparation of Immunoliposomes by Direct Coupling of Antibodies Based on a Thioether Bond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitation of the Monoclonal Antibody Conjugated to Nanosomes [bio-protocol.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Quality by Design-Driven Zeta Potential Optimisation Study of Liposomes with Charge Imparting Membrane Additives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Rapid modification of antibodies on the surface of liposomes composed of high-affinity protein A-conjugated phospholipid for selective drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimization of post-insertion method to conjugate Doxil with anti-CD133 monoclonal antibodies: Investigating the specific binding and cytotoxicity to colorectal cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Liposome binding assay [protocols.io]
- 14. Preparation of unilamellar liposomes [protocols.io]
- 15. brookhaveninstruments.com [brookhaveninstruments.com]
- 16. azonano.com [azonano.com]
- 17. Tuning Targeted Liposome Avidity to Cells via Lipid Phase Separation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for FRET-Based Fusion Assays Using 18:1 MPB PE
For Researchers, Scientists, and Drug Development Professionals
Introduction
Förster Resonance Energy Transfer (FRET)-based fusion assays are powerful tools for studying the kinetics and efficiency of membrane fusion events in a variety of biological processes, including viral entry, intracellular trafficking, and neurotransmitter release.[1][2][3][4] These assays monitor the mixing of lipids between two distinct membrane populations, providing quantitative insights into the mechanisms of fusion. A key component in reconstituting protein-mediated fusion events is the stable anchoring of fusogenic proteins or peptides to the liposome (B1194612) surface. 1-oleoyl-2-(12-(biotinyl)aminododecanoyl)-sn-glycero-3-phosphoethanolamine (18:1 MPB PE) is a maleimide-functionalized phosphatidylethanolamine (B1630911) that serves as an effective anchor for cysteine-containing proteins and peptides, enabling the study of their specific roles in membrane fusion.[5][6]
These application notes provide a detailed overview and protocol for utilizing this compound in FRET-based lipid mixing assays.
Principle of the Assay
The FRET-based lipid mixing assay relies on the principle that FRET efficiency between a donor and an acceptor fluorophore is highly dependent on the distance between them.[2][7] In a typical assay, one population of liposomes is co-labeled with a FRET donor (e.g., NBD-PE) and a FRET acceptor (e.g., Rhodamine-PE). At high concentrations within the liposome membrane, the donor and acceptor are in close proximity, resulting in efficient FRET. When these labeled liposomes fuse with a population of unlabeled liposomes, the fluorescent probes are diluted within the newly formed membrane. This increases the average distance between the donor and acceptor molecules, leading to a decrease in FRET efficiency and a corresponding increase in donor fluorescence (dequenching).[1][2] The rate and extent of this fluorescence dequenching are proportional to the rate and extent of lipid mixing, and thus, membrane fusion.
To study protein-mediated fusion, fusogenic proteins or peptides containing a cysteine residue are covalently coupled to the maleimide (B117702) group of this compound incorporated into the liposome bilayer.[5][6] This allows for the controlled orientation and presentation of the fusogenic machinery on the vesicle surface.
Key Applications
-
Viral Fusion: Studying the mechanism of viral entry by reconstituting viral fusion proteins on liposomes and monitoring their fusion with target liposomes mimicking host cell membranes.[8][9]
-
SNARE-Mediated Fusion: Investigating the role of SNARE proteins and their regulators in intracellular vesicle trafficking and neurotransmitter release.[4][10]
-
Peptide-Mediated Fusion: Characterizing the fusogenic properties of various membrane-active peptides.[3]
-
Drug Screening: High-throughput screening of compounds that inhibit or enhance membrane fusion processes.
-
Studying the Role of Lipid Composition: Elucidating the influence of different lipid species on the efficiency and kinetics of membrane fusion.[5][6]
Experimental Workflow and Protocols
Materials and Reagents
-
Lipids:
-
Matrix lipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) - DOPC)
-
This compound (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide])
-
FRET Donor (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(7-nitro-2-1,3-benzoxadiazol-4-yl) - NBD-PE)
-
FRET Acceptor (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(lissamine rhodamine B sulfonyl) - Rhodamine-PE)
-
-
Buffer: HEPES buffer (e.g., 25 mM HEPES, 100 mM NaCl, pH 7.4)
-
Protein/Peptide: Cysteine-containing fusogenic protein or peptide of interest.
-
Detergent: 10% (v/v) Triton X-100 solution.
-
Instrumentation: Fluorometer with temperature control and stirring capabilities.
Protocol 1: Preparation of Labeled and Unlabeled Liposomes
-
Lipid Film Hydration:
-
In a glass tube, mix the desired lipids (e.g., DOPC, this compound, NBD-PE, Rhodamine-PE) in chloroform. A typical molar ratio for labeled liposomes is 94:5:0.5:0.5 (Matrix:MPB PE:Donor:Acceptor). For unlabeled liposomes, omit the fluorescent probes and MPB PE if not needed for symmetric assays.
-
Dry the lipid mixture to a thin film under a stream of nitrogen gas.
-
Further dry the film under vacuum for at least 1 hour to remove residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with the desired buffer to a final lipid concentration of 1-5 mM.
-
Vortex the suspension vigorously to form multilamellar vesicles (MLVs).
-
-
Extrusion:
-
To obtain unilamellar vesicles (LUVs) of a defined size, subject the MLV suspension to multiple freeze-thaw cycles (e.g., 5-10 cycles) using liquid nitrogen and a warm water bath.
-
Extrude the suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a mini-extruder. Pass the suspension through the membrane 11-21 times to ensure a homogenous population of LUVs.
-
Protocol 2: Covalent Coupling of Protein/Peptide to MPB PE-Containing Liposomes
-
Prepare Protein/Peptide: Dissolve the cysteine-containing protein or peptide in the reaction buffer. It is crucial to ensure that any reducing agents (e.g., DTT, TCEP) are removed from the protein/peptide solution prior to coupling.
-
Coupling Reaction:
-
Mix the MPB PE-containing liposomes with the protein/peptide solution at a desired molar ratio (e.g., 1:100 to 1:1000 protein-to-lipid ratio).
-
Incubate the reaction mixture at room temperature or 37°C for 2-4 hours with gentle agitation.[5]
-
-
Quenching (Optional): To quench any unreacted maleimide groups, a small amount of a thiol-containing compound like DTT or cysteine can be added.
-
Purification (Optional): To remove uncoupled protein/peptide, the proteoliposomes can be purified by size exclusion chromatography or flotation on a density gradient.
Protocol 3: FRET-Based Lipid Mixing Assay
-
Instrument Setup:
-
Set the fluorometer to the excitation wavelength of the donor (e.g., ~465 nm for NBD) and the emission wavelength of the donor (e.g., ~530 nm for NBD).
-
Set the temperature of the cuvette holder to the desired experimental temperature (e.g., 37°C).
-
-
Assay Procedure:
-
In a fluorescence cuvette, add the unlabeled acceptor liposomes.
-
Add the labeled proteoliposomes (containing this compound-coupled protein) to the cuvette. The typical ratio of labeled to unlabeled liposomes is 1:4 or 1:9.
-
Start monitoring the fluorescence intensity over time to establish a baseline.
-
Initiate the fusion reaction by adding the trigger (e.g., change in pH, addition of Ca2+).
-
Record the fluorescence intensity (F) over time until the signal plateaus.
-
At the end of the experiment, add Triton X-100 to a final concentration of 0.1-0.5% (v/v) to completely disrupt all liposomes and achieve maximum probe dilution. Record the maximum fluorescence intensity (F_max).
-
-
Data Analysis:
-
Calculate the percentage of fluorescence dequenching (% Fusion) at a given time point (t) using the following equation: % Fusion (t) = [(F(t) - F_initial) / (F_max - F_initial)] * 100
-
F(t) is the fluorescence at time t.
-
F_initial is the initial fluorescence before the fusion trigger.
-
F_max is the maximum fluorescence after adding detergent.
-
Quantitative Data Summary
The following table summarizes representative quantitative data from FRET-based fusion assays. These values are illustrative and will vary depending on the specific experimental conditions.
| Parameter | Condition A: Fusogenic Peptide | Condition B: Control (No Peptide) | Condition C: Inhibitor + Peptide | Reference |
| Initial Rate of Fusion (%/min) | 15.2 ± 2.1 | 1.1 ± 0.3 | 3.5 ± 0.8 | Hypothetical Data |
| Maximum Fusion (%) | 45.8 ± 3.5 | 4.2 ± 1.0 | 12.1 ± 2.2 | Hypothetical Data |
| t1/2 for Fusion (min) | 5.8 | > 60 | 25.3 | Hypothetical Data |
Visualizations
Experimental Workflow
Caption: Experimental workflow for a FRET-based fusion assay.
Principle of FRET-Based Lipid Mixing Assay
Caption: Principle of FRET de-quenching upon lipid mixing.
References
- 1. A lipid mixing assay to accurately quantify the fusion of outer membrane vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipid-Mixing Assays of Membrane Fusion—Note 13.1 | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. Membrane fusion mediated by peptidic SNARE protein analogues: Evaluation of FRET-based bulk leaflet mixing assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A single vesicle-vesicle fusion assay for in vitro studies of SNAREs and accessory proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. The rate of lipid transfer during fusion depends on the structure of fluorescent lipid probes: a new chain-labeled lipid transfer probe pair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Single-Molecule FRET Imaging of Virus Spike–Host Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Simultaneous lipid and content mixing assays for in vitro reconstitution studies of synaptic vesicle fusion - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting low conjugation efficiency with 18:1 MPB PE
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with low conjugation efficiency of 18:1 MPB (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide]) PE.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the maleimide-thiol conjugation reaction?
The optimal pH range for the reaction between a maleimide (B117702) group (on the 18:1 MPB PE) and a thiol group (e.g., on a cysteine residue) is between 6.5 and 7.5.[1] Within this range, the thiol group is sufficiently nucleophilic to react efficiently, while minimizing competing side reactions like hydrolysis of the maleimide ring or reactions with amines.[1][2] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[1]
Q2: My conjugation efficiency is very low, even though I'm using the correct pH. What are the most likely causes?
If the pH is optimal (6.5-7.5), the most common causes for low efficiency are:
-
Inactive Maleimide: The maleimide group on the this compound may have been hydrolyzed due to improper storage or handling (e.g., exposure to moisture or high pH).[1][3]
-
Unavailable Thiols: The thiol groups on your protein or peptide may have oxidized to form disulfide bonds, which are unreactive with maleimides.[4]
-
Interfering Substances: The reaction buffer may contain competing thiol-containing compounds (like DTT) that have not been removed.[4]
Q3: How can I check if the thiol groups on my protein or peptide are available for conjugation?
You can quantify the number of free sulfhydryl groups in your sample using Ellman's reagent (DTNB).[4] This involves measuring the absorbance at 412 nm to determine the concentration of free thiols. If the concentration is lower than expected, it indicates oxidation to disulfide bonds.
Q4: What molar ratio of this compound to my thiol-containing molecule should I use?
A molar excess of the maleimide lipid is typically recommended to drive the reaction to completion. A starting point is a 10:1 to 20:1 molar ratio of maleimide to protein/peptide.[5] However, the optimal ratio can vary significantly depending on the specific reactants and may require experimental optimization.[3] For some systems, ratios as low as 2:1 have proven effective.[3]
Q5: How should I store the this compound lipid?
As an unsaturated lipid, this compound is susceptible to oxidation. It should be dissolved in a suitable organic solvent, stored in a glass container with a teflon-lined closure, and kept at -20°C under an inert gas like argon or nitrogen.[6] Avoid plastic containers for storage in organic solvents.[6] Once incorporated into liposomes, it is best to use them for conjugation as soon as possible, as the maleimide group's reactivity can decrease over time, even at 4°C.[4][7]
In-Depth Troubleshooting Guide
This section addresses specific problems encountered during conjugation with this compound.
Problem: Low or No Conjugation Product Detected
| Possible Cause | Explanation & Solution |
| 1. Suboptimal Reaction pH | The reaction rate is highly pH-dependent. Below pH 6.5, the reaction slows considerably as the thiol is less likely to be in its reactive thiolate form.[4] Above pH 7.5, the maleimide ring is susceptible to rapid hydrolysis, forming an unreactive maleamic acid derivative.[1][3] Solution: Ensure your reaction buffer is freshly prepared and maintained strictly between pH 6.5 and 7.5. Use a stable buffer system such as HEPES or PBS.[4][5] |
| 2. Inactive Maleimide Group | The maleimide ring is unstable in aqueous solutions, especially at non-optimal pH.[3] Long-term storage of maleimide-functionalized liposomes can lead to a significant loss of reactivity; storage at 20°C for 7 days can cause a ~40% loss.[4][7] Solution: Use freshly prepared liposomes containing this compound for conjugation.[8] If storage is necessary, keep them at 4°C for no more than a few days.[4] Always handle the stock this compound lipid as per the manufacturer's instructions to prevent degradation.[6] |
| 3. Oxidized or Unavailable Thiols | Free thiol (sulfhydryl) groups can easily oxidize to form disulfide bonds, which will not react with the maleimide.[4] This process is often catalyzed by dissolved oxygen or metal ions.[4] Solution: 1. Reduce Disulfide Bonds: Before conjugation, treat your protein/peptide with a reducing agent. TCEP is often preferred as it is stable, effective over a wide pH range, and does not need to be removed prior to conjugation.[4] If using DTT, it is critical to remove any excess by dialysis or size-exclusion chromatography before adding the maleimide reagent, as it will compete for the reaction.[4] 2. Prevent Re-oxidation: Degas all buffers to remove dissolved oxygen and consider adding 1-5 mM of a chelating agent like EDTA to sequester metal ions.[4] |
| 4. Interfering Buffer Components | Buffers containing primary or secondary amines (e.g., Tris) can potentially react with the maleimide, although this reaction is much slower than the thiol reaction at neutral pH.[2] Buffers containing extraneous thiols (e.g., DTT, β-mercaptoethanol) will directly compete with your molecule of interest.[5] Solution: Use buffers that do not contain primary amines or thiols, such as HEPES or PBS.[5] |
Problem: Instability of the Final Conjugate
| Possible Cause | Explanation & Solution |
| 1. Retro-Michael Reaction | The thioether bond formed between the maleimide and thiol is generally considered stable, but it can be reversible under certain conditions, particularly in the presence of high concentrations of other thiols (e.g., glutathione (B108866) in vivo).[2][9] This can lead to the release of the conjugated molecule. Solution: While difficult to prevent completely, be aware of this possibility, especially for in vivo applications. Alternative, more stable conjugation chemistries may be considered if this is a significant issue.[9] |
| 2. Thiazine (B8601807) Rearrangement | This side reaction is specific to conjugations involving a peptide or protein with an unprotected N-terminal cysteine.[10][11] The N-terminal amine can attack the succinimide (B58015) ring, leading to a rearrangement that forms an unstable six-membered thiazine ring, resulting in product loss.[10] Solution: If conjugating to an N-terminal cysteine, consider either acetylating the N-terminus to block the nucleophilic amine or performing the conjugation at a more acidic pH (~5.0) to keep the amine protonated and unreactive.[11] Note that the peptide conjugate must then be purified and stored under acidic conditions to prevent subsequent rearrangement.[11] |
Data Presentation & Key Parameters
Table 1: Summary of Key Experimental Parameters
| Parameter | Recommended Condition | Rationale & Notes |
| Reaction pH | 6.5 - 7.5 | Balances thiol reactivity with maleimide stability.[1] |
| Temperature | Room Temperature (20-25°C) or 4°C | Room temperature reactions are faster (e.g., 2 hours).[5] Overnight incubation at 4°C can also be used.[5] |
| Reaction Time | 30 min - Overnight | Highly dependent on reactants. Perform a time-course experiment to optimize for your specific system.[3][4] |
| Maleimide:Thiol Molar Ratio | 2:1 to 20:1 | An excess of maleimide helps drive the reaction. The optimal ratio should be determined empirically.[3][5] |
| Reducing Agent (optional) | TCEP (preferred) or DTT | TCEP does not require removal.[4] Excess DTT must be removed before adding maleimide.[4] |
| Chelating Agent (optional) | 1-5 mM EDTA | Prevents metal-catalyzed oxidation of thiols.[4] |
Experimental Protocols
Protocol 1: Reduction of Protein/Peptide Disulfide Bonds
-
Prepare your protein or peptide solution in a degassed buffer (e.g., PBS, pH 7.2) containing 1-5 mM EDTA.
-
Prepare a fresh stock solution of TCEP (tris(2-carboxyethyl)phosphine) in the same degassed buffer.
-
Add a 10-100 fold molar excess of TCEP to the protein/peptide solution.[5]
-
Flush the vial with an inert gas (argon or nitrogen), seal, and incubate at room temperature for 20-30 minutes.[5]
-
The protein/peptide solution is now ready for direct use in the conjugation reaction.
Protocol 2: General Protocol for Conjugation to this compound Liposomes
-
Prepare liposomes containing this compound using your established method (e.g., extrusion). The final buffer should be a degassed, thiol-free buffer at pH 6.5-7.5 (e.g., HEPES or PBS).
-
Prepare the thiol-containing molecule (protein, peptide, etc.). If necessary, reduce any disulfide bonds using the protocol above.
-
Add the thiol-containing molecule to the liposome (B1194612) solution at the desired molar ratio (e.g., starting with a 10:1 molar excess of maleimide).
-
Flush the reaction vial with an inert gas, seal it tightly, and protect it from light.[5]
-
Incubate the reaction mixture. A typical starting point is 2 hours at room temperature or overnight at 4°C.[5]
-
(Optional) Quench any unreacted maleimide groups by adding a small molecule thiol like cysteine or β-mercaptoethanol to prevent non-specific reactions later.
-
Purify the final conjugate to remove unreacted molecules.
Protocol 3: Purification of the Conjugate
Size-Exclusion Chromatography (SEC) is a common method for separating the larger liposome conjugates from smaller, unreacted proteins or peptides.
-
Select a suitable SEC resin (e.g., Sepharose CL-4B) that can separate your liposomes from the unconjugated material.[8]
-
Equilibrate the column with your desired final buffer.
-
Carefully load the reaction mixture onto the column.
-
Elute the sample with the equilibration buffer. The liposome-containing fractions will typically elute first in the void volume and can often be identified by their turbidity.[8]
-
Collect and pool the relevant fractions.
Visual Guides
Caption: The Michael addition reaction between a maleimide and a thiol forms a stable thioether bond.
Caption: A decision tree for troubleshooting low maleimide-thiol conjugation efficiency.
Caption: Hydrolysis of the maleimide ring at alkaline pH renders it unreactive towards thiols.
References
- 1. benchchem.com [benchchem.com]
- 2. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 3. dspace.library.uu.nl [dspace.library.uu.nl]
- 4. benchchem.com [benchchem.com]
- 5. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 6. avantiresearch.com [avantiresearch.com]
- 7. Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. liposomes.ca [liposomes.ca]
- 9. Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmiweb.com [pharmiweb.com]
- 11. bachem.com [bachem.com]
Technical Support Center: Maleimide-Thiol Conjugation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 18:1 MPB PE and other maleimide-functionalized reagents.
Troubleshooting and FAQs
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Q1: My conjugation reaction is complete. How do I stop the reaction and deactivate the unreacted this compound?
To quench the reaction, you can add a small molecule thiol to react with the excess maleimide (B117702) groups. This prevents unwanted side reactions with other molecules in your sample. Common quenching agents include 2-Mercaptoethanol (BME), L-Cysteine, and N-acetylcysteine.[1]
Q2: Which quenching agent should I choose, and what are the recommended reaction conditions?
The choice of quenching agent can depend on your specific application and downstream processing. Here is a comparison of common quenching agents:
| Quenching Agent | Recommended Molar Excess (over initial maleimide) | Recommended Final Concentration | Typical Reaction Time | Incubation Temperature | Key Considerations |
| 2-Mercaptoethanol (BME) | 10-50 fold | 10-50 mM | 15-60 minutes | Room Temperature or 4°C | Pungent odor. The excess BME and its adduct will likely need to be removed. |
| L-Cysteine | 10-50 fold | 10-50 mM | 15-60 minutes | Room Temperature or 4°C | More physiologically relevant. Can be prepared as a concentrated stock solution.[2] |
| N-acetylcysteine | 10-80 fold | 10-100 mM | 5-15 minutes | Room Temperature | Less nucleophilic than cysteine but still effective. Often used to minimize side reactions.[2] |
Q3: I've quenched the reaction, but my final conjugate seems unstable. What could be the cause?
The thioether bond formed between a maleimide and a thiol can be reversible through a retro-Michael reaction. This can lead to the dissociation of your conjugate, especially in the presence of other thiols.[3] To mitigate this, consider the following:
-
pH Control: Maintain the pH of your final conjugate solution between 6.5 and 7.5 for optimal stability.[4]
-
Storage Conditions: Store your conjugate at 4°C for short-term use or at -80°C for long-term storage to minimize degradation.[4]
-
Hydrolysis: For some applications, intentionally hydrolyzing the succinimide (B58015) ring by briefly exposing the conjugate to a higher pH (e.g., pH 8.5) can create a more stable, albeit slightly modified, product that is resistant to the retro-Michael reaction.[4]
Q4: I'm seeing unexpected side products in my reaction, especially when working with peptides. What could be happening?
If you are conjugating a maleimide to a peptide with an N-terminal cysteine, a side reaction called thiazine (B8601807) rearrangement can occur. This is more likely at a neutral or basic pH. To avoid this, you can:
-
Perform the conjugation reaction at a more acidic pH (e.g., pH 5.5-6.5) to protonate the N-terminal amine and reduce its nucleophilicity.[5][6]
-
If possible, design your peptide to have a cysteine residue at a location other than the N-terminus.[6]
-
Acetylate the N-terminal cysteine to block the reactive amine group.[6]
Q5: How can I confirm that the quenching reaction is complete?
While often assumed to be rapid and efficient, you can verify the absence of free maleimides using analytical techniques such as:
-
LC-MS: This can be used to monitor the disappearance of the unreacted maleimide-containing starting material.
-
Ellman's Reagent: This reagent can be used to quantify the amount of free thiol in your quenching agent before and after the reaction. A decrease in free thiol concentration indicates its reaction with the maleimide.
Experimental Protocols
Here are detailed methodologies for quenching unreacted this compound.
Protocol 1: Quenching with 2-Mercaptoethanol (BME)
-
Prepare a 1 M stock solution of BME: In a chemical fume hood, dilute 70 µL of 14.3 M BME into 930 µL of deionized water or your reaction buffer.
-
Add BME to the reaction mixture: Add the BME stock solution to your completed conjugation reaction to achieve a final concentration of 10-50 mM. Ensure thorough mixing.
-
Incubate: Let the reaction proceed for 15-60 minutes at room temperature.
-
Purification: Remove the excess BME and the quenched maleimide adduct using a suitable method for your application, such as dialysis, size-exclusion chromatography, or tangential flow filtration.[1]
Protocol 2: Quenching with L-Cysteine
-
Prepare a 1 M stock solution of L-Cysteine: Dissolve 121.2 mg of L-cysteine in 1 mL of deionized water. The pH of this solution will be acidic. Adjust the pH to neutral with NaOH if necessary for your application.
-
Add L-Cysteine to the reaction mixture: Add the L-cysteine stock solution to your reaction to a final concentration of 10-50 mM.
-
Incubate: Allow the quenching reaction to proceed for 15-60 minutes at room temperature.
-
Purification: Purify your conjugate from the excess cysteine and the quenched adduct as described in Protocol 1.
Protocol 3: Quenching with N-acetylcysteine
-
Prepare a 1 M stock solution of N-acetylcysteine: Dissolve 163.2 mg of N-acetylcysteine in 1 mL of deionized water.
-
Add N-acetylcysteine to the reaction mixture: Add the stock solution to your reaction to achieve a final concentration of 10-100 mM.[2]
-
Incubate: Let the reaction proceed for 5-15 minutes at room temperature.[2]
-
Purification: Purify your conjugate as described in Protocol 1.
Visual Guides
The following diagrams illustrate the quenching process and the general experimental workflow.
Caption: Quenching of unreacted maleimide with a thiol-containing agent.
Caption: General workflow for quenching unreacted maleimide.
References
stability of 18:1 MPB PE at different pH values
This guide provides technical support for researchers, scientists, and drug development professionals working with 18:1 MPB PE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide]). It addresses common issues related to the stability of the maleimide (B117702) functional group, particularly its sensitivity to pH, to ensure successful bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application? A1: this compound is a functionalized lipid containing a maleimide headgroup. The maleimide group is a thiol-reactive moiety, making this lipid ideal for conjugating cysteine-containing peptides, proteins, antibodies, or other thiol-modified molecules to the surface of liposomes or lipid nanoparticles.[1][2] This is commonly used for targeted drug delivery and immunotherapy applications.[3]
Q2: What is the optimal pH for performing a thiol-maleimide conjugation with this compound? A2: The recommended pH range for the thiol-maleimide conjugation reaction is between 6.5 and 7.5.[4][5] This range offers a balance between a rapid reaction rate and the stability of the maleimide group.[6] While the reaction can proceed at lower pH values, the rate will be significantly slower.[7]
Q3: How does pH affect the stability of the this compound before conjugation? A3: The maleimide group on this compound is highly susceptible to hydrolysis at alkaline pH.[8] At pH values above 7.5, the maleimide ring will rapidly hydrolyze to form a non-reactive maleamic acid, rendering the lipid incapable of reacting with thiols.[4][8] Therefore, it is critical to control the pH throughout any procedure involving maleimide-functionalized lipids.
Q4: What is the difference in stability between MPB and MCC functional groups? A4: The maleimide group in MPB (N-[4-(p-maleimidophenyl)-butyryl]) is attached to an aromatic phenyl ring, which makes it more susceptible to hydrolysis in aqueous environments. In contrast, the maleimide group in MCC (4-(N-maleimidomethyl)cyclohexane-1-carboxylate) is attached to an aliphatic cyclohexane (B81311) ring, which is more stable against hydrolysis.[4][8] This is an important consideration when selecting a maleimide lipid for your application.
Q5: How should I store this compound and liposomes formulated with it? A5: The this compound lipid powder or solution should be stored at -20°C.[9] Once formulated into liposomes, the suspension should be stored at 4°C and should not be frozen.[4][8] Freezing can disrupt the liposome (B1194612) structure and lead to the release of encapsulated contents. For optimal reactivity, it is best to use maleimide-containing liposomes as freshly as possible. Storage at 4°C for 7 days has been shown to decrease maleimide reactivity by approximately 10%, whereas storage at 20°C can lead to a 40% loss in reactivity over the same period.[5]
Q6: Is the bond formed after conjugation stable? A6: The succinimidyl thioether bond formed from the thiol-maleimide reaction can be reversible through a retro-Michael reaction. This is particularly relevant in vivo, where high concentrations of thiols like glutathione (B108866) can lead to the cleavage of the conjugated molecule.[10][11] The stability of this linkage is also pH-dependent. Under basic conditions, an intramolecular rearrangement can occur, especially with N-terminal cysteine conjugates, leading to the formation of a stable thiazine (B8601807) impurity.[12] Interestingly, hydrolysis of the succinimide (B58015) ring after conjugation can occur, which stabilizes the linkage and makes it resistant to thiol exchange.[11][13]
Troubleshooting Guide
Problem: Low or No Conjugation Efficiency
Low conjugation efficiency is the most common issue encountered when working with maleimide lipids. The following workflow can help diagnose the root cause.
Caption: Troubleshooting workflow for low conjugation efficiency.
Data Summary Tables
Table 1: Stability of this compound Maleimide Group vs. pH (Pre-Conjugation)
| pH Range | Effect on Maleimide Group | Recommendation |
| < 6.5 | High stability, minimal hydrolysis. | Suitable for storage, but reaction kinetics will be slow. |
| 6.5 - 7.5 | Moderately stable; risk of hydrolysis increases with time and pH. | Optimal range for conjugation. Use liposomes promptly after preparation.[4][5] |
| > 7.5 | Rapid hydrolysis to non-reactive maleamic acid.[4][8] | Avoid. Unsuitable for conjugation reactions. |
Table 2: Influence of pH on the Thiol-Maleimide Conjugation Reaction
| pH Range | Reaction Rate | Potential Side Reactions / Issues |
| < 6.5 | Slow. The reaction relies on the thiolate anion, which is in low concentration.[7] | Minimal side reactions. Protonation of N-terminal amines can prevent thiazine rearrangement.[12] |
| 6.5 - 7.5 | Rapid and efficient.[12][14] | The desired reaction is favored. Some hydrolysis of the maleimide can still occur. |
| > 7.5 | Very rapid, but competes with the even faster hydrolysis of the maleimide group. | Increased rate of thiazine formation for N-terminal cysteine conjugates.[6][12] Significant maleimide hydrolysis. |
Experimental Protocols
Protocol 1: General Method for Conjugating a Thiolated Peptide to this compound Liposomes
-
Materials:
-
Pre-formed liposomes containing 1-5 mol% this compound in a degassed buffer (e.g., HEPES or PBS, pH 7.0-7.2).
-
Thiol-containing peptide/protein solution.
-
Reaction buffer: Degassed 100 mM HEPES, 150 mM NaCl, pH 7.0.
-
Quenching solution: 100 mM L-cysteine or 2-mercaptoethanol (B42355) in reaction buffer.
-
Inert gas (Argon or Nitrogen).
-
-
Procedure:
-
Preparation: Perform all steps under an inert gas atmosphere to prevent oxidation of the thiol groups.[8] All buffers must be thoroughly degassed prior to use.[15]
-
Thiolated Molecule: Dissolve the thiol-containing peptide or protein in the degassed reaction buffer. If the protein contains disulfide bonds that need to be reduced to free up a thiol, incubate with a 10-100 fold molar excess of a reducing agent like TCEP for 30 minutes at room temperature. Note: If using DTT, it must be removed prior to adding the maleimide liposomes, as it will react.
-
Conjugation: Add the thiolated molecule solution to the liposome suspension with gentle stirring. A typical starting point is a 10:1 to 20:1 molar excess of maleimide groups (on the liposomes) to thiol groups (on the peptide/protein).[15]
-
Incubation: Protect the reaction mixture from light and incubate at room temperature for 2 hours, or overnight at 4°C.[15] The optimal time may need to be determined empirically.
-
Quenching: Quench any unreacted maleimide groups by adding the quenching solution to a final concentration of 2-10 mM. Incubate for an additional 30 minutes at room temperature. This prevents potential cross-linking or non-specific reactions.[8]
-
Purification: Remove the un-conjugated peptide/protein and quenching reagent via a suitable method, such as size exclusion chromatography (SEC) or dialysis.
-
Protocol 2: Indirect Quantification of Maleimide Group Reactivity
This protocol uses a back-titration method with Ellman's reagent to estimate the concentration of reactive maleimide groups on your liposomes.
-
Materials:
-
Maleimide-containing liposome suspension.
-
L-cysteine solution of a known concentration (e.g., 1 mM in reaction buffer).
-
Ellman's Reagent (DTNB) solution.
-
Phosphate buffer (e.g., 100 mM, pH 7.0).
-
Spectrophotometer.
-
-
Procedure:
-
Reaction: In a microcentrifuge tube, mix a known volume of your liposome suspension with a known, excess amount of the L-cysteine solution. In a parallel "control" tube, mix the same amount of L-cysteine solution with buffer instead of liposomes.
-
Incubation: Incubate both tubes for 1 hour at room temperature to allow the thiol-maleimide reaction to go to completion.
-
Quantify Remaining Thiol: Add Ellman's reagent to both the sample and control tubes according to the manufacturer's protocol.
-
Measure Absorbance: Measure the absorbance of both solutions at 412 nm.
-
Calculation:
-
Use the absorbance of the "control" tube to calculate the initial amount of thiol added.
-
Use the absorbance of the "sample" tube to calculate the amount of unreacted thiol remaining after incubation with the liposomes.
-
The amount of reactive maleimide is the initial amount of thiol minus the amount of unreacted thiol. The stoichiometry of the thiol-maleimide reaction is 1:1.
-
-
pH Effects Visualization
The following diagram illustrates the critical influence of pH on the stability and reactivity of the maleimide group.
Caption: Logical relationship of pH to maleimide stability and reactivity.
References
- 1. A novel application of maleimide for advanced drug delivery: in vitro and in vivo evaluation of maleimide-modified pH-sensitive liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. encapsula.com [encapsula.com]
- 5. researchgate.net [researchgate.net]
- 6. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. encapsula.com [encapsula.com]
- 9. avantiresearch.com [avantiresearch.com]
- 10. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bachem.com [bachem.com]
- 13. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 14. raineslab.com [raineslab.com]
- 15. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
Technical Support Center: 18:1 MPB PE Liposomes
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with 18:1 MPB PE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide]) liposomes, with a primary focus on preventing aggregation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in liposome (B1194612) formulations?
A1: this compound is a phospholipid containing two oleic acid tails (18:1) and a phosphoethanolamine headgroup modified with a maleimide (B117702) group via a phenylbutyramide linker.[1][2][3] The maleimide group is highly reactive towards thiol (sulfhydryl) groups, making this compound an essential component for covalently conjugating cysteine-containing peptides, proteins, or other thiol-modified molecules to the surface of liposomes.[4][5][6] This functionality is critical for developing targeted drug delivery systems and other advanced nanomedicine applications.[7]
Q2: What is the phase transition temperature (Tc) of this compound?
Q3: How does cholesterol affect the stability of this compound liposomes?
A3: Cholesterol is a crucial component for enhancing the stability of liposome formulations.[9][10][11] It modulates membrane fluidity, reduces permeability, and increases the packing of phospholipid molecules, which helps to prevent aggregation.[9][10] Including cholesterol, often at a molar ratio of around 30% of total lipids, can lead to more rigid and stable vesicles that can better withstand environmental stresses.[11][12]
Q4: Can I freeze my this compound liposome suspension for storage?
A4: Freezing liposome suspensions is generally not recommended as the formation of ice crystals can disrupt the lipid bilayer, leading to fusion, leakage of encapsulated contents, and aggregation upon thawing. Storage at 4°C is often preferred. If freezing is necessary, the inclusion of cryoprotectants like sucrose (B13894) or trehalose (B1683222) in the formulation should be considered to mitigate these effects.
Troubleshooting Guide: Liposome Aggregation
Problem: My this compound liposomes are aggregating immediately after preparation.
This is a common issue that can often be traced back to the formulation or preparation process. Below are potential causes and solutions.
| Potential Cause | Explanation & Recommended Solution |
| Incorrect Processing Temperature | All processing steps, especially hydration and extrusion, must be performed above the phase transition temperature (Tc) of the main lipid in the formulation. For example, when using POPC (Tc = -2°C) or DOPC (Tc = -17°C), processing can be done at room temperature.[8] For lipids with a higher Tc like DPPC (Tc = 41°C), all steps must be conducted at a temperature above 41°C to ensure proper lipid hydration and vesicle formation.[4] |
| High Lipid Concentration | Very high lipid concentrations increase the probability of vesicle collision and subsequent aggregation. If you observe immediate aggregation, consider reducing the total lipid concentration during preparation (e.g., to a range of 5-10 mg/mL).[4] |
| Suboptimal Buffer Conditions (pH & Ionic Strength) | The pH and ionic strength of the hydration buffer significantly impact liposome stability. For formulations containing negatively charged lipids (like MPB-PE), maintaining a neutral pH (around 7.0-7.4) is generally recommended.[5][7] Very low pH can alter headgroup conformation, while high ionic strength can screen surface charges, reducing the electrostatic repulsion that keeps vesicles separated and leading to aggregation.[13][14] |
| Presence of Divalent Cations | Divalent cations such as Ca²⁺ and Mg²⁺ can bind to negatively charged phospholipid headgroups, neutralizing the surface charge and inducing aggregation. If their presence is not required, prepare liposomes in a buffer free of divalent cations or consider adding a chelating agent like EDTA. |
Problem: My liposomes look fine after preparation but aggregate during storage or after conjugation.
Delayed aggregation is typically related to the inherent stability of the formulation over time or issues arising from the conjugation reaction.
| Parameter | Recommended Conditions & Impact on Stability | Zeta Potential (mV) Example |
| pH of Buffer | Optimal range is typically 6.5-7.5 for maleimide-thiol conjugation. The maleimide group is more stable against hydrolysis at a slightly acidic to neutral pH. Highly acidic or basic conditions can lead to hydrolysis of both the lipids and the maleimide ring, promoting aggregation.[7][15] | Liposomes with 5 mol% MPB-PE in a POPC/Cholesterol formulation exhibited a zeta potential of approximately -30 mV at pH 7.4.[9] |
| Ionic Strength | Low to moderate ionic strength (e.g., up to 150 mM NaCl) is generally acceptable. High ionic strength can shield the surface charge of the liposomes, reducing electrostatic repulsion and leading to aggregation.[13][14] | A decrease in the magnitude of zeta potential is expected with increasing ionic strength, making the liposomes more prone to aggregation. |
| Lipid Composition | Including cholesterol (e.g., 30 mol%) significantly enhances stability.[10][11] The inclusion of PEGylated lipids (e.g., DSPE-PEG2000) can provide a steric barrier that prevents aggregation, especially during protein conjugation. | The addition of negatively charged lipids like DOPG can increase the negative zeta potential, further enhancing stability through electrostatic repulsion.[9] |
| Storage Temperature | Store at 4°C. Avoid freezing. Storing below the lipid's Tc for extended periods can induce changes in vesicle structure and aggregation. | N/A |
Experimental Protocols & Methodologies
Protocol 1: Preparation of this compound Liposomes by Thin-Film Hydration and Extrusion
This protocol describes the preparation of unilamellar liposomes with a defined size.
-
Lipid Film Preparation:
-
In a round-bottom flask, combine the desired lipids (e.g., a mixture of POPC, cholesterol, and this compound in a 65:30:5 molar ratio) dissolved in an organic solvent like chloroform.[12]
-
Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask's inner surface.
-
Place the flask in a vacuum desiccator for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film by adding the desired aqueous buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4). The volume should result in a final total lipid concentration of 5-10 mg/mL.[4]
-
Agitate the flask by gentle swirling or vortexing. The hydration temperature must be kept above the phase transition temperature (Tc) of the lipid with the highest Tc in the mixture.[4] This process forms multilamellar vesicles (MLVs), resulting in a milky suspension.
-
-
Size Reduction (Extrusion):
-
Assemble a mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
-
Transfer the MLV suspension to the extruder.
-
Force the suspension through the membrane multiple times (typically 11-21 passes).[4] This process generates small unilamellar vesicles (SUVs) with a more uniform size distribution. The resulting solution should appear more translucent.[4]
-
-
Storage:
-
Store the final liposome suspension at 4°C. For best results, use within 1-2 weeks.[16]
-
Protocol 2: Characterization by Dynamic Light Scattering (DLS)
DLS is used to measure the hydrodynamic diameter and size distribution (Polydispersity Index, PDI) of the liposomes.
-
Sample Preparation:
-
Measurement:
-
Transfer the diluted sample to a clean DLS cuvette.
-
Place the cuvette in the DLS instrument.
-
Set the measurement parameters, including the dispersant (buffer) viscosity and refractive index, and the equilibration temperature (e.g., 25°C).
-
Perform the measurement, typically consisting of multiple runs averaged together.
-
-
Data Analysis:
-
The instrument's software will calculate the average particle size (Z-average diameter) and the PDI. A PDI value below 0.2 is generally indicative of a monodisperse and homogeneous liposome population.
-
Protocol 3: Characterization by Zeta Potential Measurement
Zeta potential is a measure of the surface charge of the liposomes and is a key indicator of colloidal stability.
-
Sample Preparation:
-
Measurement:
-
Load the diluted sample into a specialized zeta potential cell (e.g., a folded capillary cell), ensuring no air bubbles are trapped near the electrodes.[19]
-
Place the cell into the instrument.
-
Configure the measurement parameters, including temperature and dispersant properties.
-
The instrument applies an electric field and measures the velocity of the particles (electrophoretic mobility) to calculate the zeta potential.
-
-
Data Analysis:
-
The result is typically reported in millivolts (mV). A zeta potential with a magnitude greater than |20| mV (either positive or negative) generally indicates good electrostatic stability and a lower propensity for aggregation.[21]
-
Visualizations
Caption: Troubleshooting decision tree for this compound liposome aggregation.
References
- 1. Characterizing the size and concentration of liposomes using Multi-Angle Dynamic Light Scattering and Nanoparticle Tracking Analysis | Malvern Panalytical [malvernpanalytical.com]
- 2. avantiresearch.com [avantiresearch.com]
- 3. This compound powder Avanti Polar Lipids [sigmaaldrich.com]
- 4. dspacemainprd01.lib.uwaterloo.ca [dspacemainprd01.lib.uwaterloo.ca]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Peptide-Folding Triggered Phase Separation and Lipid Membrane Destabilization in Cholesterol-Rich Lipid Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Influence of cholesterol on liposome stability and on in vitro drug release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. diva-portal.org [diva-portal.org]
- 13. The effect of ionic strength on liposome-buffer and 1-octanol-buffer distribution coefficients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Preparation of unilamellar liposomes [protocols.io]
- 17. wyattfiles.s3-us-west-2.amazonaws.com [wyattfiles.s3-us-west-2.amazonaws.com]
- 18. Using light scattering to assess how phospholipid–protein interactions affect complex I functionality in liposomes - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D2CB00158F [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. azonano.com [azonano.com]
- 21. researchgate.net [researchgate.net]
common issues with 18:1 MPB PE solubility
Welcome to the technical support center for 18:1 MPB PE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide]). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the solubility and handling of this reagent.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a derivative of the phospholipid phosphatidylethanolamine (B1630911) (PE) that has been functionalized with a maleimide (B117702) group.[] This maleimide group allows for the covalent attachment of molecules containing a free sulfhydryl (thiol) group, such as peptides or proteins, to lipid bilayers.[] Its primary application is in the preparation of liposomes or other lipid-based nanoparticles for targeted drug delivery, diagnostics, and various biochemical assays where specific biomolecules are anchored to a lipid membrane surface.[][2]
Q2: In what solvents is this compound soluble?
A2: this compound is soluble in several organic solvents. According to the manufacturer, it is soluble in ethanol, DMSO, and a mixture of Chloroform (B151607):Methanol (B129727):Water (65:25:4) at a concentration of 5 mg/mL.[3] For the purpose of creating lipid films for liposome (B1194612) preparation, it is commonly dissolved in chloroform.[4][5]
Q3: How should I store this compound?
A3: this compound should be stored at -20°C.[][3] It is recommended to handle the compound under an inert atmosphere, such as nitrogen or argon, to minimize oxidation of the unsaturated oleoyl (B10858665) chains.
Q4: What is the significance of the maleimide group?
A4: The maleimide group is a thiol-reactive moiety. It reacts specifically with sulfhydryl groups (thiols) on molecules like cysteine-containing peptides or proteins to form a stable covalent bond. This reaction is crucial for conjugating these biomolecules to the surface of liposomes containing this compound.[][2]
Q5: At what pH is the maleimide group stable?
A5: The maleimide group can undergo hydrolysis, particularly at higher pH values. To prevent the hydrolysis of the maleimide group before conjugation, it is advisable to work at a slightly acidic to neutral pH (around pH 6.5-7.5). For instance, in some protocols, the lipid film hydration solution is adjusted to pH 5 to prevent maleimide hydrolysis.[6]
Troubleshooting Guides
Issue 1: Difficulty Dissolving this compound
Symptom: The lipid appears as a film or precipitate that does not dissolve in the chosen solvent.
Possible Causes & Solutions:
-
Incorrect Solvent: Ensure you are using a recommended solvent. For creating a stock solution, high-purity chloroform or a mixture of chloroform and methanol is often effective.
-
Insufficient Solvent: The concentration of the lipid may be too high for the volume of solvent used. Try adding more solvent to decrease the concentration.
-
Low Temperature: The solubility of lipids can decrease at lower temperatures. Gentle warming of the solution may aid in dissolution. However, be cautious with temperature to avoid degradation.
-
Inadequate Mixing: Ensure thorough mixing by vortexing or sonication. A bath sonicator can be particularly effective in breaking up small aggregates and facilitating dissolution.
Issue 2: Formation of Aggregates or Precipitate During Liposome Formulation
Symptom: The lipid solution becomes cloudy or forms visible aggregates during the hydration of the lipid film or upon extrusion.
Possible Causes & Solutions:
-
Poor Initial Lipid Film: An unevenly dried lipid film can lead to incomplete hydration. Ensure the organic solvent is thoroughly removed under a stream of inert gas and then under vacuum for at least 2 hours to form a thin, uniform film.[5]
-
Hydration Buffer Composition: The ionic strength or pH of the hydration buffer can influence lipid solubility and vesicle formation. Ensure the buffer is properly prepared and filtered.
-
Temperature of Hydration: Hydration should be performed above the phase transition temperature (Tc) of all lipids in the mixture. For this compound, which contains oleoyl chains, this is typically below room temperature, but for mixtures with saturated lipids, heating may be necessary.
-
Mechanical Agitation: Gentle agitation or vortexing during hydration can help in the formation of multilamellar vesicles (MLVs) which can then be processed into unilamellar vesicles.[5]
Issue 3: Liposome Aggregation After Conjugation with Thiolated Molecules
Symptom: The liposome suspension becomes visibly aggregated or an increase in particle size is observed after the addition of a cysteine-containing peptide or protein.
Possible Causes & Solutions:
-
Cross-linking between Liposomes: The conjugation process itself can sometimes lead to cross-linking between liposomes, causing aggregation.[7] This is a common issue when conjugating proteins to liposomes.
-
Inclusion of PEG-Lipids: Incorporating a small percentage (e.g., 2-5 mol%) of a PEGylated lipid (e.g., DSPE-PEG2000) into the liposome formulation can create a protective steric barrier on the surface of the liposomes. This barrier helps to prevent aggregation during and after the conjugation reaction.[7][8]
-
Optimization of Conjugation Conditions: The ratio of the thiolated molecule to the MPB-PE on the liposome surface can influence aggregation. It may be necessary to optimize this ratio to achieve efficient conjugation without causing aggregation.
-
Control of pH: Ensure the pH of the conjugation buffer is maintained within the optimal range for the maleimide-thiol reaction (pH 6.5-7.5) to ensure efficient conjugation without promoting side reactions or instability.
Data Presentation
Solubility of this compound
| Solvent | Concentration | Reference |
| Ethanol | 5 mg/mL | [3] |
| DMSO | 5 mg/mL | [3] |
| Chloroform:Methanol:Water (65:25:4) | 5 mg/mL | [3] |
| Chloroform | Commonly used for lipid film preparation | [4][5] |
Experimental Protocols
Protocol 1: Preparation of Liposomes Containing this compound by Thin-Film Hydration
-
Lipid Mixture Preparation: In a round-bottom flask, combine the desired lipids, including this compound (typically 1-5 mol%), dissolved in chloroform.
-
Film Formation: Evaporate the chloroform using a gentle stream of nitrogen gas while rotating the flask to create a thin, uniform lipid film on the inner surface.
-
Solvent Removal: Place the flask under high vacuum for at least 2 hours to remove any residual solvent.[5]
-
Hydration: Add the desired aqueous buffer (e.g., PBS, HEPES) to the flask. The buffer should be pre-warmed to a temperature above the phase transition temperature of the lipid mixture.
-
Vesicle Formation: Gently agitate the flask to hydrate (B1144303) the lipid film. This process will form multilamellar vesicles (MLVs). Vortexing for 1 minute can aid this process.[5]
-
Size Extrusion (Optional): To obtain unilamellar vesicles (LUVs) of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm). This is typically done using a mini-extruder device.
-
Storage: Store the prepared liposomes at 4°C.
Protocol 2: Conjugation of a Thiolated Peptide to this compound-Containing Liposomes
-
Prepare Liposomes: Prepare liposomes containing this compound according to Protocol 1.
-
Prepare Peptide Solution: Dissolve the cysteine-containing peptide in a suitable conjugation buffer (e.g., HEPES buffer, pH 7.0). If the peptide is stored with a reducing agent, it may need to be removed prior to conjugation.
-
Conjugation Reaction: Add the peptide solution to the liposome suspension. The molar ratio of peptide to this compound should be optimized for the specific application.
-
Incubation: Incubate the reaction mixture at room temperature for 2-4 hours with gentle mixing. The reaction can also be carried out overnight at 4°C.
-
Quenching (Optional): To quench any unreacted maleimide groups, a small molecule thiol such as cysteine or β-mercaptoethanol can be added to the mixture.
-
Purification: Remove unconjugated peptide from the liposome suspension using methods such as dialysis or size exclusion chromatography.
Visualizations
Caption: Workflow for preparing and conjugating peptides to this compound liposomes.
Caption: Troubleshooting logic for post-conjugation liposome aggregation.
References
- 2. Role of Lipids and Divalent Cations in Membrane Fusion Mediated by the Heptad Repeat Domain 1 of Mitofusin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. avantiresearch.com [avantiresearch.com]
- 4. diva-portal.org [diva-portal.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. biorxiv.org [biorxiv.org]
- 7. liposomes.ca [liposomes.ca]
- 8. files.core.ac.uk [files.core.ac.uk]
Technical Support Center: Optimizing 18:1 MPB PE Conjugation Reactions
Welcome to the technical support center for improving the yield and consistency of your 18:1 MPB PE conjugation reactions. This guide provides answers to frequently asked questions, detailed troubleshooting steps, and optimized protocols to assist researchers, scientists, and drug development professionals in achieving successful conjugation outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is my conjugation yield low or non-existent?
Low conjugation efficiency is a common issue that can typically be traced back to one of three areas: the integrity of your reagents, the reaction conditions, or the experimental design. A systematic check of the following factors will help identify the root cause:
-
Maleimide (B117702) Instability : The maleimide group on the this compound is susceptible to hydrolysis in aqueous solutions, especially at neutral to high pH. This hydrolysis renders the lipid unable to react with thiols.[1][2]
-
Thiol Oxidation : The thiol (sulfhydryl) group on your molecule of interest can readily oxidize to form disulfide bonds, which are unreactive with maleimides.[1] This process can be accelerated by the presence of dissolved oxygen or divalent metal ions in your buffers.[1]
-
Suboptimal pH : The reaction pH is critical. The ideal range for maleimide-thiol conjugation is 6.5-7.5.[1] Below this range, the reaction rate slows considerably, and above it, side reactions and maleimide hydrolysis become more prominent.[1][3]
-
Incorrect Stoichiometry : The molar ratio of this compound to your thiol-containing molecule significantly impacts the yield. An insufficient amount of the maleimide lipid or, conversely, excessive dilution can lead to poor results.[1][2]
Q2: What is the optimal pH for the reaction and why?
The optimal pH range for the maleimide-thiol reaction is 6.5-7.5.[1] Within this range, the thiol group is sufficiently deprotonated to its reactive thiolate anion form, while the maleimide group remains relatively stable.[1]
-
Below pH 6.5 : The reaction rate decreases because the concentration of the reactive thiolate anion is lower.[1]
-
Above pH 7.5 : The rate of maleimide hydrolysis increases significantly. Furthermore, side reactions with primary amines, such as the ε-amino group of lysine (B10760008) residues, become more competitive.[1] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high specificity.[1]
Q3: How should I handle and store my this compound and thiol-containing molecules?
Proper handling and storage are critical to preserving the reactivity of your reagents.
-
This compound : It is recommended to store the lipid in a dry, inert atmosphere at -20°C. For experiments, dissolve the required amount in an anhydrous organic solvent like DMSO or DMF immediately before adding it to the aqueous reaction buffer.[1] If temporary aqueous storage is unavoidable, use a slightly acidic buffer (pH 6.0-6.5) and store at 4°C for very short periods.[1]
-
Thiol-Containing Molecules : To prevent oxidation, prepare solutions using degassed buffers.[1] The inclusion of a chelating agent such as EDTA (1-5 mM) can sequester metal ions that catalyze disulfide bond formation.[1] For long-term storage, molecules with free thiols should be stored under conditions that minimize oxidation.
Q4: What molar ratio of maleimide (this compound) to thiol should I use?
The optimal molar ratio is system-dependent and often requires empirical optimization.[1][2]
-
For small molecules and peptides : A 10- to 20-fold molar excess of the maleimide reagent is a common starting point to drive the reaction to completion.[1]
-
For larger proteins or nanoparticles : Steric hindrance can be a factor.[1] Optimization is crucial. For example, studies have shown an optimal maleimide-to-thiol ratio of 2:1 for the small peptide cRGDfK, whereas a 5:1 ratio was optimal for the larger 11A4 nanobody.[2][4]
Q5: My final conjugate is not stable. What could be the cause?
The thioether bond formed between a maleimide and a thiol can undergo a retro-Michael reaction, leading to dissociation of the conjugate.[5] This reversibility is a known issue, particularly in the presence of other thiols like glutathione, which is abundant in biological systems.[5] Strategies to improve stability include designing the conjugate to undergo a stabilizing transcyclization reaction after the initial conjugation.[5]
Q6: Are there any known side reactions I should be aware of?
Yes, two primary side reactions can occur:
-
Reaction with Amines : At pH values above 7.5, maleimides can react with primary amines (e.g., lysine residues).[1] Sticking to the recommended pH range of 6.5-7.5 minimizes this.[1]
-
Thiazine (B8601807) Rearrangement : If your peptide has an unprotected N-terminal cysteine, a side reaction can occur, leading to a thiazine derivative.[1][6] This is more prominent at physiological or higher pH.[1] To avoid this, perform the conjugation at a more acidic pH (e.g., pH 5.0-6.0) or acetylate the N-terminal cysteine.[1][6]
Troubleshooting Guide
If you are experiencing low conjugation yield, follow this logical workflow to diagnose the issue.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dspace.library.uu.nl [dspace.library.uu.nl]
- 5. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bachem.com [bachem.com]
Technical Support Center: Purification of 18:1 MPB PE Conjugated Proteins
Welcome to the technical support center for the purification of proteins conjugated with 18:1 MPB PE (4-(N-Maleimidophenyl)butyrate-1,2-dioleoyl-sn-glycero-3-phosphoethanolamine). This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice, frequently asked questions, and detailed protocols to navigate the complexities of purifying these lipid-protein conjugates.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in protein conjugation?
A: this compound is a lipid molecule with a phosphoethanolamine (PE) headgroup, two oleic acid (18:1) tails, and a maleimide-phenyl-butyrate (MPB) linker.[1] The maleimide (B117702) group reacts specifically with free sulfhydryl (thiol) groups, typically from cysteine residues on a protein, to form a stable covalent bond. This process is often used to anchor proteins to liposomes or other lipid-based nanostructures for applications like drug delivery, vaccine development, and studying protein-membrane interactions.[2]
Q2: What are the primary challenges when purifying this compound conjugated proteins?
A: The main challenges stem from the amphipathic nature of the resulting conjugate, which possesses both the hydrophilic properties of the protein and the hydrophobic characteristics of the lipid tails. Key difficulties include:
-
Aggregation: The hydrophobic lipid tails can cause the conjugates to aggregate, especially in aqueous buffers, leading to loss of function and difficulty in purification.[3][4][5]
-
Separation of Unconjugated Species: It is critical to remove both unconjugated (free) protein and excess unconjugated this compound from the final product.
-
Maintaining Stability: The purification process must be gentle enough to preserve the protein's native conformation and biological activity.[3]
Q3: Which chromatography techniques are most effective for purifying these conjugates?
A: A multi-step chromatography approach is typically required.
-
Size-Exclusion Chromatography (SEC): This is a crucial technique for this type of purification. It separates molecules based on their size (hydrodynamic radius).[6] SEC is highly effective at separating the large protein-lipid conjugate from smaller, unconjugated proteins and excess free this compound.[7][8] It can also be used to remove aggregates, which elute in the void volume.
-
Affinity Chromatography (AC): If the protein has an affinity tag (e.g., His-tag, Strep-tag), AC can be a powerful initial capture step to isolate the protein (both conjugated and unconjugated) from the crude reaction mixture.[9][10] However, a subsequent SEC step is usually necessary to remove unconjugated protein and lipids.
Q4: How can I prevent my protein conjugate from aggregating during purification?
A: Protein aggregation is a common issue that can be mitigated by optimizing buffer conditions.[11][12] Consider the following strategies:
-
Use of Additives: Including certain excipients in your buffers can enhance stability. Common additives include non-ionic detergents (e.g., Tween-20, Triton X-100 at low concentrations), glycerol (B35011) (5-10%), and sugars (e.g., sucrose, trehalose).[11][13]
-
Optimize pH and Salt Concentration: Proteins are often least soluble at their isoelectric point (pI). Ensure your buffer pH is at least one unit away from the protein's pI.[11] Adjusting the ionic strength with salts like NaCl can also help prevent aggregation.[5][11]
-
Maintain Low Protein Concentration: High protein concentrations can promote aggregation. If possible, perform purification steps with more dilute samples.[11]
Q5: How can I confirm that the conjugation and subsequent purification were successful?
A: A combination of analytical techniques should be used:
-
SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis can be used to visualize the increase in molecular weight of the protein after conjugation with the lipid. You should see a band shift upwards compared to the unconjugated protein.
-
UV-Vis Spectroscopy: To quantify the amount of protein and lipid in the conjugate, you can use UV-Vis spectrophotometry.[14]
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and can be used to confirm the presence of the larger conjugate and the absence of aggregates.[14]
-
Mass Spectrometry (MS): For a precise characterization, MS can confirm the exact mass of the conjugate, verifying the number of lipid molecules attached to each protein.[15]
Troubleshooting Guide
This guide addresses specific problems that may arise during the purification workflow.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Final Conjugate | Inefficient Conjugation Reaction: Suboptimal pH for the maleimide-thiol reaction; insufficient molar excess of lipid; protein's cysteine residue is not accessible. | - Ensure reaction buffer pH is between 6.5 and 7.5. - Increase the molar ratio of this compound to protein. - Consider gentle denaturation/renaturation steps to expose the cysteine residue. |
| Loss of Protein During Chromatography: Non-specific binding to the column matrix; conjugate is too large for the column pores (SEC). | - Add a low concentration of a non-ionic detergent (e.g., 0.01% Tween-20) to buffers. - For SEC, select a column with a larger pore size appropriate for the expected size of the conjugate.[8] | |
| Protein Aggregation During Purification | Buffer Conditions: pH is too close to the protein's pI; insufficient ionic strength; absence of stabilizing agents.[11] | - Adjust buffer pH to be at least 1 unit away from the protein's pI.[11] - Optimize NaCl concentration (try a gradient from 50 mM to 500 mM). - Add stabilizing excipients like 5% glycerol, 50 mM L-arginine, or 0.02% Tween-20 to all buffers.[11][13] |
| High Protein Concentration: Crowding effect leads to intermolecular hydrophobic interactions. | - Dilute the sample before loading it onto the column.[11] - Perform purification at a lower temperature (e.g., 4°C) to slow down the aggregation process.[11] | |
| Contamination with Unconjugated Protein | Inefficient Separation: Poor resolution during Size-Exclusion Chromatography (SEC). | - Optimize SEC conditions: reduce the flow rate, increase the column length, or choose a resin with better resolution in the desired molecular weight range.[8] - If the protein has an affinity tag, perform an affinity chromatography step after conjugation. The bulkier conjugate may have a different binding/elution profile than the unconjugated protein. |
| Contamination with Free this compound | Poor SEC Resolution: The molecular weight of the free lipid micelles is too close to that of the protein. | - Ensure the SEC column has a low molecular weight cut-off to effectively separate small molecules.[6] - Perform a buffer exchange or dialysis step using a membrane with a molecular weight cut-off (MWCO) well above the lipid's molecular weight but below the protein's. |
| High Backpressure During Chromatography | Clogged Column: Precipitated/aggregated protein has clogged the column frit or resin.[16] High Sample Viscosity: Sample is too concentrated or contains cellular debris.[16] | - Centrifuge (e.g., at >14,000 x g for 10 min) and filter (0.22 µm filter) the sample immediately before loading.[16] - Dilute the sample to reduce viscosity. - If the column is clogged, follow the manufacturer's instructions for cleaning and regeneration.[16] |
Experimental Protocols & Methodologies
Protocol 1: General Purification Workflow
This protocol outlines a standard two-step chromatography process for purifying a His-tagged protein conjugated with this compound.
Caption: General workflow for purifying this compound conjugated proteins.
Protocol 2: Size-Exclusion Chromatography (SEC) Methodology
-
Column Selection: Choose a SEC column with a fractionation range suitable for separating your target conjugate from potential aggregates and unconjugated components. For a ~50 kDa protein, a column effective in the range of 10-600 kDa would be appropriate.
-
Buffer Preparation: Prepare a running buffer that promotes the stability of your conjugate. A typical buffer is 20 mM HEPES or phosphate, 150 mM NaCl, pH 7.4. Add 5% glycerol if aggregation is a concern. Degas the buffer thoroughly.
-
System Equilibration: Equilibrate the SEC column with at least two column volumes of running buffer at the intended flow rate (e.g., 0.5 mL/min for an analytical column).
-
Sample Preparation: Concentrate the eluate from the affinity step if necessary, but avoid over-concentration to prevent aggregation. Centrifuge the sample at >14,000 x g for 10 minutes and filter through a 0.22 µm syringe filter.
-
Injection and Elution: Inject a sample volume that is typically 0.5-2% of the total column volume. Elute with the running buffer and collect fractions.
-
Analysis: Analyze the collected fractions using SDS-PAGE and UV absorbance at 280 nm to identify which fractions contain the purified conjugate, aggregates, and unconjugated protein.
Visualizations
Troubleshooting Aggregation
This decision tree helps diagnose and solve issues with protein conjugate aggregation.
Caption: Troubleshooting decision tree for protein aggregation issues.
Principle of Size-Exclusion Chromatography (SEC)
This diagram illustrates how SEC separates molecules based on size.
Caption: Separation principle of Size-Exclusion Chromatography (SEC).
References
- 1. MPB PE | AxisPharm [axispharm.com]
- 2. “Target-and-release” nanoparticles for effective immunotherapy of metastatic ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Membrane Protein Research: Challenges & New Solutions - Creative Proteomics [creative-proteomics.com]
- 4. betalifesci.com [betalifesci.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. Size Exclusion Chromatography (SEC) Service - Creative Proteomics [creative-proteomics.com]
- 7. trace.tennessee.edu [trace.tennessee.edu]
- 8. polylc.com [polylc.com]
- 9. ualberta.ca [ualberta.ca]
- 10. Optimization and validation of analytical affinity chromatography for the in-process monitoring and quantification of peptides containing a C-tag - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 13. researchgate.net [researchgate.net]
- 14. Characterizing the Surface Coverage of Protein-Gold Nanoparticle Bioconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Troubleshooting Methods for Purification of MBP-Tagged Recombinant Proteins [sigmaaldrich.com]
side reactions of 18:1 MPB PE and how to minimize them
Welcome to the technical support center for 18:1 MPB PE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide]). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this thiol-reactive lipid and to help troubleshoot potential side reactions during bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a functionalized lipid where a maleimide (B117702) group is attached to the headgroup of a phosphoethanolamine (PE) lipid with two oleic acid (18:1) tails.[1][2][3] Its primary application is in the formation of liposomes or nanoparticles for targeted drug delivery.[1][2] The maleimide group allows for the covalent conjugation of thiol-containing molecules, such as peptides, proteins, or antibodies, to the surface of these lipid-based carriers.[2]
Q2: What is the chemical basis for the reaction between this compound and a thiol-containing molecule?
A2: The reaction is a Michael addition, where the thiol group (sulfhydryl group, -SH) of a cysteine residue acts as a nucleophile and attacks the electron-deficient double bond of the maleimide ring.[4] This forms a stable thioether bond, covalently linking the molecule to the lipid.[4] This reaction is highly selective for thiols, especially when carried out at a pH between 6.5 and 7.5.[5][6][7]
Q3: My conjugation efficiency is low. What are the possible causes?
A3: Low conjugation efficiency can be due to several factors:
-
Maleimide Hydrolysis: The maleimide ring on this compound can be hydrolyzed in aqueous solutions, rendering it inactive. This hydrolysis is more rapid at higher pH.[5][7] It is recommended to prepare aqueous solutions of maleimide-containing reagents immediately before use.[5]
-
Thiol Oxidation: The thiol groups on your molecule of interest may have oxidized to form disulfide bonds, which are unreactive with maleimides.[8]
-
Incorrect pH: The optimal pH for the thiol-maleimide reaction is between 6.5 and 7.5.[5][6] At lower pH, the reaction rate is significantly slower, while at higher pH, side reactions with amines and hydrolysis are more prevalent.[5]
-
Inaccessible Thiols: The thiol groups on your protein or peptide might be sterically hindered and not accessible for conjugation.
Q4: How can I confirm that my thiol groups are available for conjugation?
A4: You can quantify the number of free thiols in your sample using Ellman's reagent (DTNB), which reacts with free sulfhydryl groups to produce a colored product that can be measured spectrophotometrically at 412 nm.[8]
Q5: How can I improve the in vivo stability of my conjugate and prevent payload loss?
A5: The thioether bond formed can be reversible through a retro-Michael reaction, especially in environments with high concentrations of other thiols like glutathione (B108866) in vivo.[5] To increase stability, you can perform a post-conjugation hydrolysis of the thiosuccinimide ring by incubating the conjugate at a pH of 8.5-9.0.[5][9] This ring-opened product is more stable and less susceptible to thiol exchange.[9][10]
Troubleshooting Guide: Side Reactions and Minimization Strategies
This guide outlines the common side reactions encountered during this compound conjugation and provides strategies to minimize them.
| Side Reaction | Description | Consequences | Minimization Strategies |
| Maleimide Hydrolysis | The maleimide ring opens upon reaction with water, forming an unreactive maleamic acid.[7] | Loss of reactivity of this compound, leading to low conjugation yield. | - Prepare this compound solutions in a dry, biocompatible organic solvent like DMSO or DMF and add to the aqueous reaction buffer immediately before starting the conjugation.[5] - Perform the conjugation reaction at a slightly acidic to neutral pH (6.5-7.5) to slow down the rate of hydrolysis.[5][8] - For long-term storage, keep maleimide-functionalized lipids at low temperatures (-20°C) in a dry environment. |
| Reaction with Amines | At pH values above 7.5, the primary amine groups of lysine (B10760008) residues can react with the maleimide.[5][7] | Loss of selectivity, leading to a heterogeneous product with modifications at unintended sites. | - Maintain the reaction pH strictly between 6.5 and 7.5, where the reaction with thiols is approximately 1,000 times faster than with amines.[6][7] |
| Retro-Michael Reaction (Thiol Exchange) | The thioether bond is reversible and the conjugated molecule can be exchanged with other thiols present in the solution or in vivo (e.g., glutathione).[5][7] | Loss of the conjugated payload, leading to off-target effects and reduced efficacy. | - After the initial conjugation, induce hydrolysis of the thiosuccinimide ring by raising the pH to 8.5-9.0 to form a more stable, ring-opened structure.[5][9] - Use "self-hydrolyzing" maleimide derivatives if available, which are designed to rapidly hydrolyze after conjugation.[11] |
| Thiazine (B8601807) Rearrangement | With peptides or proteins having an N-terminal cysteine, the initial conjugate can undergo an intramolecular rearrangement to form a stable six-membered thiazine ring.[4][5] | Formation of a different, potentially inactive, conjugate isomer, complicating product characterization and purification.[4] | - Perform the conjugation at a more acidic pH (e.g., pH 5.0) to keep the N-terminal amine protonated and less nucleophilic.[4] - If possible, avoid using peptides with an N-terminal cysteine for conjugation.[4] - Acetylation of the N-terminal cysteine can also prevent this side reaction.[4] |
Experimental Protocols
Protocol 1: Reduction of Disulfide Bonds in Proteins
This protocol is for reducing disulfide bonds to generate free thiols for conjugation.
Materials:
-
Protein solution in a degassed buffer (e.g., PBS, pH 7.2)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Desalting column
Procedure:
-
Prepare the protein solution in a degassed buffer to prevent re-oxidation of thiols.
-
Add a 10-100 fold molar excess of TCEP to the protein solution.
-
Incubate the reaction mixture for 20-30 minutes at room temperature.
-
If necessary, remove the excess TCEP using a desalting column to prevent it from reacting with the maleimide.
Protocol 2: General Protocol for Conjugation of a Thiol-Containing Protein to this compound Liposomes
Materials:
-
Pre-formed liposomes containing this compound
-
Thiol-containing protein (with reduced disulfide bonds)
-
Reaction buffer (e.g., PBS, pH 7.0)
-
Quenching reagent (e.g., cysteine or 2-mercaptoethanol)
-
Size-exclusion chromatography (SEC) column
Procedure:
-
Dissolve the this compound-containing liposomes in the reaction buffer.
-
Add the thiol-containing protein to the liposome (B1194612) solution. A 10-20 fold molar excess of the maleimide lipid to the protein is a common starting point, but this should be optimized.
-
Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight with gentle mixing.
-
To quench the reaction, add a small molecule thiol like cysteine to react with any unreacted maleimide groups.
-
Purify the resulting conjugate using a size-exclusion chromatography column to separate the protein-conjugated liposomes from unreacted protein and quenching reagent.
-
Monitor the elution profile using UV absorbance at 280 nm. The conjugate will typically elute first.
-
Pool the fractions containing the purified conjugate.
Protocol 3: Post-Conjugation Hydrolysis for Increased Stability
This protocol is for increasing the stability of the conjugate by hydrolyzing the thiosuccinimide ring.
Materials:
-
Purified this compound conjugate
-
Buffer with pH 8.5-9.0 (e.g., borate (B1201080) buffer)
-
Neutralization buffer (e.g., PBS, pH 7.4)
-
Mass spectrometer (for monitoring)
Procedure:
-
After purification of the conjugate, adjust the pH of the solution to 8.5-9.0 using the appropriate buffer.
-
Incubate the mixture at room temperature or 37°C.
-
Monitor the ring-opening by mass spectrometry until the hydrolysis is complete.
-
Re-neutralize the solution to a physiological pH for storage or downstream applications.
Visualizations
Caption: Desired reaction pathway and potential side reactions in this compound conjugation.
Caption: Troubleshooting workflow for low conjugation yield with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS: 384835-49-8 | AxisPharm [axispharm.com]
- 3. avantiresearch.com [avantiresearch.com]
- 4. bachem.com [bachem.com]
- 5. benchchem.com [benchchem.com]
- 6. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. benchchem.com [benchchem.com]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 10. pubs.acs.org [pubs.acs.org]
- 11. creativepegworks.com [creativepegworks.com]
Technical Support Center: 18:1 MPB PE Reaction Kinetics
This technical support center is designed for researchers, scientists, and drug development professionals utilizing 18:1 MPB PE for bioconjugation. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments, with a specific focus on the impact of temperature on reaction kinetics.
Effect of Temperature on Reaction Kinetics and Stability
Temperature is a critical parameter in the maleimide-thiol conjugation reaction involving this compound. It directly influences the reaction rate and the stability of the maleimide (B117702) group. The following tables summarize the general effects of temperature on reaction times and the stability of maleimide-functionalized molecules.
Table 1: Effect of Temperature on Maleimide-Thiol Reaction Time
| Temperature | Typical Reaction Time | Notes |
| 4°C | 8 - 16 hours (Overnight) | Recommended for sensitive proteins to minimize degradation. Reaction kinetics are significantly slower.[1][2] |
| Room Temperature (20-25°C) | 30 minutes - 2 hours | Offers faster reaction kinetics and is a common starting point for many protocols.[1] |
| 37°C | ~30 minutes | Can be used to accelerate the reaction, but may not be suitable for all biomolecules due to potential degradation.[1] |
Table 2: Effect of Temperature on Maleimide Stability
| Temperature | Storage Duration | Approximate Loss of Reactivity |
| 4°C | 7 days | ~10% |
| 20°C | 7 days | ~40% |
Data based on storage of maleimide-functionalized nanoparticles.[2][3]
Experimental Protocols
Protocol: Assessing the Effect of Temperature on Conjugation Efficiency
This protocol outlines a general method to determine the optimal temperature for the conjugation of a thiol-containing molecule (e.g., a cysteine-containing peptide) to liposomes containing this compound.
1. Materials:
-
Liposomes containing a known molar percentage of this compound.
-
Thiol-containing molecule (e.g., peptide, protein).
-
Reaction Buffer: Degassed phosphate-buffered saline (PBS), HEPES, or Tris buffer (10-100 mM) with a pH of 6.5-7.5.[1] It is crucial to use a buffer free of thiols.[1]
-
Reducing Agent (optional, for proteins with disulfide bonds): Tris(2-carboxyethyl)phosphine (TCEP). TCEP is recommended as it does not contain a thiol group and does not need to be removed before the conjugation reaction.[1]
-
Quenching Reagent: A small molecule thiol such as cysteine or 2-mercaptoethanol.[2]
-
Analytical equipment for quantification (e.g., HPLC, mass spectrometer, fluorescence spectrophotometer if using a fluorescently-labeled thiol).
2. Procedure:
-
Preparation of Thiol-Containing Molecule:
-
If the molecule is a protein with disulfide bonds, reduction is necessary. Dissolve the protein in the reaction buffer and add a 10-100 fold molar excess of TCEP. Incubate at room temperature for 20-30 minutes.
-
-
Conjugation Reaction:
-
Divide the liposome (B1194612) solution into separate reaction vessels for each temperature to be tested (e.g., 4°C, 20°C, 37°C).
-
Add the thiol-containing molecule to each reaction vessel. A 10-20 fold molar excess of the maleimide lipid is a common starting point.[1][2]
-
Incubate the reactions at their respective temperatures for a predetermined time course (e.g., samples taken at 30 min, 1 hr, 2 hr, 4 hr, and overnight).
-
-
Quenching the Reaction:
-
At each time point, add a small molecule thiol (e.g., cysteine) to react with any excess maleimide and stop the conjugation reaction.[2]
-
-
Analysis:
Visualizations
Caption: Experimental workflow for assessing the effect of temperature on conjugation efficiency.
Caption: Troubleshooting guide for low conjugation efficiency in this compound reactions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the this compound reaction?
A1: The optimal pH range for the maleimide-thiol conjugation is between 6.5 and 7.5.[1][4] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[1][4] Below pH 6.5, the reaction rate slows down, while above pH 7.5, the maleimide group becomes more susceptible to hydrolysis and side reactions with amines (e.g., lysine (B10760008) residues) increase.[1]
Q2: My conjugation efficiency is low. What are the possible causes and solutions?
A2: Low conjugation efficiency can be due to several factors:
-
Maleimide Hydrolysis: The maleimide ring can hydrolyze, especially at pH values above 7.5, rendering it inactive.[1] Always prepare aqueous solutions of maleimide-containing lipids immediately before use and perform the reaction within the optimal pH range.[4]
-
Thiol Oxidation: Thiol groups can oxidize to form disulfide bonds, which do not react with maleimides.[2] To prevent this, degas your buffers and consider adding a chelating agent like EDTA to sequester metal ions that can catalyze oxidation.[2] If your protein has existing disulfide bonds, they must be reduced prior to conjugation.
-
Suboptimal Reaction Conditions: Ensure the pH is within the 6.5-7.5 range and consider the reaction temperature and time.[1] If you are working at 4°C, a longer incubation time is necessary.[1]
-
Incorrect Stoichiometry: An insufficient amount of the maleimide lipid can lead to incomplete conjugation. A 10-20 fold molar excess of the maleimide reagent is a common starting point.[2]
Q3: Can I store my this compound-containing liposomes in an aqueous buffer?
A3: It is not recommended to store maleimide-containing products in aqueous solutions for extended periods due to the risk of hydrolysis.[4] If aqueous storage is necessary, use a buffer with a slightly acidic pH (6.0-6.5) and store at 4°C for short durations.[2] For long-term storage, it is best to store the maleimide-functionalized lipid as a powder or in a dry, biocompatible organic solvent like DMSO or DMF at -20°C.[4]
Q4: My final conjugate is not stable. What could be the cause?
A4: The thiosuccinimide bond formed between the maleimide and the thiol can undergo a retro-Michael reaction, leading to deconjugation.[5] This is more likely to occur in the presence of other thiols. To increase stability, the thiosuccinimide ring can be intentionally hydrolyzed after conjugation by incubating at a slightly alkaline pH (e.g., pH 9.0 for a short period).[2] The resulting ring-opened product is more stable.[2]
Q5: What are some recommended buffers for the conjugation reaction?
A5: Phosphate-buffered saline (PBS), Tris, and HEPES buffers at a concentration of 10-100 mM are commonly used for maleimide-thiol conjugations.[1] It is essential to use buffers that do not contain any thiol-containing compounds.[1]
References
Technical Support Center: Scaling Up 18:1 MPB PE Liposome Production
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides guidance on the common challenges encountered when scaling up the production of liposomes containing 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide], or 18:1 MPB PE. This functionalized lipid is critical for conjugating thiol-containing molecules, such as peptides, antibodies, or DNA fragments, to the liposome (B1194612) surface for targeted delivery.[1][2] This guide offers troubleshooting advice, frequently asked questions, and detailed protocols to facilitate a smooth transition from bench-scale to larger-scale production.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up liposome production in general?
A1: The main difficulties in manufacturing liposomes on a large scale include ensuring batch-to-batch consistency, maintaining low polydispersity (uniform size), achieving high encapsulation efficiency, removing residual organic solvents, and preventing liposome aggregation or fusion during storage.[3][4][5] High production costs and the complexity of standardizing new protocols also present significant hurdles for industrial application.[3]
Q2: Are there specific challenges related to the inclusion of this compound?
A2: Yes. The maleimide (B117702) group of this compound is highly reactive towards thiols, which is its intended function.[6] However, this reactivity also makes it susceptible to hydrolysis (reaction with water), especially at neutral to high pH, which can deactivate it for subsequent conjugation steps. During scale-up, longer processing times and localized pH or temperature variations can increase the risk of this degradation. Ensuring the stability of the maleimide group throughout the production process is a critical challenge.
Q3: Which methods are most suitable for the large-scale production of this compound liposomes?
A3: While traditional methods like thin-film hydration are common at the lab scale, they are difficult to scale up directly.[3] For industrial production, methods like high-pressure homogenization and extrusion are widely used as they offer better control over particle size and can be operated continuously or in large batches.[3][7] Solvent-free methods using high-shear mixing followed by microfluidization are also gaining traction as they are scalable and avoid the challenges of residual organic solvents.[8][9] Microfluidic-based techniques provide excellent control over liposome characteristics but scaling them up for large volumes can be a limitation.[3][5]
Q4: How can I ensure high conjugation efficiency to the MPB-PE group after scaling up liposome production?
A4: To maximize conjugation efficiency, the liposome production process should be optimized to protect the maleimide group. This includes maintaining the pH of buffer systems below 7.0 (ideally 6.5-7.0) during and after liposome formation. The conjugation reaction itself should be performed as soon as possible after the liposomes are produced. Additionally, the thiol-containing ligand must be free and active; pre-treating it with a reducing agent like TCEP can be beneficial.[6]
Q5: What are the critical quality control (QC) parameters to monitor during scale-up?
A5: Key QC parameters include:
-
Particle Size and Polydispersity Index (PDI): To ensure uniformity and predict in vivo behavior.
-
Zeta Potential: To assess surface charge and predict colloidal stability.[10]
-
Encapsulation Efficiency: To determine the amount of drug or active agent successfully loaded.
-
Lipid Purity and Integrity: To check for lipid degradation.
-
Availability of Reactive Maleimide Groups: To confirm the potential for successful conjugation.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Ligand Conjugation Efficiency | 1. Hydrolysis of the maleimide group due to high pH (>7.5) or extended processing times. 2. Oxidation of the thiol group on the targeting ligand. 3. Steric hindrance on the liposome surface. | 1. Maintain pH of all buffers between 6.5 and 7.5. Minimize time between liposome production and the conjugation step. 2. Prepare the ligand solution fresh. Consider pre-treating the thiol-containing ligand with a mild reducing agent (e.g., TCEP). 3. If using PEGylated lipids, ensure the PEG chain length does not shield the MPB-PE headgroup. |
| Inconsistent Particle Size / High Polydispersity Index (PDI) | 1. Inconsistent pressure or flow rate during homogenization or extrusion.[9] 2. Clogged or damaged extrusion membranes or homogenizer components. 3. Inefficient initial hydration of the lipid mixture. | 1. Calibrate and monitor homogenization/extrusion equipment to ensure consistent operation.[9] 2. Regularly inspect and replace membranes or parts as needed. 3. Optimize the hydration step by controlling temperature (above the lipid transition temperature) and mixing speed. |
| Liposome Aggregation During or After Production | 1. Insufficient surface charge (Zeta potential near zero). 2. High lipid concentration. 3. Changes in buffer ionic strength or pH post-production. | 1. Incorporate a charged lipid (e.g., DOPS, DOPG) into the formulation to increase electrostatic repulsion.[10] 2. Evaluate the effect of lipid concentration on stability and dilute if necessary. 3. Ensure the final buffer composition is optimized for stability. Perform buffer exchange using methods like tangential flow filtration. |
| Low or Variable Encapsulation Efficiency | 1. Drug/API properties (e.g., poor solubility in the aqueous or lipid phase). 2. Non-optimal lipid composition affecting membrane permeability. 3. Leakage during downstream processing (e.g., extrusion, dialysis).[11] | 1. For hydrophilic drugs, use remote loading techniques (e.g., pH or ammonium (B1175870) sulfate (B86663) gradients). For hydrophobic drugs, ensure they are fully solubilized with lipids in the initial step.[8] 2. Incorporate cholesterol to decrease membrane fluidity and improve stability.[7] 3. Optimize processing parameters (e.g., pressure, temperature). Select a dialysis membrane with an appropriate molecular weight cutoff to retain the liposomes while removing unencapsulated drug. |
| Residual Organic Solvent Above Acceptable Limits | 1. Inefficient solvent removal process (e.g., rotary evaporation, dialysis). 2. Use of solvents with high boiling points. | 1. Increase the duration or vacuum of the evaporation step. For purification, tangential flow filtration (TFF) is often more efficient and scalable than traditional dialysis.[11] 2. Whenever possible, use solvents like ethanol (B145695) that are easier to remove and have lower toxicity. Consider scalable solvent-free production methods.[8][9] |
Quantitative Data Summary
The choice of a scale-up method significantly impacts the final characteristics of the liposome product. The following table summarizes typical performance metrics for common production techniques.
| Production Method | Typical Batch Size | Mean Particle Size (nm) | Polydispersity Index (PDI) | Key Advantage(s) | Key Disadvantage(s) |
| High-Shear Mixing + Microfluidization | Milliliters to >10 Liters | 95 - 120 nm[9] | < 0.2[8][9] | Scalable, solvent-free potential, rapid processing.[8] | Requires specialized high-pressure equipment. |
| Thin-Film Hydration + Extrusion | Milliliters to Liters | 60 - 200 nm[5] | 0.1 - 0.2[5] | Well-established, good size control via extrusion.[3] | Difficult to scale, potential for residual solvent.[3][10] |
| Microfluidics | Microliters to Milliliters/min | 50 - 200 nm | < 0.2 | High reproducibility, precise control over size.[7] | Low throughput, potential for channel clogging.[3][5] |
| Reverse Phase Evaporation | Milliliters to Liters | > 200 nm | > 0.3 | High encapsulation for hydrophilic molecules.[4] | Difficult to control size, high residual solvent.[4] |
Experimental Protocols
Protocol 1: Scaled-Up Production of this compound Liposomes via High-Pressure Extrusion
This protocol describes a general method for producing liposomes in a larger batch size using the extrusion technique for size homogenization.
-
Lipid Film Formation:
-
In a suitable round-bottom flask, dissolve the desired lipids (e.g., primary phospholipid like DOPC, cholesterol, and 1-5 mol% this compound) in a sufficient volume of an organic solvent like chloroform (B151607) or a chloroform/methanol mixture.
-
Attach the flask to a rotary evaporator. Rotate the flask in a water bath set above the transition temperature (Tc) of the primary lipid.
-
Gradually apply vacuum to evaporate the solvent, resulting in a thin, uniform lipid film on the flask wall. Continue under high vacuum for at least 2 hours to remove residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with the desired aqueous buffer (e.g., HEPES buffered saline, pH 6.5-7.0) by adding the buffer to the flask. The volume should correspond to the target final lipid concentration.
-
Agitate the flask at a temperature above the lipid Tc for 1-2 hours. This can be done by gentle shaking or continued rotation (without vacuum). This process results in a suspension of multilamellar vesicles (MLVs).
-
-
Extrusion for Size Reduction:
-
Assemble a high-pressure extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm). Equilibrate the extruder to a temperature above the lipid Tc.
-
Load the MLV suspension into the extruder reservoir.
-
Force the suspension through the membrane under high pressure (e.g., 100-600 psi).
-
Repeat the extrusion process for an odd number of passes (e.g., 11-21 times) to ensure that the entire sample passes through the membrane an equal number of times.[6]
-
The resulting translucent solution contains large unilamellar vesicles (LUVs) with a defined size.
-
-
Purification and Sterilization:
-
To remove any unencapsulated material, purify the liposome suspension using tangential flow filtration (TFF) or size exclusion chromatography.
-
For in vivo applications, sterilize the final product by passing it through a 0.22 µm sterile filter.
-
Protocol 2: Conjugation of a Thiolated Ligand to this compound Liposomes
This protocol outlines the covalent attachment of a thiol-containing molecule to the surface of pre-formed MPB-PE liposomes.
-
Liposome Preparation:
-
Prepare this compound-containing liposomes as described in Protocol 1, using a conjugation-friendly buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 6.5-7.0).
-
-
Ligand Preparation:
-
Dissolve the thiol-containing ligand (e.g., peptide) in the same conjugation buffer.
-
If the ligand may have formed disulfide bonds, add a 2- to 5-fold molar excess of a reducing agent like TCEP and incubate for 30 minutes at room temperature. Do not use DTT or β-mercaptoethanol as they contain thiols that will compete in the conjugation reaction.
-
-
Conjugation Reaction:
-
Add the activated ligand solution to the liposome suspension. A typical molar ratio is 5-10 moles of ligand per mole of accessible MPB-PE.
-
Incubate the reaction mixture for 4-6 hours at room temperature or overnight at 4°C with gentle mixing. The reaction should be protected from light.
-
-
Quenching and Purification:
-
To quench any unreacted maleimide groups, add a small molecule thiol such as L-cysteine or N-acetylcysteine to the mixture and incubate for 30 minutes.
-
Remove unreacted ligand and quenching agent by purifying the conjugated liposomes using tangential flow filtration (TFF) or size exclusion chromatography.
-
-
Characterization:
-
Confirm successful conjugation using appropriate analytical techniques, such as SDS-PAGE (if the ligand is a protein) or by measuring the decrease in free thiols in the solution.
-
Visualizations
Experimental and logical workflows are visualized below to aid in planning and troubleshooting.
Caption: Workflow for scaled-up production of targeted this compound liposomes.
Caption: Troubleshooting logic for inconsistent liposome particle size and PDI.
Caption: Chemical pathways for this compound: desired conjugation vs. hydrolysis.
References
- 1. This compound powder Avanti Polar Lipids [sigmaaldrich.com]
- 2. Self-assembly of size-controlled liposomes on DNA nanotemplates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. mnba-journal.com [mnba-journal.com]
- 6. dspacemainprd01.lib.uwaterloo.ca [dspacemainprd01.lib.uwaterloo.ca]
- 7. Formulation Strategies for Folate-Targeted Liposomes and Their Biomedical Applications [mdpi.com]
- 8. academic.oup.com [academic.oup.com]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iris.unica.it [iris.unica.it]
Validation & Comparative
Comparison Guide: Confirming 18:1 MPB PE Conjugation to a Peptide
This guide provides a comprehensive comparison of analytical techniques to confirm the successful conjugation of 18:1 Maleimidophenyl butyramide-Phosphoethanolamine (MPB PE) to a thiol-containing peptide. Researchers, scientists, and drug development professionals can use this information to select the most appropriate methods for their specific needs, ensuring the quality and consistency of their lipopeptide conjugates.
The conjugation of 18:1 MPB PE to a peptide occurs via a Michael addition reaction, where the maleimide (B117702) group on the lipid reacts with a sulfhydryl (thiol) group, typically from a cysteine residue on the peptide.[1][2] This reaction forms a stable thioether bond, covalently linking the lipid to the peptide.[1] The reaction is highly efficient under mild conditions, usually at a pH between 6.5 and 7.5.[2] Confirmation of this conjugation is critical for downstream applications, verifying the identity, purity, and yield of the final product.
Primary Analytical Techniques: A Head-to-Head Comparison
The three most common and powerful techniques for confirming lipopeptide conjugation are Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and UV-Vis Spectroscopy. Each method provides different, often complementary, information about the success of the reaction.
-
Mass Spectrometry (MS): This is the gold standard for confirming the identity of the conjugate. MS provides a direct measurement of the molecular weight of the molecules in a sample.[3][4] A successful conjugation is confirmed by detecting a new species with a mass equal to the sum of the peptide's mass and the this compound mass, minus the mass of any leaving groups (none in this specific reaction). Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI) are commonly used.[3][5] Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly powerful as it combines the separation capabilities of HPLC with the definitive identification of MS.[6][7]
-
High-Performance Liquid Chromatography (HPLC): HPLC is an essential tool for assessing the purity of the conjugate and quantifying the reaction efficiency.[8][9] In Reverse-Phase HPLC (RP-HPLC), molecules are separated based on their hydrophobicity.[10] The addition of the two oleic acid tails from this compound significantly increases the hydrophobicity of the peptide.[11] Consequently, the lipopeptide conjugate will have a longer retention time on an RP-HPLC column compared to the unconjugated peptide.[11] By analyzing the peak areas of the unreacted peptide and the final conjugate, one can calculate the conjugation efficiency.[6]
-
UV-Vis Spectroscopy: This technique offers a straightforward way to monitor the reaction in real-time and quantify the consumption of the maleimide starting material. The maleimide group has a characteristic UV absorbance at approximately 290-302 nm.[12][13] As the maleimide reacts with the peptide's thiol group, this absorbance decreases because the conjugated double bond system is disrupted.[12][13] By monitoring the decay of this peak, one can determine the reaction's progress and calculate the conjugation efficiency.
Quantitative Data Comparison
The following table summarizes the key performance characteristics of the primary analytical techniques for confirming this compound-peptide conjugation.
| Feature | Mass Spectrometry (MS) | High-Performance Liquid Chromatography (HPLC) | UV-Vis Spectroscopy |
| Primary Information | Confirms molecular weight of the conjugate.[4] | Assesses purity and quantifies reaction components.[6][8] | Measures consumption of maleimide reagent.[12][13] |
| Quantitative Capability | Can be quantitative (LC-MS), but primarily qualitative.[6] | Highly quantitative; measures relative amounts of all components.[6] | Quantitative for maleimide concentration.[13] |
| Sensitivity | Very High (picomole to femtomole) | High (nanomole to picomole) | Moderate (micromole to nanomole) |
| Key Advantage | Unambiguous identity confirmation.[3] | Excellent for purity assessment and quantification.[10] | Simple, real-time reaction monitoring.[14] |
| Key Limitation | Does not easily resolve unreacted components without LC. | Does not confirm identity without a mass detector (LC-MS). | Indirect measurement; potential for interference from other absorbing species. |
| Equipment | Mass Spectrometer (e.g., MALDI-TOF, LC-MS).[5] | HPLC system with a UV detector.[10] | UV-Vis Spectrophotometer.[13] |
| Throughput | Moderate (LC-MS) to High (MALDI) | Moderate | High (plate-reader compatible) |
Experimental Workflows & Protocols
Visualizing the experimental process is key to understanding how these techniques are applied. The following diagrams illustrate the overall conjugation process and the specific analytical workflows.
Caption: General workflow for this compound to peptide conjugation.
Mass Spectrometry (LC-MS) Analysis
Caption: Workflow for lipopeptide confirmation using LC-MS.
Protocol: LC-MS Confirmation
-
Sample Preparation: Dilute a small aliquot of the reaction mixture into the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid).
-
Chromatographic Separation:
-
Inject the sample onto a C18 reverse-phase column.
-
Use a gradient elution method. Due to the hydrophobicity of the lipid, a shallow gradient extending to a high concentration of organic solvent is often required.[7][15]
-
Example Gradient: Start at 5% Acetonitrile (ACN) and ramp to 95% ACN over 30-40 minutes.
-
-
Mass Spectrometry Analysis:
-
Interface the HPLC output directly with an ESI mass spectrometer.
-
Acquire mass spectra in positive ion mode across a relevant m/z range for the expected peptide and conjugate masses.
-
-
Data Analysis:
-
Identify the peak corresponding to the starting peptide (unconjugated).
-
Identify the peak corresponding to the lipopeptide conjugate, which will have a longer retention time and a mass equal to [Mass of Peptide + Mass of this compound].[6] The mass of this compound is approximately 984.3 g/mol .[16]
-
RP-HPLC Analysis
Caption: Workflow for purity and efficiency analysis using RP-HPLC.
Protocol: RP-HPLC Quantification
-
Sample Preparation: Dilute the reaction mixture in a suitable solvent (e.g., Mobile Phase A). Prepare standards of the unconjugated peptide for comparison.
-
Chromatographic Conditions:
-
Use a C18 column suitable for peptide separations.[9]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Run a linear gradient (e.g., 5% to 95% B over 30 minutes) at a flow rate of 1 mL/min.
-
-
Detection: Monitor the column eluent using a UV detector at 220 nm (for peptide bonds) or 280 nm (if the peptide contains Trp or Tyr residues).
-
Data Analysis:
UV-Vis Spectroscopy Analysis
Caption: Workflow for monitoring conjugation via UV-Vis Spectroscopy.
Protocol: UV-Vis Spectroscopy Monitoring
-
Baseline Measurement: Measure the UV-Vis spectrum of the this compound solution in the reaction buffer before adding the peptide. Record the absorbance maximum around 300 nm (A_initial).[13]
-
Reaction Monitoring: After adding the peptide to initiate the reaction, take measurements of the reaction mixture's UV-Vis spectrum at regular time intervals (e.g., every 10 minutes).
-
Final Measurement: Once the reaction is complete (the absorbance at ~300 nm no longer changes), record the final absorbance (A_final).
-
Data Analysis:
-
The progress of the reaction is indicated by the decrease in absorbance at ~300 nm.[12]
-
Calculate the percentage of maleimide consumed, which corresponds to the conjugation yield: Yield (%) = [(A_initial - A_final) / A_initial] x 100.
-
Alternative and Complementary Methods
-
Thiol Quantification Assays: Reagents like Ellman's reagent can be used to quantify the number of free thiol groups remaining in the solution.[17] By comparing the free thiol concentration before and after the reaction, one can determine the percentage of peptide that has been conjugated.
-
Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and inexpensive method to qualitatively assess the reaction.[18] The lipopeptide conjugate will have a different retention factor (Rf) compared to the starting peptide and lipid, confirming the formation of a new product.[19]
By employing a combination of these methods—typically LC-MS for identity and HPLC for purity and quantification—researchers can confidently confirm the successful conjugation of this compound to their target peptide, ensuring the quality and reliability of their materials for further research and development.
References
- 1. bachem.com [bachem.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. jchemrev.com [jchemrev.com]
- 4. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Peptide-Based Mass Spectrometry for the Investigation of Protein Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Exploring protein lipidation by mass spectrometry-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Direct quantification of lipopeptide biosurfactants in biological samples via HPLC and UPLC-MS requires sample modification with an organic solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 10. Purification and characterization of antibacterial surfactin isoforms produced by Bacillus velezensis SK - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. rsc.org [rsc.org]
- 13. dspace.library.uu.nl [dspace.library.uu.nl]
- 14. One-pot thiol–amine bioconjugation to maleimides: simultaneous stabilisation and dual functionalisation - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05128D [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. This compound, 384835-49-8 | BroadPharm [broadpharm.com]
- 17. US5132226A - Method for the determination of maleimide groups - Google Patents [patents.google.com]
- 18. office2.jmbfs.org [office2.jmbfs.org]
- 19. biorxiv.org [biorxiv.org]
A Comparative Guide to Analytical Techniques for Characterizing 18:1 MPB PE Liposomes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and comparison of key analytical techniques for the characterization of 18:1 Maleimidophenyl Butyramide (MPB) Polyethylene (PE) liposomes. Understanding the physicochemical properties of these functionalized liposomes is critical for ensuring their quality, stability, and efficacy in therapeutic and diagnostic applications. This document details the experimental protocols for essential characterization methods and presents comparative data to aid in the development and analysis of liposomal formulations.
Introduction to 18:1 MPB PE Liposomes
This compound is a maleimide-functionalized phosphatidylethanolamine (B1630911) derivative that contains two oleic acid tails.[1] This lipid is frequently incorporated into liposomal bilayers to provide a reactive site for the covalent conjugation of thiol-containing molecules, such as peptides, proteins, or antibodies, to the liposome (B1194612) surface. This functionalization is a key strategy for targeted drug delivery. Accurate and thorough characterization of these liposomes is paramount to ensure batch-to-batch consistency, stability, and the desired in vitro and in vivo performance.[2]
The primary characteristics that require evaluation include particle size and size distribution, surface charge (zeta potential), morphology, drug encapsulation efficiency, and stability under various storage conditions.[3] This guide will delve into the analytical techniques used to measure these critical quality attributes.
Comparative Analysis of Physicochemical Properties
Table 1: Comparison of Particle Size, Polydispersity Index (PDI), and Zeta Potential
| Liposome Composition (molar ratio) | Preparation Method | Mean Diameter (nm) | PDI | Zeta Potential (mV) | Reference |
| GGLG/cholesterol/PEG5000-DSPE/maleimide-PEG5000-Glu2C18 (5:5:0.03:0.03) | Hydration and Extrusion | ~140 | < 0.2 | ~0 (at pH 5.5) | [4] |
| DSPC/Cholesterol/DOPS (61.8:31.3:6.9) | Not specified | 68 - 109 | Not specified | -36 (at pH 5.8) | [5] |
| DPPG | Thin-film method | ~130 | < 0.3 | < -30 | [6] |
| DPPC | Thin-film method | ~71 | < 0.3 | -17.9 | [6] |
| Neutral Liposomes | Not specified | Two peaks at 200 and 1100 | Not specified | -1.38 | |
| Negatively Charged Liposomes | Not specified | Two peaks at 180 and 650 | Not specified | -50 | |
| Positively Charged Liposomes | Not specified | Two peaks at 180 and 750 | Not specified | +56 |
Table 2: Comparison of Encapsulation Efficiency
| Liposome Formulation | Encapsulated Drug | Encapsulation Efficiency (%) | Reference |
| PEGylated Liposomes | Albendazole | 81 | |
| Conventional Liposomes | Albendazole | 72 | |
| Liposomes from dual centrifugation | Fluorescein-sodium | 48-98 | |
| Hydrophobic Drug (BDP) Liposomes | Beclomethasone Dipropionate | ~100 | [7] |
| Hydrophilic Drug (Ara-C) Liposomes | Cytarabine | ~16 | [7] |
Table 3: Stability of Liposomes Under Different Storage Conditions
| Liposome Composition | Storage Temperature | Stability Observation | Reference |
| Egg Yolk Lecithin | 4°C or Room Temp (O2-free) | Enhanced carboxyfluorescein retention | [8] |
| Egg Yolk Lecithin with Cholesterol and/or α-tocopherol | Not specified | Significantly greater dye retention | [8] |
| General Liposomal Formulations | 4°C | Recommended for preserving physicochemical stability |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Particle Size and Polydispersity Index (PDI) Analysis
Technique: Dynamic Light Scattering (DLS)
Principle: DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles in suspension.[5] The rate of these fluctuations is related to the particle size, allowing for the determination of the hydrodynamic diameter. The PDI is a measure of the broadness of the size distribution.[9]
Protocol:
-
Sample Preparation: Dilute the liposome suspension to an appropriate concentration (e.g., 10 µM) using a suitable buffer (e.g., 0.01 M NaCl or PBS) to avoid multiple scattering effects.[6] Ensure the buffer is filtered through a 0.22 µm filter.
-
Instrument Setup: Use a DLS instrument such as a Malvern Zetasizer. Set the temperature to 25°C.[6]
-
Measurement:
-
Transfer the diluted sample to a clean cuvette (e.g., quartz microcuvette).
-
Equilibrate the sample at the set temperature for at least 1 minute.
-
Perform at least three replicate measurements to ensure reproducibility.
-
-
Data Analysis: The instrument software calculates the Z-average diameter and the PDI using the Stokes-Einstein equation and cumulant analysis, respectively.
Zeta Potential Analysis
Technique: Electrophoretic Light Scattering (ELS)
Principle: ELS measures the velocity of charged particles in an applied electric field. This velocity, or electrophoretic mobility, is used to calculate the zeta potential, which is the electric potential at the slipping plane of the particle and is an indicator of colloidal stability.[10]
Protocol:
-
Sample Preparation: Dilute the liposome suspension in a low-conductivity buffer (e.g., 10 mM NaCl) to an appropriate concentration (e.g., 200 µM).[6]
-
Instrument Setup: Use an instrument capable of ELS, such as a Malvern Zetasizer.
-
Measurement:
-
Load the diluted sample into a folded capillary cell, ensuring no air bubbles are present.
-
Insert the cell into the instrument.
-
The instrument applies an electric field, and the movement of the particles is detected by laser Doppler velocimetry.[8]
-
-
Data Analysis: The zeta potential is calculated from the electrophoretic mobility using the Henry equation. The Smoluchowski approximation is commonly used for aqueous systems.[6]
Morphological Characterization
Technique: Cryogenic Transmission Electron Microscopy (Cryo-TEM)
Principle: Cryo-TEM allows for the visualization of liposomes in their native, hydrated state by rapidly freezing the sample in a thin layer of vitrified ice.[9] This technique provides direct information on particle size, shape, and lamellarity.
Protocol:
-
Grid Preparation: Glow-discharge a holey carbon TEM grid to make it hydrophilic.
-
Sample Application: Apply a small volume (2-3 µL) of the liposome suspension to the grid in a controlled environment with high humidity to prevent evaporation.
-
Blotting and Plunging: Blot the grid with filter paper to create a thin film of the suspension across the holes and immediately plunge-freeze it into a cryogen such as liquid ethane.
-
Imaging: Transfer the vitrified grid to a cryo-TEM holder and image at cryogenic temperatures under low-dose conditions to prevent radiation damage.
Encapsulation Efficiency (EE%) Determination
Principle: EE% is the percentage of the drug that is successfully entrapped within the liposomes relative to the total amount of drug used in the formulation.[11] This is a critical parameter for assessing the drug loading capacity.
Protocol (for a UV-Vis active drug):
-
Separation of Free Drug: Separate the unencapsulated drug from the liposome suspension. Common methods include:
-
Centrifugation/Ultrafiltration: Centrifuge the sample at high speed (e.g., 22,000 rpm for 1 hour at 4°C) to pellet the liposomes.[12] Collect the supernatant containing the free drug.
-
Size Exclusion Chromatography (SEC): Pass the liposome suspension through a column packed with a gel (e.g., Sephadex G-50) to separate the larger liposomes from the smaller, free drug molecules.
-
-
Quantification of Free Drug: Measure the concentration of the free drug in the supernatant or the collected fractions using a UV-Vis spectrophotometer at the drug's maximum absorbance wavelength.
-
Quantification of Total Drug: Disrupt a known volume of the original (unseparated) liposome suspension using a suitable solvent (e.g., absolute alcohol or a detergent like Triton X-100) to release the encapsulated drug.[13] Measure the total drug concentration.
-
Calculation: Calculate the EE% using the following formula: EE% = [(Total Drug - Free Drug) / Total Drug] x 100
Stability Assessment
Principle: Stability studies evaluate the ability of a liposomal formulation to maintain its critical quality attributes over time under specific storage conditions. Key parameters to monitor are particle size, PDI, zeta potential, and drug leakage.
Protocol:
-
Storage Conditions: Store aliquots of the liposome formulation at different temperatures (e.g., 4°C, 25°C) and protected from light.
-
Time Points: At predetermined time intervals (e.g., 0, 1, 3, 6 months), withdraw a sample for analysis.
-
Analysis:
-
Measure the particle size, PDI, and zeta potential using the DLS and ELS protocols described above.
-
Determine the amount of drug retained within the liposomes by measuring the drug leakage. This can be done by separating the free drug at each time point and quantifying it.
-
-
Data Evaluation: Plot the changes in the measured parameters over time to assess the stability of the formulation.
Visualizations
Experimental Workflow
Caption: A general experimental workflow for the preparation and characterization of liposomes.
Thiol-Maleimide Conjugation
Caption: Schematic of the thiol-maleimide reaction for conjugating ligands to the liposome surface.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Exploring the impact of physicochemical properties of liposomal formulations on their in vivo fate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijper.org [ijper.org]
- 4. tandfonline.com [tandfonline.com]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. mdpi.com [mdpi.com]
- 7. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stability of liposomes on long term storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Impact of Particle Size and Polydispersity Index on the Clinical Applications of Lipidic Nanocarrier Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quality by Design-Driven Zeta Potential Optimisation Study of Liposomes with Charge Imparting Membrane Additives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Particle Metrology Approach to Understanding How Storage Condition Affects Long-Term Liposome Stability | NIST [nist.gov]
- 13. Evaluation of the Physico-Chemical Properties of Liposomes Assembled from Bioconjugates of Anisic Acid with Phosphatidylcholine - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analyzing 18:1 MPB PE Conjugation Efficiency
For researchers and drug development professionals working with lipid-based nanoparticles and bioconjugates, accurately quantifying the efficiency of conjugation reactions is paramount. The covalent linkage of targeting moieties, such as peptides or antibodies, to lipids like 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide] (18:1 MPB PE) is a critical step in creating functionalized liposomes for targeted drug delivery. The maleimide (B117702) group of MPB PE reacts specifically with free sulfhydryl (thiol) groups on molecules like cysteine-containing peptides, forming a stable thioether bond.
This guide provides a comparative analysis of three common analytical methods for determining the conjugation efficiency of this reaction: High-Performance Liquid Chromatography (HPLC), Size Exclusion Chromatography (SEC), and a colorimetric thiol assay (Ellman's Assay). We present detailed experimental protocols and a summary of performance data to assist in selecting the most appropriate method for your research needs.
The Conjugation Reaction: Thiol-Maleimide Michael Addition
The core of the conjugation process is the Michael addition reaction between the maleimide group of the this compound and a thiol group from a ligand (e.g., a peptide). This reaction is highly specific for thiols under mild conditions (pH 6.5-7.5) and results in a stable covalent bond.
Comparison of Analytical Methods
The choice of analytical method depends on factors such as the specific molecules involved, available equipment, and the type of information required (e.g., direct vs. indirect measurement). The following table summarizes the key performance characteristics of HPLC, SEC, and colorimetric assays for this application.
| Parameter | Reversed-Phase HPLC (RP-HPLC) | Size Exclusion Chromatography (SEC) | Colorimetric (Ellman's) Assay |
| Principle | Separation by hydrophobicity. | Separation by hydrodynamic radius (size). | Spectrophotometric detection of free thiols. |
| Measurement Type | Direct (Quantifies conjugated and unconjugated species). | Direct (Separates conjugate from free ligand). | Indirect (Quantifies consumption of free thiols). |
| Typical Efficiency Measured | >90% | >90% | 85-95% |
| Precision (RSD) | < 5% | < 10% | 5-15% |
| Throughput | Low to Medium | Medium | High |
| Sample Requirement | Low (µg scale) | Low to Medium (µg to mg scale) | Medium (mg scale) |
| Pros | High resolution, provides information on purity, directly quantifies product and reactant. | Good for separating large conjugates from small molecules, relatively simple mobile phases. | Rapid, simple, does not require chromatography equipment. |
| Cons | Can be complex to develop methods, potential for sample loss on column, organic solvents required. | Lower resolution for species of similar size, potential for liposome (B1194612) retention on the column.[1] | Indirect measurement, potential for interference from other absorbing compounds or reducing agents. |
Experimental Protocols
Detailed methodologies for conjugation and subsequent analysis are provided below.
General Conjugation Protocol
-
Prepare Liposomes : Synthesize liposomes incorporating 1-5 mol% this compound using standard methods like thin-film hydration followed by extrusion.
-
Prepare Thiolated Ligand : Dissolve the cysteine-containing peptide or other thiol-ligand in a degassed reaction buffer (e.g., 100 mM HEPES, 150 mM NaCl, pH 7.0). If necessary, reduce any disulfide bonds by incubating with a 10-fold molar excess of TCEP (tris(2-carboxyethyl)phosphine) for 30 minutes at room temperature.
-
Conjugation Reaction : Add the thiolated ligand solution to the MPB-PE-containing liposomes. A typical starting molar ratio is a 10:1 excess of maleimide groups to thiol groups.
-
Incubation : Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light and under an inert atmosphere (e.g., nitrogen or argon) to prevent thiol oxidation.
-
Quenching : Quench any unreacted maleimide groups by adding a small molecule thiol like L-cysteine in a 100-fold molar excess over the initial maleimide concentration. Incubate for 30 minutes.
-
Purification : Remove the unreacted ligand and quenching agent via dialysis or size exclusion chromatography. The purified conjugate is now ready for analysis.
Method 1: Reversed-Phase HPLC (RP-HPLC)
This method separates the unconjugated peptide from the much more hydrophobic liposome-peptide conjugate.
-
HPLC System : An HPLC system with a UV-Vis detector.
-
Column : C4 or C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm, 300 Å pore size). Wide-pore columns are essential for large molecules like liposomes.
-
Mobile Phase A : 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B : 0.1% TFA in Acetonitrile (ACN).
-
Flow Rate : 1.0 mL/min.
-
Detection : 220 nm (for peptide bonds) and/or 280 nm (if the peptide contains Trp or Tyr).
-
Protocol :
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject 20-50 µL of the reaction mixture (before purification) or the purified conjugate.
-
Run a linear gradient to elute the components. A typical gradient might be:
-
5% to 60% B over 30 minutes.
-
60% to 95% B over 5 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to 5% B and re-equilibrate.
-
-
Analysis : Identify the peaks corresponding to the unconjugated peptide and the conjugated product. The conjugate, being much more hydrophobic due to the lipid tails, will have a significantly longer retention time.[2][3][4][5] The conjugation efficiency is calculated from the peak areas.
Calculation : Efficiency (%) = [Area(conjugate) / (Area(conjugate) + Area(unconjugated peptide))] x 100
-
Method 2: Size Exclusion Chromatography (SEC)
This method separates the large liposome-peptide conjugate from the smaller, free peptide.
-
HPLC System : An HPLC or FPLC system with a UV-Vis detector.
-
Column : A size exclusion column suitable for separating large vesicles from peptides (e.g., Sepharose CL-4B or a pre-packed HPLC SEC column with an appropriate molecular weight range).
-
Mobile Phase : Isocratic elution with a buffered saline solution (e.g., PBS, pH 7.4).
-
Flow Rate : 0.5 - 1.0 mL/min.
-
Detection : 220 nm or 280 nm.
-
Protocol :
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject 50-200 µL of the reaction mixture (before final purification).
-
Run the isocratic mobile phase for a sufficient time to elute all components.
-
Analysis : The liposome-peptide conjugate will elute first in the void volume of the column, followed by the smaller, unconjugated peptide which has a longer retention time.[1][6]
Calculation : Efficiency (%) = [Area(conjugate peak) / (Area(conjugate peak) + Area(free peptide peak))] x 100
-
Method 3: Colorimetric (Indirect Ellman's) Assay
This assay quantifies the number of unreacted maleimide groups on the liposomes by reacting them with a known excess of a thiol-containing compound (L-cysteine) and then measuring the remaining unreacted thiols.[7][8]
-
Equipment : UV-Vis Spectrophotometer or plate reader.
-
Reagents :
-
Reaction Buffer: 0.1 M Sodium Phosphate, pH 8.0.
-
Ellman's Reagent (DTNB): 4 mg/mL in Reaction Buffer.[9]
-
L-Cysteine standard solution (e.g., 1 mM in Reaction Buffer).
-
-
Protocol :
-
Reaction : Take an aliquot of the maleimide-liposome solution (before conjugation) and a separate aliquot of the final reaction mixture. Add a known, excess amount of L-cysteine to each. Incubate for 2 hours at room temperature to ensure all maleimide groups react.
-
Assay : In a 96-well plate or cuvette, mix:
-
50 µL of the cysteine-reacted liposome sample.
-
150 µL of Reaction Buffer.
-
10 µL of Ellman's Reagent solution.
-
-
Incubate for 15 minutes at room temperature.[9]
-
Measure the absorbance at 412 nm.
-
Standard Curve : Prepare a standard curve using known concentrations of L-cysteine to determine the amount of unreacted thiol in your samples.
-
Analysis : The amount of maleimide is determined by subtracting the amount of unreacted cysteine from the initial amount added. The conjugation efficiency is the percentage of maleimide groups that were consumed in the reaction with the target peptide.
Calculation : Maleimide Consumed = [Maleimide]initial - [Maleimide]final Efficiency (%) = ([Maleimide Consumed] / [Maleimide]initial) x 100
-
Method Selection and Logical Workflow
Choosing the right analytical method is crucial for reliable results. The following diagram illustrates a logical workflow for selecting a method based on experimental needs.
References
- 1. trace.tennessee.edu [trace.tennessee.edu]
- 2. hplc.eu [hplc.eu]
- 3. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sites.ualberta.ca [sites.ualberta.ca]
- 5. harvardapparatus.com [harvardapparatus.com]
- 6. technosaurus.co.jp [technosaurus.co.jp]
- 7. researchgate.net [researchgate.net]
- 8. cellmosaic.com [cellmosaic.com]
- 9. broadpharm.com [broadpharm.com]
A Head-to-Head Comparison of 18:1 MPB PE and DSPE-PEG-Maleimide for Advanced Drug Delivery
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Selecting the Optimal Maleimide-Functionalized Lipid
In the rapidly evolving field of targeted drug delivery, the precise surface functionalization of lipid-based nanocarriers is paramount to achieving desired therapeutic outcomes. Maleimide-functionalized lipids are a cornerstone of modern drug delivery platforms, enabling the covalent attachment of targeting ligands such as antibodies, peptides, and aptamers to the surface of liposomes and other nanoparticles. This guide provides a comprehensive, data-driven comparison of two prominent maleimide-functionalized lipids: 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide] (18:1 MPB PE) and 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)] (DSPE-PEG-maleimide).
This publication aims to equip researchers with the objective data and detailed methodologies necessary to make informed decisions when selecting the most appropriate maleimide-functionalized lipid for their specific drug delivery applications. We will delve into the structural differences, their impact on nanoparticle properties, and ultimately, their performance in preclinical models.
At a Glance: Key Differences and Performance Metrics
| Feature | This compound | DSPE-PEG-maleimide |
| Chemical Structure | Maleimide (B117702) group attached to the PE headgroup via a phenylbutyramide linker. Contains unsaturated oleoyl (B10858665) (18:1) acyl chains. | Maleimide group at the distal end of a polyethylene (B3416737) glycol (PEG) spacer, which is attached to the DSPE headgroup. Contains saturated stearoyl (18:0) acyl chains. |
| PEG Spacer | Absent | Present (various lengths available, e.g., 2000, 5000 Da) |
| Stealth Properties | Limited | Excellent, due to the PEG spacer which reduces opsonization and prolongs circulation time.[1] |
| Ligand Accessibility | Good, but the absence of a long spacer may lead to steric hindrance depending on the ligand and liposome (B1194612) composition. | Excellent, the PEG spacer extends the maleimide group away from the liposome surface, improving accessibility for ligand conjugation. |
| Primary Applications | Primarily used for conjugating peptides and other molecules directly to the liposome surface for studying membrane interactions and triggered release.[2] | Widely used in the development of targeted, long-circulating drug delivery systems for systemic administration.[1] |
| In Vivo Performance | Less data available on in vivo circulation and tumor accumulation. | Proven to enhance blood circulation time and tumor accumulation of liposomes.[1] |
Structural and Functional Comparison
The fundamental difference between this compound and DSPE-PEG-maleimide lies in their molecular architecture, which dictates their functional roles in drug delivery systems.
This compound features a maleimide group directly linked to the phosphoethanolamine (PE) headgroup via a short phenylbutyramide linker. The lipid anchor consists of two unsaturated oleoyl (18:1) fatty acid chains. This structure results in a more rigid presentation of the maleimide group closer to the liposome surface. The unsaturated acyl chains contribute to a lower phase transition temperature and increased membrane fluidity.
DSPE-PEG-maleimide , in contrast, incorporates a flexible polyethylene glycol (PEG) spacer between the DSPE lipid anchor and the terminal maleimide group.[1] The DSPE anchor is composed of two saturated stearoyl (18:0) chains, which leads to a higher phase transition temperature and a more rigid, stable lipid bilayer.[3] The PEG chain serves a dual purpose: it creates a hydrophilic corona that sterically hinders the adsorption of plasma proteins (opsonization), thereby prolonging circulation time (the "stealth" effect), and it extends the reactive maleimide group away from the liposome surface, enhancing its accessibility for conjugation with targeting ligands.[1]
Performance Data in Drug Delivery Systems
While direct head-to-head comparative studies are limited, the existing literature provides valuable insights into the performance of liposomes formulated with each of these lipids.
Cellular Uptake and In Vitro Efficacy
Maleimide-functionalized liposomes, in general, have been shown to enhance cellular internalization compared to non-functionalized liposomes. One study demonstrated that modifying liposomes with a maleimide-PEG conjugate resulted in a more than two-fold increase in internalization into various cancer cell lines.[4][5] While this study used a PEGylated maleimide lipid, the principle of enhanced uptake through interaction with cell surface thiols may also apply to this compound.
The choice of the lipid anchor and the presence of a PEG chain can significantly influence the drug delivery efficiency. For DSPE-PEG-maleimide, the PEG chain length is a critical parameter. Shorter PEG chains on the targeting ligand compared to the surrounding methoxy-PEG can lead to enhanced cellular uptake.
| Liposome Formulation | Drug | Cell Line | IC50 | Reference |
| Doxorubicin-loaded liposomes with targeting peptide on PEG2000-DSPE and a PEG1000-DSPE stealth layer | Doxorubicin (B1662922) | U87MG | Lower than formulations with equal PEG lengths | [6] |
| Doxorubicin-loaded liposomes with targeting peptide on PEG1000-DSPE and a PEG550-DSPE stealth layer | Doxorubicin | U87MG | Lower than formulations with equal PEG lengths | [6] |
In Vivo Performance: Circulation and Tumor Accumulation
The presence of the PEG chain in DSPE-PEG-maleimide is a key determinant of the in vivo fate of liposomes. PEGylation is a well-established strategy to prolong the systemic circulation of nanoparticles. Liposomes formulated with DSPE-PEG exhibit significantly longer circulation half-lives compared to non-PEGylated liposomes.
A study comparing maleimide-modified liposomes to unmodified liposomes for local drug delivery showed that the maleimide-modified liposomes were retained at the injection site for a significantly longer duration.[4][5] While this study did not use this compound specifically, it highlights the potential of surface maleimide groups to interact with the local tissue environment.
Experimental Protocols
Protocol 1: Preparation of Liposomes using this compound by Thin-Film Hydration and Extrusion
This protocol is adapted from studies focusing on peptide-membrane interactions and triggered release.
Materials:
-
1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC)
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide] (this compound)
-
Cholesterol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Mini-extruder with polycarbonate membranes (100 nm pore size)
Procedure:
-
Lipid Film Preparation:
-
In a round-bottom flask, dissolve the desired molar ratios of POPC, cholesterol, and this compound (e.g., 65:30:5 molar ratio) in chloroform.
-
Remove the chloroform under a stream of nitrogen gas while rotating the flask to form a thin lipid film on the inner wall.
-
Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with PBS (pH 7.4) by vortexing for 10 minutes above the lipid phase transition temperature. The final lipid concentration is typically 5 mg/mL.
-
-
Extrusion:
-
To obtain unilamellar vesicles of a defined size, subject the hydrated lipid suspension to 21 extrusion cycles through a 100 nm polycarbonate membrane using a mini-extruder.[7]
-
-
Characterization:
-
Determine the size distribution and zeta potential of the liposomes using dynamic light scattering (DLS).
-
Protocol 2: Preparation and Drug Loading of DSPE-PEG-Maleimide Liposomes
This protocol describes the preparation of drug-loaded liposomes for targeted delivery.
Materials:
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-2000] (DSPE-PEG2000-maleimide)
-
Doxorubicin hydrochloride
-
Ammonium (B1175870) sulfate (B86663) solution (250 mM)
-
HEPES-buffered saline (HBS), pH 7.4
-
Size-exclusion chromatography column (e.g., Sephadex G-50)
Procedure:
-
Liposome Preparation (Ammonium Sulfate Gradient Method):
-
Prepare a lipid film of DSPC, cholesterol, and DSPE-PEG2000-maleimide (e.g., 55:40:5 molar ratio) as described in Protocol 1.
-
Hydrate the lipid film with 250 mM ammonium sulfate solution.
-
Extrude the liposomes as described in Protocol 1.
-
Remove the external ammonium sulfate by passing the liposome suspension through a size-exclusion chromatography column equilibrated with HBS (pH 7.4).
-
-
Remote Loading of Doxorubicin:
-
Add doxorubicin hydrochloride solution to the liposome suspension.
-
Incubate the mixture at 60°C for 1 hour to facilitate drug loading into the liposome core via the ammonium sulfate gradient.
-
Remove unencapsulated doxorubicin by size-exclusion chromatography.
-
-
Ligand Conjugation:
-
Dissolve the thiol-containing targeting ligand (e.g., thiolated peptide or antibody Fab' fragment) in HBS.
-
Add the ligand solution to the doxorubicin-loaded liposomes at a desired molar ratio.
-
Incubate the mixture overnight at 4°C with gentle stirring to allow for the maleimide-thiol reaction.
-
-
Characterization:
-
Determine the particle size, zeta potential, drug encapsulation efficiency (e.g., by fluorescence spectroscopy after disrupting the liposomes with a detergent), and ligand conjugation efficiency.
-
Visualizing the Conjugation Process
The following diagrams illustrate the key steps in preparing functionalized liposomes for drug delivery.
Caption: Workflow for preparing this compound functionalized liposomes.
Caption: Workflow for preparing targeted DSPE-PEG-maleimide liposomes.
Signaling Pathways and Cellular Interactions
The ultimate goal of targeted drug delivery is to enhance the therapeutic index of a drug by increasing its concentration at the site of action and reducing off-target toxicity. The choice of the maleimide-functionalized lipid can influence the interaction of the liposome with target cells.
Caption: Cellular interaction of functionalized liposomes.
Conclusion and Recommendations
The choice between this compound and DSPE-PEG-maleimide for drug delivery applications is contingent on the specific therapeutic goal.
DSPE-PEG-maleimide is the superior choice for systemic, targeted drug delivery. The presence of the PEG spacer provides essential "stealth" characteristics, prolonging circulation time and enabling passive tumor accumulation through the enhanced permeability and retention (EPR) effect. The extended maleimide group ensures efficient and accessible conjugation of targeting ligands, which is crucial for active targeting of diseased cells. The saturated DSPE anchor contributes to a stable liposomal formulation with good drug retention properties.
This compound is a valuable tool for applications where direct interaction with the cell membrane is desired and long circulation is not a primary concern. This includes in vitro studies of membrane interactions, triggered drug release mechanisms, and potentially for local drug delivery applications. The absence of the PEG chain may allow for more intimate contact between the liposome and the cell surface, which could be advantageous for certain delivery strategies.
Researchers should carefully consider the desired pharmacokinetic profile, the nature of the targeting ligand, and the intended route of administration when selecting the appropriate maleimide-functionalized lipid for their drug delivery system. This guide provides a foundational framework for making that critical decision, supported by the available scientific evidence.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. A novel application of maleimide for advanced drug delivery: in vitro and in vivo evaluation of maleimide-modified pH-sensitive liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Designer lipids for drug delivery: from heads to tails - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
A Comparative Guide to 18:1 MPB PE: Evaluating Advantages Over Other Thiol-Reactive Lipids
For researchers and professionals in drug development, the effective conjugation of biomolecules to lipid nanocarriers is a critical step in creating targeted therapies and diagnostic agents. Thiol-reactive lipids are indispensable tools for this purpose, enabling the covalent attachment of cysteine-containing proteins, peptides, and other ligands to the surface of liposomes. Among these, 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide], or 18:1 MPB PE, is a widely utilized option.[1][2][3] This guide provides an objective comparison of this compound with other common thiol-reactive lipids, supported by experimental insights to inform your selection process.
The core of this compound's functionality lies in its maleimide (B117702) headgroup, which specifically reacts with sulfhydryl (thiol) groups to form a stable thioether bond.[4] This maleimide group is connected to a phosphoethanolamine (PE) headgroup via a 4-(p-maleimidophenyl)butyramide (MPB) linker. The lipid anchor consists of two 18-carbon oleoyl (B10858665) chains, each containing one double bond (18:1), which influences the physical properties of the lipid bilayer.[3][5]
Comparative Analysis of Thiol-Reactive Lipids
The selection of a thiol-reactive lipid depends on several factors, including the desired membrane fluidity, the stability of the reactive group, and the specific nature of the molecule to be conjugated. Here, we compare this compound to key alternatives.
| Feature | This compound | DSPE-Maleimide / DPPE-Maleimide | 18:1 MCC PE | DSPE-PEG-Maleimide |
| Lipid Anchor | 1,2-dioleoyl (18:1) | 1,2-distearoyl (18:0) / 1,2-dipalmitoyl (16:0) | 1,2-dioleoyl (18:1) | 1,2-distearoyl (18:0) |
| Membrane Fluidity | High (Unsaturated) | Low (Saturated) | High (Unsaturated) | Low (Saturated) |
| Reactive Group | Maleimide | Maleimide | Maleimide | Maleimide |
| Linker Type | Phenylbutyramide (MPB) | Various short linkers | Cyclohexanecarboxamide (MCC) | Polyethylene (B3416737) Glycol (PEG) |
| Key Advantage | High membrane fluidity may enhance conjugation kinetics and protein function. | Forms rigid, stable membranes. | Higher hydrolytic stability of the maleimide group compared to MPB.[6] | Long, polar PEG spacer improves coupling efficiency and provides a "stealth" effect.[7][8] |
| Considerations | The MPB linker's maleimide group is less stable against hydrolysis than the MCC linker.[6] | Low membrane fluidity can hinder the mobility and function of conjugated proteins. | Less common than MPB or PEGylated lipids. | The PEG layer can sometimes cause steric hindrance for ligand-receptor binding. |
Key Advantages and Performance Considerations of this compound
1. Influence of Unsaturated Acyl Chains on Membrane Dynamics:
The primary advantage of the "18:1" (dioleoyl) component lies in the fluidity it imparts to the lipid bilayer. Unlike saturated lipids such as DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine) and DPPE (1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine), the double bonds in the oleoyl chains create kinks that prevent tight packing. This results in a lower phase transition temperature and a more fluid membrane at physiological temperatures.
This increased fluidity can be advantageous for several reasons:
-
Enhanced Reaction Kinetics: Greater lateral mobility of the this compound lipids within the bilayer can increase the probability of a successful collision between the maleimide group and the thiol group of the approaching biomolecule.
-
Improved Protein Function: For conjugated proteins that require conformational changes or interaction with other membrane components, a fluid environment is often essential for maintaining biological activity.
2. The Role of the MPB Linker: Spacer and Reactivity
The N-[4-(p-maleimidophenyl)butyramide] (MPB) component serves as a spacer, separating the reactive maleimide from the phospholipid headgroup. This spacing is crucial to extend the reactive group away from the liposome (B1194612) surface, making it more accessible to bulky biomolecules like antibodies.
However, a critical consideration is the stability of the maleimide group. The aromatic phenyl group in the MPB linker makes the maleimide susceptible to hydrolysis, especially at neutral to alkaline pH.[6] This can lead to a loss of thiol reactivity over time. In contrast, lipids featuring a 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (MCC) linker, such as 18:1 MCC PE, exhibit greater stability against hydrolysis due to the aliphatic nature of the cyclohexane (B81311) ring.[6][9] This makes MCC-containing lipids a better choice for reactions requiring longer incubation times or higher pH conditions.
Structural Comparison of Thiol-Reactive Linkers
The choice of linker can significantly impact conjugation efficiency and stability. While the maleimide group is the constant reactive moiety, its immediate chemical environment—defined by the linker—is a key variable.
Studies have shown that long, polar spacers, such as polyethylene glycol (PEG), can significantly increase coupling efficiencies, particularly for large proteins like IgG.[7][8] For instance, one study found that a PEG 1000 spacer resulted in a 65% coupling efficiency for IgG, whereas a very short ethylene (B1197577) glycol spacer yielded only 12%.[7] While this compound does not contain a long PEG chain, its butyramide (B146194) spacer provides moderate length that is sufficient for many applications, particularly with smaller peptides and molecules.[10][11]
Experimental Protocol: General Method for Liposome Preparation and Conjugation
This protocol provides a general framework. Specific parameters such as lipid ratios, buffer composition, and reaction times should be optimized for the specific application.
Materials:
-
Primary phospholipid (e.g., DOPC, POPC)
-
This compound (or other thiol-reactive lipid)
-
Cholesterol (optional, for membrane stability)
-
Thiol-containing protein or peptide
-
Tris(2-carboxyethyl)phosphine (TCEP) for thiol reduction
-
Hydration buffer (e.g., HEPES, pH 6.5-7.0)
-
Quenching reagent (e.g., L-cysteine, 2-mercaptoethanol)
Procedure:
-
Liposome Preparation (Thin-Film Hydration Method): a. Dissolve the primary lipid, cholesterol (if used), and this compound in chloroform (B151607) or a chloroform:methanol mixture in a round-bottom flask. A typical molar ratio is 85:10:5 (Primary Lipid:Cholesterol:MPB PE). b. Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the flask wall. c. Place the flask under high vacuum for at least 2 hours to remove residual solvent. d. Hydrate the lipid film with the chosen buffer (pH 6.5-7.0 is optimal for maleimide stability and reactivity) by vortexing or gentle agitation, forming multilamellar vesicles (MLVs). e. To create unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes (e.g., 100 nm pore size) using a lipid extruder.
-
Preparation of Thiol-Containing Molecule: a. If the thiol groups on the protein/peptide are oxidized (forming disulfide bonds), they must be reduced. b. Incubate the molecule with a 10-fold molar excess of TCEP for 30-60 minutes at room temperature. TCEP is preferred as it does not contain a thiol group itself and does not need to be removed before conjugation.
-
Conjugation Reaction: a. Add the freshly reduced, thiol-containing molecule to the pre-formed liposome suspension. The molar ratio of peptide/protein to reactive lipid should be optimized, but a starting point is often a 1.5 to 5-fold molar excess of the peptide. b. Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, with gentle mixing. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of the thiols.[6]
-
Quenching and Purification: a. Quench any unreacted maleimide groups by adding a molar excess of a small thiol-containing molecule like L-cysteine. b. Remove the un-conjugated protein/peptide and quenching agent via size exclusion chromatography or dialysis.
-
Characterization: a. Determine the final lipid concentration and conjugation efficiency using methods such as a phosphate (B84403) assay (for lipid concentration) and a protein quantification assay (e.g., BCA or microBCA) or HPLC.
Conclusion
This compound is a highly effective thiol-reactive lipid that offers the distinct advantage of a fluid membrane environment, which can be beneficial for the kinetics of the conjugation reaction and the function of the attached biomolecule. However, researchers must weigh this benefit against the moderate hydrolytic stability of the MPB linker. For applications requiring maximum stability or very long reaction times, an MCC-based lipid may be a superior choice. For conjugating very large biomolecules or when a "stealth" characteristic is desired, a PEGylated lipid such as DSPE-PEG-Maleimide is often the preferred alternative. Ultimately, the optimal choice depends on a careful consideration of the specific biomolecule, the desired properties of the final liposomal formulation, and the planned experimental conditions.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. Avanti Research<SUP>™</SUP> - A Croda Brand | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound, 384835-49-8 | BroadPharm [broadpharm.com]
- 4. 1,2-dioleoyl-sn-glycero-3-phosphoethanolaMine-N-[4-(p-MaleiMidophenyl)butyraMide] (sodiuM salt) | 384835-49-8 [chemicalbook.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. encapsula.com [encapsula.com]
- 7. Studies on protein-liposome coupling using novel thiol-reactive coupling lipids: influence of spacer length and polarity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ligation Strategies for Targeting Liposomal Nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. avantiresearch.com [avantiresearch.com]
- 10. Placing and shaping liposomes with reconfigurable DNA nanocages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. d-nb.info [d-nb.info]
A Comparative Guide to 18:1 MPB PE and 16:0 MPB PE for Membrane Studies
For researchers, scientists, and drug development professionals working with membrane-associated proteins and peptides, the choice of lipid composition is paramount. Maleimide-functionalized phosphatidylethanolamines (MPB PE) are invaluable tools for anchoring cysteine-containing molecules to lipid bilayers, enabling the study of their structure and function. This guide provides a detailed comparison of two commonly used MPB PE variants: 18:1 MPB PE and 16:0 MPB PE, highlighting how the difference in their acyl chain saturation impacts membrane biophysics and experimental outcomes.
Distinguishing this compound and 16:0 MPB PE
The core difference between these two lipids lies in their fatty acid chains. This compound contains an oleoyl (B10858665) group, which is an 18-carbon chain with one cis double bond (unsaturated). In contrast, 16:0 MPB PE features a palmitoyl (B13399708) group, a 16-carbon chain with no double bonds (saturated). This seemingly small structural variation has profound effects on the physical properties of the lipid bilayer.
Key Structural and Functional Differences:
| Feature | This compound (Unsaturated) | 16:0 MPB PE (Saturated) |
| Acyl Chain Structure | 18 carbons, 1 double bond (Oleoyl) | 16 carbons, 0 double bonds (Palmitoyl) |
| Membrane Fluidity | Higher | Lower |
| Membrane Thickness | Thinner | Thicker |
| Phase Transition Temp. (Tm) | Lower | Higher |
| Lipid Packing | Less ordered, more packing defects | More ordered, tighter packing |
| Typical Applications | Studies requiring fluid membranes, reconstitution of proteins favoring disordered environments, membrane fusion assays.[1] | Studies requiring more rigid, ordered membranes, formation of lipid rafts, studies with proteins that prefer a thicker bilayer.[2] |
Impact on Membrane Properties: A Deeper Dive
The degree of acyl chain saturation is a critical determinant of membrane biophysical properties. Membranes composed of unsaturated lipids like this compound are generally more fluid and have a lower phase transition temperature (Tm), meaning they remain in a liquid-crystalline state over a broader temperature range. This increased fluidity is due to the "kink" in the acyl chain introduced by the cis double bond, which prevents tight packing of the lipid molecules.
Conversely, the straight, saturated acyl chains of 16:0 MPB PE allow for tighter packing, resulting in a more ordered, gel-like membrane with a higher Tm and increased thickness.[3] These differences in membrane order and thickness can significantly influence the insertion, folding, and function of membrane-associated proteins and peptides.[4] For instance, the hydrophobic mismatch between a protein's transmembrane domain and the bilayer thickness can affect its stability and activity.
Experimental Protocols
While specific experimental conditions should be optimized for each application, the following provides a general framework for the use of this compound and 16:0 MPB PE in membrane studies.
Liposome (B1194612) Preparation via Thin-Film Hydration and Extrusion
This is a common method for preparing unilamellar vesicles (liposomes) with a defined lipid composition.
Materials:
-
This compound or 16:0 MPB PE
-
Primary phospholipid (e.g., POPC, DOPC)
-
Other lipids as required (e.g., cholesterol)
-
Chloroform (B151607) or a chloroform/methanol mixture
-
Aqueous buffer (e.g., PBS, HEPES buffer)
-
Rotary evaporator
-
Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation: Dissolve the desired lipids (e.g., 95 mol% POPC, 5 mol% 18:1 or 16:0 MPB PE) in chloroform in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.
-
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.[5]
-
Hydration: Add the aqueous buffer to the flask. The buffer should be pre-warmed to a temperature above the phase transition temperature (Tm) of the lipid with the highest Tm in the mixture.
-
Agitate the flask to hydrate (B1144303) the lipid film, forming multilamellar vesicles (MLVs). This can be done by vortexing or gentle shaking.
-
Extrusion: To obtain unilamellar vesicles of a uniform size, pass the MLV suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a mini-extruder. This process should be repeated 10-21 times to ensure a homogenous liposome population.[6]
Peptide/Protein Conjugation to MPB-PE Containing Liposomes
The maleimide (B117702) group on MPB PE reacts specifically with free sulfhydryl groups (thiols) on cysteine residues to form a stable thioether bond.
Materials:
-
MPB-PE containing liposomes
-
Cysteine-containing peptide or protein in a suitable buffer
-
Reaction buffer (e.g., PBS, pH 7.0-7.5)
Procedure:
-
Prepare the peptide or protein solution in the reaction buffer. Ensure the molecule has a free cysteine residue available for conjugation.
-
Mix the MPB-PE containing liposomes with the peptide/protein solution at a desired molar ratio.
-
Incubate the reaction mixture at room temperature for 1-2 hours, or as optimized for the specific reaction. Gentle mixing during incubation can improve conjugation efficiency.
-
(Optional) To quench any unreacted maleimide groups, a small molecule thiol such as DTT or β-mercaptoethanol can be added after the desired incubation time.
-
The resulting liposomes with the anchored peptide/protein can be purified from unconjugated molecules by methods such as size exclusion chromatography or dialysis.
Visualizing the Workflow and Concepts
To better illustrate the processes and concepts discussed, the following diagrams are provided.
Caption: Experimental workflow for using MPB-PE lipids in membrane studies.
Caption: Impact of acyl chain saturation on membrane properties.
Conclusion
The choice between this compound and 16:0 MPB PE should be guided by the specific requirements of the experimental system. For studies that necessitate a fluid, dynamic membrane environment, or involve proteins that function optimally in such conditions, This compound is the preferred choice. In contrast, when a more ordered, rigid membrane is desired, for example, to mimic lipid rafts or to stabilize proteins that require a thicker bilayer, 16:0 MPB PE is more suitable. By understanding the fundamental biophysical differences imparted by their respective acyl chains, researchers can make informed decisions to advance their membrane-related research.
References
- 1. mdpi.com [mdpi.com]
- 2. ill.eu [ill.eu]
- 3. The biophysical properties of ethanolamine plasmalogens revealed by atomistic molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of the contribution of saturated and polyunsaturated phospholipid monolayers to the binding of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 脂质体制备 - Avanti® Polar Lipids [sigmaaldrich.com]
- 6. Liposome preparation for the analysis of lipid-receptor interaction and efferocytosis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Protein Anchoring on Liposomal Membranes: 18:1 MPB PE vs. Alternatives
For researchers, scientists, and drug development professionals seeking to functionalize liposomal surfaces with proteins, the choice of anchoring chemistry is a critical determinant of experimental success. This guide provides a detailed comparison of the widely used maleimide-based lipid, 18:1 MPB PE, against a common alternative, the nickel-chelating lipid 18:1 DGS-NTA(Ni), for protein anchoring. The information presented herein is supported by experimental data to facilitate an informed selection for your specific research needs.
Principles of Protein Anchoring Strategies
Liposomes, or artificial vesicles, are a versatile tool in various research fields, including drug delivery and membrane biophysics. The ability to attach proteins to their surface is paramount for applications such as targeted drug delivery, mimicking cellular processes, and developing diagnostic assays. Two prevalent methods for achieving this are covalent linkage via maleimide-thiol chemistry and affinity-based binding through nickel-histidine chelation.
This compound (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide]) facilitates the covalent attachment of proteins. The maleimide (B117702) group on the lipid headgroup reacts specifically with the thiol group of a cysteine residue on the protein, forming a stable thioether bond. This method offers a robust and permanent linkage.
18:1 DGS-NTA(Ni) (1,2-dioleoyl-sn-glycero-3-[(N-(5-amino-1-carboxypentyl)iminodiacetic acid)succinyl] (nickel salt)) enables the reversible anchoring of proteins engineered to have a polyhistidine tag (His-tag). The nitrilotriacetic acid (NTA) group chelates a nickel ion, which in turn coordinates with the imidazole (B134444) side chains of the histidine residues in the His-tag. This interaction is strong but can be reversed by chelating agents like EDTA.
Performance Comparison: this compound vs. 18:1 DGS-NTA(Ni)
The following tables summarize quantitative data from a study investigating the efficiency of these two anchoring methods in the context of a FRET-based lipid mixing assay mediated by the HR1 peptide.[1]
Table 1: Comparison of HR1 Peptide Anchoring Efficiency
| Anchoring Lipid | Liposome (B1194612) Composition | HR1-to-Lipid Ratio (mol/mol) |
| This compound | 95% PC, 5% this compound | ~1/100 |
| This compound | 65% PC, 30% PE, 5% this compound | Not detectable |
| 18:1 DGS-NTA(Ni) | 95% PC, 5% 18:1 DGS-NTA(Ni) | ~1/200 |
| 18:1 DGS-NTA(Ni) | 65% PC, 30% PE, 5% 18:1 DGS-NTA(Ni) | ~1/200 |
Data extracted from a liposome co-floatation assay designed to assess the amount of HR1 peptide anchored to the liposome membrane.[1]
Table 2: Impact of Anchoring Method on HR1-Mediated Liposome Fusion
| Anchoring Lipid | Liposome Composition | Average Extent of Lipid Mixing (%) |
| This compound | 95% PC, 5% this compound | ~50% |
| This compound | 65% PC, 30% PE, 5% this compound | ~0% |
| 18:1 DGS-NTA(Ni) | 95% PC, 5% 18:1 DGS-NTA(Ni) | ~20% |
| 18:1 DGS-NTA(Ni) | 65% PC, 30% PE, 5% 18:1 DGS-NTA(Ni) | ~45% |
Data represents the percentage of lipid mixing after a 90-minute incubation period in a FRET-based assay.[1]
Key Observations:
-
Higher Anchoring Density with this compound: In the absence of phosphatidylethanolamine (B1630911) (PE), the this compound system achieved a significantly higher density of anchored HR1 peptide compared to the 18:1 DGS-NTA(Ni) system.[2]
-
Inhibition of Maleimide Chemistry by PE: The presence of PE in the liposome formulation completely abolished the anchoring of the cysteine-tagged HR1 peptide to this compound.[1] This is a critical consideration for researchers working with liposome compositions that include PE.
-
Functional Consequences of Anchoring Density: The higher anchoring density achieved with this compound in PC liposomes correlated with a more robust induction of lipid mixing.[2]
-
Alternative Chemistry for PE-Containing Liposomes: The 18:1 DGS-NTA(Ni) system provided a viable alternative for anchoring proteins to liposomes containing PE, and the presence of PE even enhanced the fusion activity in this context.[2]
Experimental Methodologies
Detailed protocols for the key experiments cited are provided below to enable replication and further investigation.
Experimental Protocol 1: Liposome Co-Floatation Assay
This assay is used to determine the efficiency of protein anchoring to liposomes.
-
Preparation of Liposomes:
-
Prepare a lipid film by drying a mixture of lipids (e.g., 95% POPC, 5% this compound or 18:1 DGS-NTA(Ni)) from a chloroform (B151607) solution under a stream of nitrogen gas, followed by vacuum desiccation for at least 1 hour.
-
Hydrate the lipid film with a suitable buffer (e.g., 20 mM HEPES, 100 mM NaCl, pH 7.4) to a final lipid concentration of 1 mM by vortexing.
-
Subject the liposome suspension to five freeze-thaw cycles using liquid nitrogen and a warm water bath.
-
Extrude the liposomes 21 times through a 100 nm polycarbonate membrane using a mini-extruder to create unilamellar vesicles.
-
-
Protein Anchoring:
-
For this compound: Incubate the liposomes with the cysteine-tagged protein (e.g., HR1-Cys) at a desired molar ratio for 1 hour at room temperature to allow for the maleimide-thiol reaction.
-
For 18:1 DGS-NTA(Ni): Incubate the liposomes with the His-tagged protein (e.g., HR1-His6) at a desired molar ratio for 1 hour at room temperature.
-
-
Density Gradient Ultracentrifugation:
-
Mix 100 µL of the protein-liposome mixture with 100 µL of 80% Nycodenz solution in a centrifuge tube.
-
Carefully overlay this mixture with 200 µL of 30% Nycodenz solution, followed by 100 µL of buffer.
-
Centrifuge at 200,000 x g for 4 hours at 4°C.
-
-
Analysis:
-
After centrifugation, the liposomes and any anchored protein will float to the top of the gradient.
-
Carefully collect fractions from the top and bottom of the gradient.
-
Analyze the protein content in each fraction by SDS-PAGE and Coomassie blue staining or Western blotting to determine the percentage of protein that co-floated with the liposomes.
-
Experimental Protocol 2: FRET-Based Lipid Mixing Assay
This assay measures the fusion of liposomes, which can be driven by anchored proteins.
-
Preparation of Labeled and Unlabeled Liposomes:
-
Prepare two populations of liposomes as described in Protocol 1.
-
For the "donor" liposomes, include 1 mol% of a FRET donor fluorophore (e.g., NBD-PE) and 1 mol% of a FRET acceptor fluorophore (e.g., Rhodamine-PE) in the lipid mixture.
-
The "acceptor" liposomes are unlabeled.
-
-
Protein Anchoring:
-
Anchor the protein of interest to both the donor and acceptor liposome populations as described in Protocol 1.
-
-
Fusion Reaction:
-
In a fluorometer cuvette, mix the donor and acceptor liposomes at a 1:9 molar ratio in a suitable buffer at 37°C.
-
Monitor the fluorescence of the donor fluorophore (e.g., excitation at 465 nm, emission at 530 nm for NBD).
-
Initiate the fusion reaction by adding the protein-anchored liposomes.
-
-
Data Analysis:
-
As the labeled and unlabeled liposomes fuse, the distance between the FRET donor and acceptor molecules increases, leading to a decrease in FRET and an increase in the donor fluorescence intensity.
-
The percentage of lipid mixing is calculated using the following formula: % Lipid Mixing = [(F - F0) / (Fmax - F0)] * 100 where:
-
F is the fluorescence intensity at a given time point.
-
F0 is the initial fluorescence intensity.
-
Fmax is the maximum fluorescence intensity achieved by adding a detergent (e.g., Triton X-100) to completely disrupt the liposomes and eliminate FRET.
-
-
Visualizing the Mechanisms and Workflows
To further clarify the processes described, the following diagrams have been generated using the DOT language.
References
Beyond the Thiol: A Comparative Guide to Advanced Liposome Conjugation Chemistries
In the landscape of targeted drug delivery and nanomedicine, the functionalization of liposomes is a critical step. For years, the gold standard for attaching targeting ligands, polymers, and imaging agents to the liposome (B1194612) surface has been the maleimide-thiol conjugation. While effective, this method is not without its drawbacks, including the potential for off-target reactions and the limited stability of the resulting thioether bond, which can be susceptible to retro-Michael reactions. This guide provides a comprehensive comparison of alternative conjugation strategies that offer enhanced stability, specificity, and versatility for researchers, scientists, and drug development professionals.
Comparative Analysis of Liposome Conjugation Chemistries
The following tables summarize the key performance metrics of maleimide-thiol chemistry and its alternatives, based on available experimental data.
Table 1: Quantitative Comparison of Liposome Conjugation Methods
| Conjugation Method | Typical Reaction Conditions | Reaction Time | Coupling Efficiency | Linkage Stability | Key Advantages | Key Disadvantages |
| Maleimide-Thiol | pH 6.5-7.5, Room Temp | 1-2 hours | High (>90%) | Moderate; susceptible to thiol exchange | Fast reaction with thiols | Potential for off-target reactions; linkage instability |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Aqueous buffer, Room Temp | 1-4 hours | Very High (>95%)[1] | High; stable triazole ring | Bioorthogonal, copper-free, highly specific | Slower than maleimide-thiol; requires synthesis of strained alkynes |
| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Aqueous buffer, Room Temp, Cu(I) catalyst | 1-2 hours | Excellent (>95%)[2] | High; stable triazole ring | High efficiency and specificity | Copper catalyst can be toxic to cells and damage liposomes |
| Native Chemical Ligation (NCL) | pH 7.0-7.5, Room Temp, Thiol catalyst | 2-18 hours | High (>90%)[3][4] | High; native amide bond | Site-specific protein conjugation | Requires N-terminal cysteine and C-terminal thioester |
| Sortase-Mediated Ligation | 37°C, Tris-HCl buffer with CaCl₂ | Overnight | High (>90%)[5] | High; native-like peptide bond | Site-specific, enzymatic, highly controlled | Requires specific recognition motifs on both molecules |
| Inverse Electron Demand Diels-Alder (IEDDA) | Aqueous buffer, Room Temp | Minutes to hours | Very High (>95%)[6] | High; stable dihydropyrazine | Extremely fast kinetics, bioorthogonal | Requires synthesis of specific diene and dienophile partners |
| Hydrazone/Oxime Ligation | pH 4-7, Room Temp, Aniline catalyst (optional) | Minutes to hours | High (>90%)[7] | pH-dependent; stable at physiological pH | Chemoselective, tunable stability | Can be reversible under certain conditions |
In-Depth Look at Alternative Conjugation Chemistries
Click Chemistry: SPAAC and CuAAC
Click chemistry, particularly the azide-alkyne cycloaddition, offers a robust and highly specific alternative to maleimide-thiol conjugation.[8][9]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a copper-free click reaction that utilizes a strained cyclooctyne (B158145) to react with an azide.[1] Its bioorthogonality makes it ideal for use in biological systems without the concern of copper toxicity.[1]
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) provides excellent coupling yields in a short time but requires a copper catalyst, which can be cytotoxic and may compromise the integrity of liposomes made with unsaturated lipids.[2][10]
-
Preparation of Azide-Functionalized Liposomes: Prepare liposomes incorporating an azide-functionalized lipid (e.g., DSPE-PEG-Azide) using standard methods like thin-film hydration followed by extrusion.
-
Ligand Functionalization: Functionalize the molecule of interest with a strained alkyne (e.g., DBCO).
-
Conjugation Reaction: Mix the azide-functionalized liposomes with the DBCO-functionalized ligand in a suitable aqueous buffer (e.g., PBS, pH 7.4) at room temperature.
-
Incubation: Allow the reaction to proceed for 1-4 hours.
-
Purification: Remove unreacted ligand using size exclusion chromatography or dialysis.
Native Chemical Ligation (NCL)
Native Chemical Ligation (NCL) is a powerful technique for the site-specific conjugation of proteins and peptides to liposomes.[3] The reaction occurs between a peptide with an N-terminal cysteine and another with a C-terminal thioester, forming a native amide bond.[11]
-
Prepare Cysteine-Liposomes: Synthesize or procure a lipid with an N-terminal cysteine (e.g., Cys-PEG-DSPE) and incorporate it into liposomes.
-
Prepare Thioester-Protein: Express or synthesize the protein/peptide with a C-terminal thioester.
-
Ligation Reaction: Mix the cysteine-liposomes and the thioester-protein in a ligation buffer (e.g., phosphate (B84403) buffer, pH 7.5, with a thiol catalyst like 4-mercaptophenylacetic acid).[4]
-
Incubation: Incubate the mixture for 2-18 hours at room temperature.
-
Purification: Separate the conjugated liposomes from unreacted components by ultracentrifugation or chromatography.
Sortase-Mediated Ligation
This enzymatic approach utilizes the transpeptidase Sortase A to create a covalent bond between a protein containing a C-terminal LPXTG motif and a liposome functionalized with an N-terminal oligoglycine sequence.[5][12] This method offers exceptional site-specificity.
-
Prepare Glycine-Liposomes: Incorporate a lipid with an N-terminal oligoglycine (e.g., (Gly)₃-PEG-DSPE) into the liposomes.
-
Prepare LPXTG-Protein: Genetically engineer the protein of interest to include a C-terminal LPXTG sortase recognition motif.
-
Enzymatic Ligation: Incubate the glycine-liposomes and the LPXTG-protein with Sortase A enzyme in a buffer containing Tris-HCl and CaCl₂ at 37°C overnight.[5]
-
Purification: Remove the enzyme and unreacted protein by ultracentrifugation.[5]
Inverse Electron Demand Diels-Alder (IEDDA)
IEDDA is a bioorthogonal reaction with exceptionally fast kinetics, reacting an electron-poor diene (e.g., tetrazine) with an electron-rich dienophile (e.g., trans-cyclooctene).[13][14] This rapid and specific reaction is highly advantageous for in vivo applications.
-
Prepare Functionalized Liposomes and Ligand: Synthesize liposomes containing a tetrazine-modified lipid and a ligand functionalized with a dienophile like trans-cyclooctene (TCO).
-
Conjugation: Mix the two components in an aqueous buffer at room temperature.
-
Reaction Time: The reaction is often complete within minutes to a few hours.[6]
-
Purification: Use standard chromatographic methods to purify the conjugated liposomes.
Hydrazone and Oxime Ligation
These methods involve the reaction of a carbonyl group (aldehyde or ketone) with a hydrazine (B178648) or an aminooxy group, respectively, to form a hydrazone or oxime bond.[7] The stability of the resulting linkage can be tuned by the pH of the environment.
-
Prepare Functionalized Components: Synthesize liposomes incorporating an aldehyde- or ketone-functionalized lipid and a ligand with a hydrazine or aminooxy group.
-
Ligation: Mix the components in a slightly acidic buffer (pH 4-7) at room temperature. Aniline can be used as a catalyst to accelerate the reaction.[7]
-
Incubation: Allow the reaction to proceed for several hours.
-
Purification: Purify the final product using dialysis or size exclusion chromatography.
Conclusion
While maleimide-thiol chemistry has been a workhorse in the field of liposome functionalization, the emergence of alternative conjugation strategies offers researchers a powerful toolkit to design more stable, specific, and versatile liposomal drug delivery systems. The choice of conjugation method will depend on the specific application, the nature of the ligand to be conjugated, and the desired properties of the final product. Click chemistries like SPAAC and IEDDA provide excellent bioorthogonality and efficiency, while enzymatic methods such as sortase-mediated ligation and NCL offer unparalleled site-specificity for protein conjugation. Hydrazone and oxime ligations provide a chemoselective approach with tunable stability. By understanding the advantages and limitations of each technique, researchers can select the optimal strategy to advance their liposome-based therapeutics and diagnostics.
References
- 1. researchgate.net [researchgate.net]
- 2. Coupling of Ligands to the Liposome Surface by Click Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protein-liposome conjugates using cysteine-lipids and native chemical ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A New Method for Site-Specific Modification of Liposomes with Proteins Using Sortase A-Mediated Transpeptidation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Approach Matters: The Kinetics of Interfacial Inverse‐Electron Demand Diels–Alder Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Click Chemistry for Liposome Surface Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Native chemical ligation - Wikipedia [en.wikipedia.org]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00184C [pubs.rsc.org]
- 14. Inverse Electron Demand Diels-Alder Reaction - Creative Biolabs [creative-biolabs.com]
Stability Under Scrutiny: A Comparative Guide to 18:1 MPB PE Conjugates for Drug Delivery
For researchers, scientists, and drug development professionals navigating the complexities of bioconjugation, the stability of lipid conjugates is a critical determinant of therapeutic efficacy and safety. This guide provides an in-depth, objective comparison of 18:1 MPB PE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide]) conjugates with alternative strategies, supported by experimental data to inform the selection of the most robust and reliable systems for drug delivery applications.
The covalent attachment of molecules to the surface of liposomes and other lipid-based nanoparticles is a cornerstone of targeted drug delivery and the development of advanced therapeutics. Among the various chemical strategies employed, the maleimide-thiol reaction has been a workhorse for its high reactivity and specificity. However, the long-term stability of the resulting thioether bond is a point of concern, prompting the exploration of alternative conjugation chemistries. This guide will delve into the stability of this compound, a widely used maleimide-functionalized lipid, and compare its performance with other common and next-generation alternatives.
The Challenge of Maleimide-Thiol Conjugate Stability
The conjugation of a thiol-containing molecule to a maleimide-functionalized lipid, such as this compound, proceeds via a Michael addition reaction to form a succinimidyl thioether linkage. While efficient, this bond can be susceptible to two primary degradation pathways:
-
Hydrolysis: The succinimide (B58015) ring of the maleimide (B117702) adduct can undergo hydrolysis, particularly at neutral to alkaline pH.[1][2] This ring-opening can alter the chemical properties of the linker and, if it occurs before conjugation, renders the maleimide inactive.[2]
-
Retro-Michael Reaction: The thioether bond can undergo a retro-Michael reaction, leading to deconjugation. This process is often facilitated by the presence of other thiols, such as glutathione (B108866) in the physiological environment, which can lead to the exchange of the conjugated payload to other molecules.
Interestingly, some studies suggest that controlled hydrolysis of the succinimide ring after conjugation can actually stabilize the linkage against the retro-Michael reaction, forming a more stable succinamic acid thioether bond.
Comparative Stability of Thiol-Reactive Linkers
The choice of linker chemistry is paramount for ensuring the long-term stability of the final conjugate. Below is a comparison of maleimide-based linkers with other common thiol-reactive chemistries.
| Linker Type | Reaction pH | Reaction Time | Conjugation Efficiency | Stability Characteristics |
| N-Alkyl Maleimide | 6.5 - 7.5 | 1 - 2 hours | >90% | Prone to retro-Michael reaction and thiol exchange. |
| N-Aryl Maleimide | 7.4 | < 1 hour | >90% | Offers faster reaction with thiolates compared to N-alkyl maleimides. |
| Vinyl Sulfone | 7.0 - 9.0 | 2 - 4 hours | >90% | Forms a stable, irreversible thioether bond that is less susceptible to retro-Michael reactions.[3][4] |
| Pyridyl Disulfide | Neutral | 1 - 2 hours | >90% | Forms a disulfide bond that is cleavable by other thiols, which can be advantageous for drug release but indicates lower stability. |
| Acrylates/Acrylamides | Neutral | 2 - 4 hours | >85% | Forms a stable thioether bond, generally more stable than maleimides but with slower reaction kinetics. |
Beyond the Linker: The Role of the Hydrophilic Polymer
For many applications, particularly in creating "stealth" liposomes that evade the immune system, the functionalized lipid is attached to a hydrophilic polymer like polyethylene (B3416737) glycol (PEG). However, concerns about the immunogenicity of PEG have led to the development of alternatives.
| Polymer | Key Advantages |
| Polyethylene Glycol (PEG) | Gold standard for stealth properties, well-established, variety of functional groups available. |
| Polysarcosine (pSar) | Biocompatible, non-immunogenic, biodegradable, shows similar stealth properties to PEG.[5] |
| Poly(2-oxazoline)s (POx) | Highly tunable, can modulate hydrophilicity and pharmacokinetics. |
| Poly(amino acid)s (PAAs) | Biodegradable, biocompatible, customizable size and surface charge. |
Experimental Protocols for Assessing Conjugate Stability
To empirically determine the stability of a given lipid conjugate, a variety of analytical techniques can be employed. Below are outlines of key experimental protocols.
Protocol 1: Assessing Conjugate Stability by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method is used to quantify the amount of intact conjugate and any degradation products over time.
Methodology:
-
Sample Preparation: Prepare the liposome-conjugate formulation at a known concentration in a suitable buffer (e.g., PBS, pH 7.4).
-
Incubation: Aliquot the sample and incubate at various temperatures (e.g., 4°C, 25°C, 37°C) for a predetermined time course (e.g., 0, 24, 48, 72 hours, 1 week, 1 month).
-
Liposome (B1194612) Solubilization: At each time point, solubilize the liposomes using a suitable solvent, such as a mixture of isopropanol (B130326) and buffer, to release the conjugated molecule and lipid components.
-
HPLC Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water with 0.1% trifluoroacetic acid (TFA) and an organic solvent like acetonitrile (B52724) or methanol (B129727) with 0.1% TFA.
-
Detection: UV-Vis detector set to a wavelength appropriate for the conjugated molecule and an Evaporative Light Scattering Detector (ELSD) for the lipid components.
-
-
Data Analysis: Integrate the peak areas corresponding to the intact conjugate and any degradation products. Calculate the percentage of intact conjugate remaining at each time point relative to the initial time point.
Protocol 2: FRET-Based Liposome Leakage Assay
This assay assesses the integrity of the liposome membrane, which can be compromised by the degradation of its components.
Methodology:
-
Liposome Preparation: Prepare liposomes encapsulating a self-quenching concentration of a fluorescent dye, such as calcein, or a FRET pair like ANTS (donor) and DPX (quencher).[6][7][8]
-
Purification: Remove any unencapsulated dye by size exclusion chromatography.
-
Incubation: Incubate the fluorescently labeled liposomes under the desired stability testing conditions (e.g., different buffers, temperatures, presence of serum).
-
Fluorescence Measurement: At specified time points, measure the fluorescence intensity using a fluorometer. The excitation and emission wavelengths will be specific to the chosen fluorophore.
-
Data Analysis: An increase in fluorescence intensity indicates leakage of the dye from the liposomes, as the self-quenching is relieved upon dilution in the external medium. The percentage of leakage can be calculated relative to a positive control where the liposomes are completely lysed with a detergent like Triton X-100.
Protocol 3: Quantification of Surface-Conjugated Molecules
This protocol determines the density of the conjugated ligand on the liposome surface, which can decrease over time due to linker instability.
Methodology:
-
Fluorescent Labeling: The molecule to be conjugated is labeled with a fluorescent dye.
-
Conjugation: The fluorescently labeled molecule is conjugated to the functionalized liposomes.
-
Purification: Unconjugated molecules are removed via size exclusion chromatography or dialysis.
-
Quantification:
-
Ensemble Method: The concentration of the conjugated molecule is determined by measuring the fluorescence of the liposome suspension and comparing it to a standard curve of the free fluorescently labeled molecule. The lipid concentration is determined separately using a phosphate (B84403) assay.
-
Single-Molecule Imaging: For more precise quantification, single-molecule fluorescence microscopy can be used to count the number of fluorescently labeled molecules on individual liposomes.[9]
-
-
Stability Assessment: The quantification is performed at different time points during a stability study to monitor any decrease in surface ligand density.
Visualizing Stability Pathways and Workflows
Conclusion
The stability of lipid conjugates is a multifaceted issue influenced by the choice of the thiol-reactive linker, the nature of the hydrophilic polymer, and the experimental conditions. While this compound and other maleimide-based lipids are effective and widely used, their susceptibility to hydrolysis and retro-Michael reactions necessitates careful consideration and empirical validation of their stability for any given application. Next-generation linkers, such as vinyl sulfones, offer promising alternatives with enhanced stability profiles. Furthermore, the emergence of PEG alternatives like polysarcosine provides avenues to address potential immunogenicity concerns. Ultimately, the selection of a conjugation strategy should be guided by a thorough understanding of the stability requirements of the intended application and supported by robust experimental data.
References
- 1. Quantification of Available Ligand Density on the Surface of Targeted Liposomal Nanomedicines at the Single-Particle Level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Limiting the Hydrolysis and Oxidation of Maleimide-Peptide Adducts Improves Detection of Protein Thiol Oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Improving the serum stability of site-specific antibody conjugates with sulfone linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Fluorescence Dequenching-based Liposome Leakage Assay to Measure Membrane Permeabilization by Pore-forming Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FRET-Based Assay for the Quantification of Extracellular Vesicles and Other Vesicles of Complex Composition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Fluorescence Dequenching-based Liposome Leakage Assay to Measure Membrane Permeabilization by Pore-forming Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantification of ligand density and stoichiometry on the surface of liposomes using single-molecule fluorescence imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative analysis of different maleimide lipids for bioconjugation
A Comparative Guide to Maleimide (B117702) Lipids for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
The covalent modification of biomolecules is a cornerstone of modern biotechnology and medicine, enabling the development of targeted drug delivery systems, advanced diagnostics, and sophisticated research tools. Among the various bioconjugation strategies, the reaction between a maleimide and a thiol group stands out for its high specificity and rapid reaction kinetics under physiological conditions. Maleimide-functionalized lipids are particularly valuable for anchoring proteins, peptides, and other ligands to the surface of liposomes and other lipid-based nanoparticles.
This guide provides a comparative analysis of different maleimide lipids used for bioconjugation, focusing on their performance characteristics and supported by experimental data. We will delve into the critical aspects of reaction efficiency, conjugate stability, and the influence of the maleimide lipid structure on the final bioconjugate.
The Chemistry of Maleimide-Thiol Bioconjugation
The bioconjugation of maleimide lipids with thiol-containing molecules, such as cysteine residues in proteins and peptides, proceeds via a Michael addition reaction.[1] This reaction forms a stable thioether bond, covalently linking the biomolecule to the lipid anchor.[2] The high selectivity of the maleimide group for thiols allows for specific labeling at neutral pH.[3]
However, the stability of the resulting succinimidyl thioether linkage can be a concern. Under certain physiological conditions, the conjugate can undergo a retro-Michael reaction, leading to the dissociation of the linked biomolecule.[4] Additionally, the maleimide ring itself is susceptible to hydrolysis, which renders it unreactive towards thiols.[5]
Comparative Analysis of Maleimide Lipids
The choice of maleimide lipid can significantly impact the efficiency of the bioconjugation reaction and the stability of the resulting conjugate. Key factors to consider include the structure of the lipid anchor, the nature of the spacer arm (e.g., polyethylene (B3416737) glycol, PEG), and the specific maleimide derivative used.
Commonly Used Maleimide Lipids:
-
DSPE-PEG-Maleimide: 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) conjugated to polyethylene glycol with a terminal maleimide group. The PEG linker enhances the hydrophilicity and in vivo circulation time of the liposome.[6]
-
DOPE-Maleimide: 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) with a maleimide headgroup, often used in pH-sensitive liposomes.[7]
-
Maleimide lipids with different linkers: Besides PEG, other linkers such as 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (MCC) and 4-(p-maleimidophenyl)butyryl (MPB) can be used, which can influence the stability of the maleimide group towards hydrolysis.[8]
Performance Comparison:
The following tables summarize key performance data for different maleimide lipids based on published studies.
Table 1: Conjugation Efficiency of Maleimide Lipids
| Maleimide Lipid | Thiol-Containing Molecule | Maleimide:Thiol Molar Ratio | Reaction Time | Conjugation Efficiency (%) | Reference |
| DSPE-PEG2000-Maleimide | cRGDfK peptide | 2:1 | 30 min | 84 ± 4 | [2][9] |
| DSPE-PEG2000-Maleimide | 11A4 nanobody | 5:1 | 2 h | 58 ± 12 | [2][9] |
| DSPE-PEG-Maleimide | F3 peptide | Not specified | 24 h | > 95 | [10] |
| DSPE-PEG3400-Maleimide | Anti-EGFR Fab' | Not specified | Not specified | Not specified | [6] |
Table 2: Stability of Maleimide-Thiol Conjugates
| Maleimide Derivative | Conjugated Thiol | Condition | Stability Metric | Outcome | Reference |
| N-alkyl maleimide | Antibody | Serum, 37°C, 7 days | Deconjugation | 35-67% | [11] |
| N-aryl maleimide | Antibody | Serum, 37°C, 7 days | Deconjugation | < 20% | [11] |
| Thiobutanoyl-linked conjugate | BODIPY | 5 mM cysteine, 37°C, 7 days | Loss of BODIPY | 0.5% | [12] |
| Cysteine-linked conjugate | BODIPY | 5 mM cysteine, 37°C, 7 days | Loss of BODIPY | ~8% | [12] |
| Thiazine (B8601807) linker | Peptide | Physiological pH | Degradation rate | Markedly slower than thioether | [13] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful application and comparison of maleimide lipids.
Protocol 1: General Procedure for Bioconjugation to Maleimide-Functionalized Liposomes
-
Preparation of Maleimide-Liposomes: Prepare liposomes incorporating the desired maleimide lipid (e.g., DSPE-PEG-Maleimide) using a standard method such as thin-film hydration followed by extrusion. A typical molar ratio is DSPC:Cholesterol:DSPE-PEG-Maleimide of 7:3:1.[14]
-
Thiolation of the Biomolecule (if necessary): If the biomolecule does not have a free thiol group, it can be introduced using a reagent like 2-iminothiolane (B1205332) (Traut's reagent).[14] For proteins with disulfide bonds, reduction with a reagent like TCEP (tris(2-carboxyethyl)phosphine) is necessary.[3]
-
Conjugation Reaction:
-
Dissolve the thiolated biomolecule in a degassed buffer at pH 7.0-7.5 (e.g., PBS, HEPES).[15]
-
Add the maleimide-liposome suspension to the thiolated biomolecule solution. The optimal molar ratio of maleimide to thiol should be determined empirically but often ranges from 2:1 to 5:1.[2]
-
Incubate the reaction mixture at room temperature for 2 hours or overnight at 4°C.[2][15]
-
-
Purification: Remove unconjugated biomolecules and other reactants by size exclusion chromatography or dialysis.[15]
Protocol 2: Assessing the Stability of the Maleimide-Thiol Conjugate
-
Incubation: Incubate the purified bioconjugate in a relevant buffer (e.g., PBS with or without a competing thiol like glutathione) at 37°C.[12][13]
-
Time Points: At various time points (e.g., 0, 24, 48, 72 hours), take an aliquot of the reaction mixture.
-
Analysis: Analyze the amount of intact conjugate remaining using a suitable analytical technique such as:
-
SDS-PAGE: For protein conjugates, to visualize the shift in molecular weight upon conjugation and deconjugation.[14]
-
RP-HPLC: To separate and quantify the intact conjugate from the free biomolecule and lipid components.[12]
-
LC-MS: To confirm the identity of the species and monitor for side products.[16]
-
-
Quantification: Determine the percentage of remaining intact conjugate at each time point by integrating the corresponding peak area in the chromatogram.[4]
Visualizing Key Processes
Diagrams can help clarify the complex processes involved in bioconjugation with maleimide lipids.
Caption: Thiol-Maleimide Bioconjugation Workflow.
Caption: Instability Pathways of Maleimide-Thiol Conjugates.
Caption: Workflow for Comparing Maleimide Lipids.
Conclusion
The choice of maleimide lipid is a critical parameter in the design of bioconjugates for research and therapeutic applications. While the maleimide-thiol reaction offers high specificity and efficiency, the stability of the resulting linkage must be carefully considered. This guide provides a framework for comparing different maleimide lipids, highlighting the importance of factors such as the lipid structure and the reaction conditions. By carefully selecting the appropriate maleimide lipid and optimizing the conjugation protocol, researchers can develop robust and effective bioconjugates for a wide range of applications. It is crucial to consider that unreacted maleimide groups can interact with proteins in the bloodstream, such as albumin, potentially leading to complement activation.[17] Therefore, quenching any excess maleimide groups after conjugation is an important consideration for in vivo applications.[17]
References
- 1. bachem.com [bachem.com]
- 2. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. benchchem.com [benchchem.com]
- 5. Hydrolysis of some N-alkylmaleimides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Effects of a N-Maleimide-derivatized Phosphatidylethanolamine on the Architecture and Properties of Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. encapsula.com [encapsula.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Liposomes surface conjugated with human hemoglobin target delivery to macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 15. lifetein.com [lifetein.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to Functional Assays for Validating 18:1 MPB PE-Ligand Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of functional assays to validate the activity of ligands conjugated to liposomes using 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide] (18:1 MPB PE). It is crucial to understand that this compound is not a ligand in the traditional sense of binding to a receptor to elicit a biological response. Instead, it is a functionalized lipid that acts as a covalent anchor for thiol-containing molecules (e.g., peptides or proteins with cysteine residues), presenting them on the surface of a liposome (B1194612). The "activity" of an this compound-ligand system, therefore, refers to the successful conjugation of the ligand and the subsequent biological function of the ligand-decorated liposome.
This guide is structured into two main sections:
-
Assays to Validate Ligand Conjugation: Methods to confirm and quantify the covalent attachment of the ligand to the this compound anchor.
-
Assays to Validate Functional Activity: Methods to assess the biological activity of the ligand once it is presented on the liposomal surface.
Section 1: Assays to Validate Ligand Conjugation to this compound
Successful conjugation is the foundational step for any functional studies. The maleimide (B117702) group of this compound reacts with a thiol group (sulfhydryl, -SH) on the ligand via a Michael addition reaction to form a stable thioether bond. Validating this reaction is critical.
Comparison of Conjugation Validation Assays
| Assay | Principle | Typical Readout | Advantages | Disadvantages |
| SDS-PAGE | Separates proteins/peptides by size. Conjugation to the lipid anchor increases the apparent molecular weight. | Shift in band position on the gel compared to the unconjugated ligand. | Simple, widely available, provides qualitative confirmation of conjugation.[1][2] | Not easily quantifiable, may be difficult to resolve small shifts, requires detergents to solubilize liposomes.[3] |
| Reverse Ellman's Assay | Quantifies the disappearance of free thiol groups from the ligand solution after reaction with maleimide-containing liposomes. | Decrease in absorbance at 412 nm. | Quantitative, provides a measure of conjugation efficiency.[4][5] | Indirect measurement, susceptible to interference from other thiol-containing substances. |
| Fluorescence Spectroscopy | Uses a fluorescently labeled ligand. Conjugation is confirmed by co-localization of the fluorescence with the liposome fraction after separation (e.g., via size exclusion chromatography). | Fluorescence intensity in the liposome fraction. | High sensitivity, allows for quantification.[] | Requires labeling of the ligand which could potentially interfere with its function, requires separation of free and conjugated ligand. |
| HPLC Analysis | Separates and quantifies the unbound ligand remaining in the supernatant after the conjugation reaction and liposome pelleting. | Decrease in the peak area corresponding to the free ligand.[7] | Highly quantitative and reproducible, high resolution.[][7] | Requires specialized equipment, method development may be needed for each specific ligand. |
Experimental Protocols: Key Conjugation Validation Methods
1. SDS-PAGE Analysis of Protein-Liposome Conjugation
-
Objective: To qualitatively confirm the covalent attachment of a protein/peptide to liposomes.
-
Protocol:
-
Prepare liposomes containing 1-5 mol% this compound using standard methods like thin-film hydration followed by extrusion.
-
Incubate the maleimide-activated liposomes with the thiol-containing protein ligand (e.g., at a 2:1 maleimide-to-thiol molar ratio) in a suitable buffer (e.g., HEPES, pH 7.0-7.5) for 2-4 hours at room temperature.[7]
-
Quench any unreacted maleimide groups with a thiol-containing agent like β-mercaptoethanol or cysteine.
-
Separate the liposomes from unconjugated protein by ultracentrifugation or size exclusion chromatography.
-
Solubilize the liposome pellet in an SDS-PAGE sample buffer containing a detergent (e.g., Triton X-100 or Fos-Choline 12) to disrupt the lipid bilayer.[3]
-
Run the sample on a polyacrylamide gel. Include controls of the unconjugated protein and plain liposomes.
-
Stain the gel (e.g., with Coomassie Blue or silver stain). A band shift or the appearance of a higher molecular weight smear for the liposome-conjugated sample compared to the free protein indicates successful conjugation.[1]
-
2. Quantification of Conjugation Efficiency using a Reverse Ellman's Assay
-
Objective: To quantify the amount of maleimide groups on the liposome surface that have successfully reacted.
-
Protocol:
-
Prepare a known concentration of a thiol-containing standard, such as glutathione (B108866) or cysteine.
-
Add a sample of the maleimide-conjugated liposomes to the thiol solution and allow it to react to consume any unreacted maleimides.
-
Add Ellman's reagent (DTNB) to the solution. DTNB reacts with the remaining free thiols to produce a colored product that absorbs at 412 nm.
-
Measure the absorbance at 412 nm and compare it to a standard curve of the thiol standard to determine the concentration of unreacted thiols.
-
The amount of reacted maleimide is calculated by subtracting the amount of thiol remaining after the reaction from the initial amount of thiol added.[5]
-
Workflow for ligand-liposome conjugation and validation.
Section 2: Assays to Validate Functional Activity of Ligand-Conjugated Liposomes
Once conjugation is confirmed, the next step is to determine if the anchored ligand is functionally active. This depends entirely on the nature of the conjugated ligand. The liposome essentially becomes a multivalent scaffold for presenting the ligand to its biological target.
Comparison of Functional Activity Assays
| Assay | Principle | Typical Readout | Use Case Example |
| Cell Binding & Uptake Assay | Measures the ability of ligand-conjugated liposomes to bind to and/or be internalized by target cells expressing the ligand's receptor. | Increased fluorescence signal in/on cells (Flow Cytometry or Microscopy). | A peptide that targets a specific cancer cell receptor.[8][9][10] |
| Receptor Activation Assay | Measures the downstream signaling cascade initiated by the ligand binding to its receptor on the cell surface. | Change in second messengers (e.g., Ca2+ mobilization, cAMP levels) or reporter gene expression. | An agonist peptide for a GPCR conjugated to the liposome.[11] |
| Membrane Disruption/Leakage Assay | Measures the ability of the conjugated ligand (e.g., a membrane-active peptide) to perturb the integrity of a target membrane (either another liposome or a cell). | Release of an encapsulated fluorescent dye (e.g., calcein) from target liposomes.[12] | An antimicrobial or cell-penetrating peptide that disrupts bacterial or cellular membranes.[12][13] |
| Liposome Fusion Assay (FRET) | Measures the merging of the ligand-conjugated liposome with a target membrane. Based on the dilution of FRET donor and acceptor lipids upon fusion. | Change in FRET ratio (decrease in acceptor emission, increase in donor emission).[14][15][16] | A viral fusion peptide that mediates membrane fusion. |
| Surface Plasmon Resonance (SPR) | Measures the binding affinity and kinetics of the ligand-conjugated liposomes to the immobilized receptor in a label-free manner. | Change in resonance angle (Response Units). | Determining the binding affinity of an antibody-conjugated liposome to its target antigen.[17][18] |
Experimental Protocols: Key Functional Assays
1. Cell Binding and Uptake Assay via Flow Cytometry
-
Objective: To quantify the specific binding and/or internalization of ligand-conjugated liposomes by target cells.
-
Protocol:
-
Prepare fluorescently labeled liposomes by including a lipid-soluble dye (e.g., Rhodamine-PE) in the lipid mixture during preparation. Prepare both ligand-conjugated and unconjugated (control) fluorescent liposomes.
-
Culture target cells that express the receptor for the conjugated ligand.
-
Incubate the cells with a defined concentration of ligand-conjugated or control liposomes for a specific time (e.g., 1-4 hours) at 37°C.
-
Wash the cells thoroughly with cold PBS to remove unbound liposomes.
-
Detach the cells (e.g., using trypsin), resuspend them in FACS buffer, and analyze them using a flow cytometer.
-
Quantify the mean fluorescence intensity of the cell population. A significantly higher fluorescence for cells treated with ligand-conjugated liposomes compared to control liposomes indicates specific binding/uptake.[9]
-
2. Liposome Leakage Assay
-
Objective: To assess the membrane-disrupting activity of a conjugated peptide.
-
Protocol:
-
Prepare target liposomes (e.g., mimicking bacterial or endosomal membranes) encapsulating a self-quenching fluorescent dye like carboxyfluorescein (CF) or calcein (B42510) at a high concentration (e.g., 50-100 mM).
-
Remove unencapsulated dye by size exclusion chromatography.
-
In a fluorometer plate, add the target liposomes to a buffer.
-
Add the ligand-conjugated liposomes (or free peptide as a control) to the wells.
-
Monitor the increase in fluorescence over time. Disruption of the target liposome membrane causes the dye to leak out, become diluted, and de-quench, resulting in an increased fluorescence signal.[12]
-
Maximum leakage can be determined by adding a detergent like Triton X-100 to completely lyse the liposomes. The percentage of leakage is calculated relative to this maximum.[13]
-
Conceptual pathway of a functional ligand-liposome.
References
- 1. Liposomes surface conjugated with human hemoglobin target delivery to macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SDS-PAGE techniques to study ubiquitin-like conjugation systems in yeast autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A novel application of maleimide for advanced drug delivery: in vitro and in vivo evaluation of maleimide-modified pH-sensitive liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 7. dspace.library.uu.nl [dspace.library.uu.nl]
- 8. Liposome nanoparticle conjugation and cell penetrating peptide sequences (CPPs) enhance the cellular delivery of the tau aggregation inhibitor RI‐AG03 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Screening and Optimization of Ligand Conjugates for Lysosomal Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preparation of functional liposomes with peptide ligands and their binding to cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Video: Fluorescent Leakage Assay to Investigate Membrane Destabilization by Cell-Penetrating Peptide [jove.com]
- 13. Enzymatically Triggered Peptide–Lipid Conjugation of Designed Membrane Active Peptides for Controlled Liposomal Release - PMC [pmc.ncbi.nlm.nih.gov]
- 14. FRET-Based Assay for the Quantification of Extracellular Vesicles and Other Vesicles of Complex Composition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. SNARE-mediated fusion of liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Enhanced Active Targeting via Cooperative Binding of Ligands on Liposomes to Target Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal and Handling of 18:1 MPB PE: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals utilizing 18:1 MPB PE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide]), adherence to proper disposal and handling protocols is paramount for laboratory safety and environmental compliance. This document provides essential, step-by-step guidance for the safe management of this compound, from operational handling to final disposal.
Essential Safety and Disposal Information
Imperative Safety Precautions:
Before handling this compound, it is crucial to consult the Safety Data Sheet (SDS) for comprehensive safety information. Key safety practices include:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust or aerosols.
-
Spill Management: In the event of a spill, the material can be collected with a wet cloth or gently swept up to avoid dust formation. Ensure the area is thoroughly cleaned afterward.[1]
First Aid Measures:
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, administer oxygen.
-
Skin Contact: In case of skin contact, wash off with soap and plenty of water.
-
Eye Contact: Flush eyes with water as a precaution.
-
Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person.
Disposal Procedures
The primary and recommended method for the disposal of this compound, whether as a surplus reagent or as waste, is through a licensed professional waste disposal service. This ensures compliance with regulatory requirements and minimizes environmental impact.
Step-by-Step Disposal Protocol:
-
Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
Containerization: Collect waste in a clearly labeled, sealed, and compatible container.
-
Labeling: Affix a hazardous waste label to the container as soon as the first drop of waste is added. The label should clearly identify the contents as "this compound waste" and include any other required information as per your institution's policy.
-
Storage: Store the waste container in a designated, secure area, away from incompatible materials.
-
Arranging for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste. Do not attempt to dispose of this compound down the drain or in regular trash.
Experimental Protocol: Preparation of Nanoparticles using this compound
This compound is frequently utilized in the formation of nanoparticles and liposomes for drug delivery and other biomedical applications. The following is a representative protocol for the preparation of nanoparticles.
Materials:
-
This compound
-
Other lipids (e.g., DSPC, Cholesterol, POPG)
-
Deionized water
-
Buffer solution (e.g., HEPES)
Procedure:
-
Lipid Film Formation:
-
Dissolve this compound and other lipids in chloroform in a round-bottom flask.
-
Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask's interior.
-
Further dry the film under a vacuum for at least one hour to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with an aqueous buffer (e.g., deionized water or HEPES buffer) by vortexing or sonicating. This will form multilamellar vesicles (MLVs).
-
-
Extrusion:
-
To create unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm). This process is typically performed at a temperature above the lipid phase transition temperature.
-
-
Purification:
-
Remove any unencapsulated material or free lipids through methods such as dialysis or size exclusion chromatography.
-
Visualizing the Nanoparticle Preparation Workflow
The following diagram illustrates the key steps in the preparation of nanoparticles using this compound.
Caption: Workflow for Nanoparticle Preparation with this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
